molecular formula C11H11N3O2 B1379861 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol CAS No. 1491291-23-6

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Cat. No.: B1379861
CAS No.: 1491291-23-6
M. Wt: 217.22 g/mol
InChI Key: AAGXEMDKRQTBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-3-(3-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-3-7(5-8)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGXEMDKRQTBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a four-step process, commencing with commercially available starting materials. It is important to note that the target molecule is expected to exist predominantly in its tautomeric form, 4-Amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Synthesis Pathway Overview

The proposed synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a four-step sequence involving the formation of a pyridazinone ring, followed by functionalization at the 4-position. The pathway is outlined below:

  • Step 1: Synthesis of 3-(3-methoxybenzoyl)acrylic acid (Intermediate 1)

  • Step 2: Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one (Intermediate 2)

  • Step 3: Synthesis of 4-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-one (Intermediate 3)

  • Step 4: Synthesis of 4-amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one (Final Product)

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps 3-methoxyacetophenone 3-methoxyacetophenone Intermediate_1 3-(3-methoxybenzoyl)acrylic acid 3-methoxyacetophenone->Intermediate_1 Glyoxylic acid, One-pot reaction Glyoxylic acid Glyoxylic acid Hydrazine hydrate Hydrazine hydrate Bromine Bromine Ammonia Ammonia Intermediate_2 6-(3-methoxyphenyl)pyridazin-3(2H)-one Intermediate_1->Intermediate_2 Hydrazine hydrate, Cyclization Intermediate_3 4-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-one Intermediate_2->Intermediate_3 Bromine, HBr/Acetic acid Final_Product 4-amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one Intermediate_3->Final_Product Ammonia, Nucleophilic Substitution

Figure 1: Proposed synthesis pathway for 4-Amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Quantitative Data Summary

The following table summarizes the expected, though not experimentally verified for this specific molecule, quantitative data for each step of the synthesis. The data is extrapolated from similar reactions reported in the literature.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
13-(3-methoxybenzoyl)acrylic acidC₁₁H₁₀O₄206.1975-85
26-(3-methoxyphenyl)pyridazin-3(2H)-oneC₁₁H₁₀N₂O₂202.2180-90
34-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-oneC₁₁H₉BrN₂O₂281.1160-70
44-amino-6-(3-methoxyphenyl)pyridazin-3(2H)-oneC₁₁H₁₁N₃O₂217.2250-60

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the synthesis. These protocols are based on established methods for analogous compounds and should be adapted and optimized for the specific synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Step 1 & 2: One-Pot Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one (Intermediate 2)

This procedure combines the formation of the γ-keto acid and its subsequent cyclization in a one-pot reaction.[1]

  • Reagents and Materials:

    • 3-Methoxyacetophenone

    • Glyoxylic acid monohydrate

    • Hydrazine hydrate (80% solution)

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • To a solution of 3-methoxyacetophenone (1 equivalent) in glacial acetic acid, add glyoxylic acid monohydrate (1.1 equivalents).

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the initial reaction, cool the mixture to approximately 80 °C and add hydrazine hydrate (1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux for an additional 8-12 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Step 3: Synthesis of 4-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-one (Intermediate 3)

This procedure is adapted from the bromination of similar pyridazinone cores.[2]

  • Reagents and Materials:

    • 6-(3-methoxyphenyl)pyridazin-3(2H)-one

    • Bromine

    • Glacial acetic acid

    • 47% Hydrobromic acid (HBr)

  • Procedure:

    • Dissolve 6-(3-methoxyphenyl)pyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.

    • Add a catalytic amount of 47% HBr.

    • Warm the mixture to 50 °C.

    • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over 30 minutes.

    • Stir the reaction mixture at 50 °C for 1.5-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into a solution of sodium bisulfite to quench the excess bromine.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 4: Synthesis of 4-amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one (Final Product)

This amination is a nucleophilic aromatic substitution of the bromo-substituent.

  • Reagents and Materials:

    • 4-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-one

    • Aqueous ammonia (28-30%) or ammonia in a sealed tube

    • A suitable solvent such as ethanol or dioxane

  • Procedure:

    • In a pressure vessel, dissolve 4-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-one (1 equivalent) in ethanol.

    • Add an excess of concentrated aqueous ammonia.

    • Seal the vessel and heat to 120-140 °C for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction vessel to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and collect the solid product by filtration.

    • Wash the product with water and dry.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical progression of the synthesis and a typical experimental workflow.

Logical_Relationship Start Start with 3-Methoxyacetophenone Step1_2 One-Pot Reaction: Formation of Pyridazinone Core Start->Step1_2 Step3 Bromination at C4 Step1_2->Step3 Step4 Amination at C4 Step3->Step4 End Final Product: 4-Amino-6-(3-methoxyphenyl) -pyridazin-3(2H)-one Step4->End

Figure 2: Logical progression of the synthesis.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Combine Starting Materials and Solvents Reaction_Conditions Set Temperature and Reaction Time Reagents->Reaction_Conditions Monitoring Monitor Progress (e.g., TLC, LC-MS) Reaction_Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extraction/Filtration Quenching->Extraction Purification Recrystallization or Chromatography Extraction->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Purity Purity Determination (e.g., HPLC, mp) Characterization->Purity

Figure 3: General experimental workflow for each synthetic step.

References

A Technical Guide to the Synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the novel synthesis methods for 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol. Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. This guide details the synthetic pathways, experimental protocols, and key data for the preparation of this specific pyridazinone derivative.

Introduction to Pyridazinone Synthesis

The pyridazinone core is a versatile scaffold found in numerous biologically active molecules. The synthesis of substituted pyridazinones often involves the cyclocondensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine or a hydrazine derivative.[1][2] A common and effective strategy for the synthesis of 6-arylpyridazin-3(2H)-ones starts from an appropriately substituted acetophenone. This approach allows for the introduction of the desired aryl moiety at the 6-position of the pyridazinone ring. Subsequent functionalization of the pyridazinone ring, for instance, by introducing an amino group at the 4-position, can then be carried out to yield the target compound.

Primary Synthetic Pathway: From Substituted Acetophenone

A robust and frequently employed method for the synthesis of 6-arylpyridazin-3(2H)-ones involves a one-pot, multi-step reaction starting from a substituted acetophenone and glyoxylic acid, followed by cyclization with hydrazine hydrate.[3] This pathway can be adapted for the synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one, a key intermediate for the target molecule. The subsequent introduction of the amino group at the 4-position can be achieved through a nitration-reduction sequence.

Synthesis of the Intermediate: 6-(3-methoxyphenyl)pyridazin-3(2H)-one

The initial step involves the reaction of 3-methoxyacetophenone with glyoxylic acid to form a γ-keto acid, which is then cyclized in the presence of hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3-methoxyacetophenone (1 equivalent) and glyoxylic acid (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid is prepared.

  • Reaction: The mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial reaction is complete, the mixture is cooled to room temperature, and hydrazine hydrate (1.2 equivalents) is added portion-wise. A catalytic amount of a mineral acid, such as HCl, may be added to facilitate the cyclization.

  • Work-up: The reaction mixture is then heated to reflux for another 6-8 hours. Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield pure 6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Synthesis of this compound

The introduction of the amino group at the 4-position of the pyridazinone ring is a critical step. A common method involves the nitration of the 4-position followed by the reduction of the nitro group.

Experimental Protocol:

  • Nitration: The intermediate, 6-(3-methoxyphenyl)pyridazin-3(2H)-one (1 equivalent), is dissolved in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5 °C). The reaction mixture is stirred for 2-3 hours while maintaining the low temperature.

  • Work-up: The reaction is quenched by pouring it slowly onto crushed ice. The precipitated nitro-derivative is filtered, washed with water until neutral, and dried.

  • Reduction: The 4-nitro-6-(3-methoxyphenyl)pyridazin-3(2H)-one is then reduced to the corresponding amino derivative. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent like ethanol or methanol under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid can be employed.

  • Purification: After the reduction is complete, the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
3-MethoxyacetophenoneC₉H₁₀O₂150.17LiquidN/A
6-(3-methoxyphenyl)pyridazin-3(2H)-oneC₁₁H₁₀N₂O₂202.21Solid175-177
This compoundC₁₁H₁₁N₃O₂217.22Solid>200 (decomposes)

Note: The melting point for the final product is an estimate based on similar compounds and may vary.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflows described above.

Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one start_material 3-Methoxyacetophenone intermediate γ-Keto Acid Intermediate start_material->intermediate Reaction reagent1 Glyoxylic Acid reagent1->intermediate product 6-(3-methoxyphenyl)pyridazin-3(2H)-one intermediate->product Cyclization reagent2 Hydrazine Hydrate reagent2->product Synthesis of this compound start_intermediate 6-(3-methoxyphenyl)pyridazin-3(2H)-one nitro_intermediate 4-Nitro Intermediate start_intermediate->nitro_intermediate Nitration reagent3 HNO₃/H₂SO₄ reagent3->nitro_intermediate final_product This compound nitro_intermediate->final_product Reduction reagent4 Reducing Agent (e.g., Pd/C, H₂ or SnCl₂/HCl) reagent4->final_product

References

A Technical Guide to the Chemical Properties and Synthetic Methodologies of 4-Aminopyridazin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Pyridazinone Scaffolds

The pyridazinone core is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Derivatives of this scaffold have been investigated for their potential as analgesic, anti-inflammatory, antibacterial, antifungal, anticonvulsant, antidepressant, and cardiotonic agents.[1][2] The chemical versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The 4-amino substitution, in particular, has been explored for its potential to modulate biological activity.[4]

General Chemical Properties of 4-Aminopyridazin-3-ol Derivatives

Based on related structures, the chemical properties of 4-amino-6-arylpyridazin-3-ol derivatives can be inferred. These compounds are typically crystalline solids with moderate to high melting points. The presence of the amino and hydroxyl groups imparts both hydrogen bond donor and acceptor capabilities, influencing their solubility in various solvents.

Spectroscopic Characterization: The structural elucidation of pyridazinone derivatives is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectra are expected to show characteristic signals for the aromatic protons of the phenyl ring, as well as signals for the pyridazinone ring protons and the amino group.

    • ¹³C NMR spectra will display distinct resonances for the carbonyl carbon, the carbon atoms of the pyridazinone and phenyl rings.[5][6]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those corresponding to the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the pyridazinone ring, and C=C and C-N stretching vibrations.[6]

  • Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[5][6]

Quantitative Data for Related Pyridazinone Derivatives

While specific data for 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is unavailable, the following table summarizes data for structurally related compounds to provide a comparative reference.

Compound NameMolecular FormulaMelting Point (°C)Reference
3-amino-6-chloropyridazineC₄H₄ClN₃Not specified[7]
5‐acetyl‐2‐ethyl‐6‐methyl‐4‐nitropyridazin‐3(2H)‐oneC₉H₁₁N₃O₄103–107[7]
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)formamideC₂₀H₁₈N₂O₂240–241[8]
N-Benzyl-N-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)formamideC₁₈H₁₆N₂O₂S230–231[8]

Note: This table presents data for related pyridazinone and pyridazine structures to illustrate the general physical properties of this class of compounds.

Generalized Experimental Protocol for Synthesis

The synthesis of 4-aminopyridazin-3-ol derivatives often involves a multi-step process. A general synthetic route can be conceptualized based on established methodologies for similar compounds.[5][7]

Step 1: Synthesis of a Dihydropyridazinone Intermediate A common starting point is the condensation reaction between an appropriate β-ketoacid or a related precursor with hydrazine hydrate or a substituted hydrazine. This reaction typically proceeds under reflux in a suitable solvent like ethanol to form the pyridazinone ring.

Step 2: Introduction of the Amino Group The introduction of an amino group at the 4-position can be achieved through various methods. One approach involves the nitration of the pyridazinone ring, followed by the reduction of the nitro group to an amino group. The displacement of a suitable leaving group, such as a halogen, at the 4-position with an amine is another viable strategy.[7]

Step 3: Functionalization of the Pyridazinone Ring Further modifications, such as the introduction of the 3-methoxyphenyl group at the 6-position, can be accomplished via cross-coupling reactions, such as the Suzuki coupling, with the corresponding boronic acid.

General Purification and Characterization: The synthesized compounds are typically purified using techniques like recrystallization or column chromatography. The structure and purity of the final products are then confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.[5][6][9]

Conceptual Workflow for Novel Pyridazinone Derivative Drug Discovery

The following diagram illustrates a general workflow for the discovery and preclinical evaluation of a novel pyridazinone derivative.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of Pyridazinone Library purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro_screening In Vitro Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) purification->in_vitro_screening hit_id Hit Identification in_vitro_screening->hit_id sar_studies Structure-Activity Relationship (SAR) Studies hit_id->sar_studies admet_profiling In Vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar_studies->admet_profiling lead_selection Lead Candidate Selection admet_profiling->lead_selection in_vivo_efficacy In Vivo Efficacy Studies (Animal Models) lead_selection->in_vivo_efficacy toxicology Toxicology & Safety Pharmacology in_vivo_efficacy->toxicology ind_enabling IND-Enabling Studies toxicology->ind_enabling

Caption: A conceptual workflow for the discovery of novel pyridazinone-based drug candidates.

This guide provides a foundational understanding of the chemical properties and synthetic strategies for 4-aminopyridazin-3-ol derivatives, based on the available literature for this class of compounds. Further experimental investigation is required to elucidate the specific properties of this compound.

References

Spectroscopic Characterization of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel pyridazinone derivative, 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol. The data and protocols presented herein are synthesized from established methodologies for analogous compounds and serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of similar molecular entities.

Molecular Structure

Chemical Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.23 g/mol IUPAC Name: 4-Amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one

The structure of this compound, featuring a pyridazinone core substituted with an amino group and a 3-methoxyphenyl group, suggests potential applications in medicinal chemistry, warranting detailed spectroscopic analysis for unambiguous identification and quality control.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques. These values are representative and based on the analysis of structurally similar pyridazinone and methoxyphenyl derivatives.

Table 1: ¹H NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.3m2HAr-H
~7.1d1HAr-H
~6.9s1HPyridazine-H
~6.5br s2H-NH₂
~3.8s3H-OCH₃
~11.5br s1H-NH (lactam)

Table 2: ¹³C NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppmAssignment
~165.0C=O (lactam)
~160.0Ar-C-O
~150.0C-NH₂
~145.0C-Ar
~130.0Ar-CH
~125.0Pyridazine-C
~120.0Ar-CH
~115.0Ar-CH
~110.0Ar-CH
~55.0-OCH₃

Table 3: FT-IR Spectroscopic Data (Representative)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amino and lactam)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic -OCH₃)
~1660StrongC=O stretch (lactam)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1100MediumC-N stretch

Table 4: Mass Spectrometry Data (Representative)

m/zIon
217.08[M]⁺
218.09[M+H]⁺

Table 5: UV-Vis Spectroscopic Data (Representative)

λmax (nm)Solvent
~280, ~350Methanol

Experimental Protocols

The following are detailed experimental protocols for the spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a one-dimensional proton spectrum.

  • Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • Typical parameters: spectral width of 0 to 200 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Record the spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas temperature of 250-350 °C.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Record the UV-Vis spectrum from 200 to 800 nm.

  • Use the pure solvent as a blank to zero the instrument.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic characterization process.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound This compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data UV_Vis_Data UV-Vis Spectrum (Electronic Transitions) UV_Vis->UV_Vis_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure UV_Vis_Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_information Derived Information NMR ¹H & ¹³C NMR Determines carbon-hydrogen framework and connectivity Structure {Structural Elucidation | Integration of all data points to confirm the chemical structure of this compound} NMR->Structure Backbone Structure IR FT-IR Identifies key functional groups (C=O, N-H, C-O) IR->Structure Functional Groups MS Mass Spec Confirms molecular weight and elemental formula MS->Structure Molecular Formula UV_Vis UV-Vis Provides information on the conjugated system UV_Vis->Structure Conjugation

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol and Related Pyridazinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific compound this compound is limited. This guide provides a comprehensive overview of the potential mechanisms of action based on the well-established biological activities of the broader class of pyridazinone derivatives, to which this compound belongs.

Introduction

The pyridazinone scaffold is recognized as a "wonder nucleus" in medicinal chemistry due to the diverse and significant pharmacological activities exhibited by its derivatives.[1][2] These compounds are a class of heterocyclic organic molecules that have been extensively investigated for their therapeutic potential across various disease areas, including inflammation, cancer, and cardiovascular disorders.[2][3][4] The versatility of the pyridazinone ring allows for substitutions at multiple positions, leading to a wide array of derivatives with distinct biological profiles.[3] This guide will delve into the core mechanisms of action attributed to this class of compounds, with a particular focus on the potential activities of 4-amino-6-arylpyridazin-3-one structures.

Potential Mechanisms of Action

Based on extensive research on analogous compounds, the mechanism of action for this compound can be postulated to involve one or more of the following pathways:

Anti-inflammatory and Analgesic Effects

Pyridazinone derivatives are well-documented for their potent anti-inflammatory and analgesic properties.[5][6] The primary mechanisms underpinning these effects are believed to be:

  • Cyclooxygenase (COX) Inhibition: Certain pyridazinone derivatives act as selective inhibitors of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Dual inhibition of both COX and 5-lipoxygenase (5-LOX) has also been reported, which would additionally reduce the production of pro-inflammatory leukotrienes.[1][7]

  • Phosphodiesterase-4 (PDE-4) Inhibition: Some heterocyclic-fused pyridazinones have been shown to inhibit PDE-4.[1] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a role in modulating inflammation. Inhibition of PDE-4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines.

Anticancer Activity

A significant number of pyridazinone derivatives have demonstrated promising anticancer activity through various mechanisms:[8][9]

  • Kinase Inhibition: This is one of the most prominent anticancer mechanisms for this class of compounds. Pyridazinone derivatives have been identified as inhibitors of several key kinases involved in cancer cell proliferation, survival, and angiogenesis, including:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this tyrosine kinase blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[8][10]

    • Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): This kinase is involved in the necroptosis signaling pathway, and its inhibition is a therapeutic target for inflammatory diseases and certain cancers.[11]

    • Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as CDK2 inhibitors, which play a crucial role in cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis.[12]

    • p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and is a target for both anti-inflammatory and anticancer therapies.

  • Tubulin Polymerization Inhibition: Some pyridazinone derivatives can inhibit the polymerization of tubulin, a key component of microtubules.[4] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[13]

  • Modulation of Apoptotic Pathways: Certain compounds have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[8]

Cardiovascular Effects

Pyridazinone derivatives have also been investigated for their cardiovascular effects, primarily as:

  • Vasorelaxants: Some derivatives have demonstrated potent vasorelaxant activity. The proposed mechanism involves the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression, leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation.[14]

  • Cardiotonic Agents: Certain pyridazinones, such as levosimendan and pimobendan, are known to act as calcium sensitizers and/or PDE-III inhibitors, leading to increased cardiac contractility.[2]

Quantitative Data for Pyridazinone Derivatives

The following tables summarize the reported biological activities of various pyridazinone derivatives.

Table 1: Kinase Inhibitory Activity of Pyridazinone Derivatives

Compound ClassTarget KinaseIC50 / KdReference
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivativesRIPK1IC50 = 59.8 nM, Kd = 3.5 nM[11]
Pyrazol-4-yl pyridazinone derivativesc-Met-[4]
3,6-disubstituted pyridazinesCDK2-[12]
Pyrazolo[3,4-d]pyridazinone derivativesFGFR-[4]

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound Class | Target Enzyme | IC50 | Reference | | :--- | :--- | :--- |[7] | | Pyridazine-based sulphonamides | 5-LOX | 2 - 7 µM |[7] | | 3-hydroxy-6-oxopyridazine | 5-LOX | 2 µM |[7] | | Ethanosulfonate pyridazine derivatives | 5-LOX | 2.5 µM |[7] |

Table 3: Vasorelaxant Activity of Pyridazinone Derivatives

Compound ClassMetricValueReference
Pyridazin-3-one with thiosemicarbazide side chainsEC500.0025 - 2.9480 µM[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating pyridazinone derivatives are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol is representative of assays used to determine the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.[6][9]

  • Animals: Wistar rats of a specific weight range.

  • Procedure: a. Fast the animals overnight with free access to water. b. Administer the test compound or vehicle (control) orally or intraperitoneally at a specified dose. c. After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay is used to determine the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[12]

  • Cells and Reagents: Human cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum, MTT or SRB reagent, and test compound.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). c. Add the MTT or SRB reagent and incubate according to the specific protocol. d. Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB). e. Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for the discovery of pyridazinone-based therapeutic agents.

G cluster_0 Kinase Signaling Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binds and activates Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Receptor->Downstream Phosphorylates Pyridazinone 4-Amino-6-arylpyridazin-3-one (Kinase Inhibitor) Pyridazinone->Receptor Inhibits Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Leads to

Caption: Generalized Kinase Inhibition Pathway.

G cluster_1 Arachidonic Acid Pathway in Inflammation Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Pain, Inflammation) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Pyridazinone Pyridazinone Derivative Pyridazinone->COX Inhibits Pyridazinone->LOX Inhibits

Caption: Anti-inflammatory Mechanism via COX/LOX Inhibition.

G cluster_2 Drug Discovery and Evaluation Workflow Synthesis Synthesis of Pyridazinone Library Screening In Vitro Screening (e.g., Kinase Assays, Cell Proliferation) Synthesis->Screening Hit Hit Identification and Optimization Screening->Hit InVivo In Vivo Evaluation (e.g., Animal Models) Hit->InVivo Lead Lead Compound InVivo->Lead

Caption: General Experimental Workflow.

Conclusion

References

Unveiling the Therapeutic Potential of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities upon its derivatives. Compounds incorporating this core structure have demonstrated significant potential in the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and cardiovascular disorders. This technical guide focuses on the biological activity of a specific derivative, 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, and its closely related analogs. While direct and extensive research on this exact molecule is limited, this document synthesizes the available data on structurally similar compounds to provide a comprehensive overview of its potential pharmacological profile, mechanisms of action, and the experimental methodologies crucial for its evaluation.

The core structure, characterized by a di-substituted pyridazin-3-ol ring, offers a versatile platform for chemical modification, enabling the fine-tuning of its biological effects. The presence of an amino group at the 4-position and a methoxyphenyl group at the 6-position suggests potential interactions with various biological targets, a hypothesis supported by findings from related compounds.

Biological Activities of Structurally Related Pyridazinone Derivatives

Research into pyridazinone derivatives has revealed a diverse range of pharmacological activities. The primary areas of interest for compounds structurally analogous to this compound include anticancer, anti-inflammatory, and kinase inhibitory activities.

Anticancer Activity

A significant body of research highlights the anticancer potential of pyridazinone derivatives. These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of human cancer cell lines. For instance, certain 6-aryl-pyridazin-3(2H)-one derivatives have demonstrated potent growth inhibition against leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer cell lines[1]. The anticancer mechanism for some of these compounds involves the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax, and downregulation of the anti-apoptotic gene Bcl-2[2][3].

Fatty Acid-Binding Protein 4 (FABP4) Inhibition

Recent studies have identified 4-amino-pyridazin-3(2H)-one derivatives as promising inhibitors of Fatty Acid-Binding Protein 4 (FABP4)[4][5]. FABP4 is a key player in lipid metabolism and has been implicated in various diseases, including metabolic syndrome and cancer[4][5]. The inhibition of FABP4 by pyridazinone-based compounds presents a novel therapeutic strategy, and quantitative data from these studies provide a benchmark for assessing the potential of this compound in this context.

Anti-inflammatory and Analgesic Activity

The pyridazinone scaffold is also associated with significant anti-inflammatory and analgesic properties[6][7]. Derivatives have been shown to exhibit potent antinociceptive effects in various preclinical models[7]. This activity is often attributed to the modulation of inflammatory pathways, suggesting that this compound could be explored for its potential in treating inflammatory conditions.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize the quantitative biological data for structurally related pyridazinone derivatives.

Table 1: Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones [1]

CompoundCancer Cell LineGI₅₀ (µM)
2h Leukemia (SR)< 0.1
Non-Small Cell Lung (NCI-H522)< 0.1
Leukemia (CCRF-CEM)< 1.0
Leukemia (HL-60(TB))< 1.0
Leukemia (K-562)< 1.0
Leukemia (MOLT-4)< 1.0
Leukemia (RPMI-8226)< 1.0
Non-Small Cell Lung (NCI-H460)< 1.0
Colon (HCT-116)< 1.0
Colon (HCT-15)< 1.0
Colon (HT29)< 1.0
Colon (KM12)< 1.0
Colon (SW-620)< 1.0
CNS (SF-295)< 1.0
Melanoma (MALME-3M)< 1.0
Melanoma (M14)< 1.0
Melanoma (MDA-MB-435)< 1.0
Melanoma (SK-MEL-5)< 1.0
Ovarian (OVCAR-3)< 1.0
Ovarian (NCI/ADR-RES)< 1.0
Breast (MCF7)< 1.0

Table 2: FABP4 Inhibitory Activity of 4-Amino-pyridazin-3(2H)-one Derivatives [5]

CompoundIC₅₀ (µM)
14e 1.57
Arachidonic acid (Positive Control) 3.30

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridazinone derivatives. These protocols can serve as a foundation for designing studies on this compound.

Synthesis of 6-(Aryl)-pyridazin-3(2H)-one Derivatives[1]
  • Starting Materials: Appropriate aroylacrylic acid and 4-hydrazinobenzenesulfonamide hydrochloride.

  • Reaction: A mixture of the aroylacrylic acid and 4-hydrazinobenzenesulfonamide hydrochloride is prepared in ethanol.

  • Reflux: The reaction mixture is refluxed for a specified period.

  • Isolation: The product is isolated through filtration and purified by recrystallization.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, ¹H-NMR, and mass spectrometry.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)[1]
  • Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Cell Plating: Cells are seeded in 96-well microtiter plates and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • Assay: The sulforhodamine B (SRB) assay is used to determine cell viability. The optical density is read on an automated plate reader.

  • Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) is calculated from dose-response curves.

FABP4 Inhibition Assay[5]
  • Principle: A fluorescence-based assay using a fluorescently labeled fatty acid probe that binds to FABP4. Inhibition is measured by the displacement of the probe by the test compound.

  • Reagents: Recombinant human FABP4, fluorescent fatty acid probe (e.g., ADIFAB2), and the test compounds.

  • Procedure:

    • FABP4 is incubated with the fluorescent probe in a buffer solution.

    • The test compound is added at various concentrations.

    • The fluorescence intensity is measured after an incubation period.

    • A decrease in fluorescence indicates displacement of the probe and inhibition of FABP4.

  • Data Analysis: The IC₅₀ (concentration causing 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological evaluation and mechanism of action of pyridazinone derivatives.

G General Workflow for Biological Evaluation of Pyridazinone Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Chemical Synthesis of Pyridazinone Analog purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Activity Screening (e.g., NCI-60 Panel) characterization->anticancer antimicrobial Antimicrobial Activity Screening characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory moa Mechanism of Action Studies anticancer->moa pathway Signaling Pathway Analysis (e.g., Western Blot) moa->pathway apoptosis Apoptosis Assays (e.g., Flow Cytometry) moa->apoptosis cell_cycle Cell Cycle Analysis moa->cell_cycle toxicity Toxicity Studies (e.g., Acute Toxicity) moa->toxicity efficacy Efficacy in Animal Models (e.g., Xenograft) toxicity->efficacy

Caption: General workflow for the synthesis and biological evaluation of pyridazinone derivatives.

G Proposed Anticancer Mechanism of Action for Pyridazinone Derivatives cluster_pathway VEGFR-2 Signaling Pathway cluster_apoptosis Apoptosis Induction VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Proliferation Cell Proliferation Angiogenesis Downstream->Proliferation Promotes p53 p53 Bax Bax p53->Bax Upregulates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits Pyridazinone->p53 Upregulates Pyridazinone->Bcl2 Downregulates

Caption: Proposed anticancer mechanism of action for certain pyridazinone derivatives.

Conclusion and Future Directions

The collective evidence from studies on structurally related pyridazinone derivatives strongly suggests that this compound is a compound of significant interest for further pharmacological investigation. The established anticancer, anti-inflammatory, and kinase inhibitory activities of the pyridazinone scaffold provide a solid foundation for exploring the therapeutic potential of this specific analog.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound. This would involve in vitro screening against a broad panel of cancer cell lines, assessment of its inhibitory activity against relevant kinases and other molecular targets like FABP4, and detailed mechanistic studies to elucidate its mode of action. Promising in vitro results would then warrant further investigation in preclinical in vivo models to evaluate its efficacy and safety profile. The insights gained from such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics.

References

Potential Therapeutic Targets of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the potential therapeutic targets of a specific pyridazinone derivative, 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, and its analogs. While direct experimental data for this particular compound is limited in publicly available literature, extensive research on the broader class of pyridazinone derivatives has revealed significant potential in oncology and inflammatory diseases. This document summarizes the key findings, focusing on identified protein targets, associated signaling pathways, and available quantitative data to guide further research and drug development efforts. We will explore its potential as an inhibitor of key kinases such as VEGFR-2 and c-Met, its possible role in modulating inflammatory pathways through COX-2 and PDE4 inhibition, and its potential as a proteasome inhibitor.

Introduction

Pyridazinone and its derivatives are heterocyclic compounds that have garnered considerable attention from the scientific community due to their diverse pharmacological properties.[1] These compounds are recognized for their potential applications as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][2][3] The structural versatility of the pyridazinone core allows for modifications that can be tailored to interact with a variety of biological targets with high affinity and selectivity. This guide focuses on elucidating the potential therapeutic avenues for this compound by examining the established activities of structurally related compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous pyridazinone derivatives, several key proteins have been identified as potential therapeutic targets for this compound.

Kinase Inhibition: Targeting Cancer Progression

Kinases are a crucial class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. Pyridazinone derivatives have shown significant promise as inhibitors of several key kinases involved in tumor growth, angiogenesis, and metastasis.

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several pyridazinone derivatives have been identified as potent VEGFR-2 inhibitors.[4][6]

Signaling Pathway:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Potential Inhibition.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[7][8] Overexpression of c-Met is associated with poor prognosis in various cancers. Pyridazinone derivatives have been developed as potent and selective c-Met inhibitors.[8][9]

Signaling Pathway:

cMet_Pathway HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Invasion mTOR->Proliferation This compound This compound This compound->cMet Inhibits

c-Met Signaling Pathway and Potential Inhibition.
Modulation of Inflammatory Pathways

Chronic inflammation is a known driver of various diseases, including cancer. Pyridazinone derivatives have demonstrated anti-inflammatory properties through the inhibition of key enzymes in inflammatory pathways.

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11] Selective COX-2 inhibitors are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[10][11][12][13]

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation.[2][14] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Pyridazinone derivatives have been reported as PDE4 inhibitors.[2][14][15][16][17]

Proteasome Inhibition

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is crucial for maintaining cellular homeostasis.[3] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.[3] Some pyridazinone derivatives have been shown to exhibit proteasome inhibitory activity.[3][18]

Quantitative Data on Pyridazinone Derivatives

Table 1: Kinase Inhibitory Activity of Pyridazinone Derivatives

Compound ClassTargetIC50 / ActivityReference
Pyridazinone DerivativesVEGFR-2IC50 = 0.24 µM - 1.33 nM[4]
6-Aryl-2-(3-(heteroarylamino)benzyl)pyridazinonesc-MetIC50 = 3.9 nM[8][9]
Pyrazolo[3,4-b]pyridine Derivativesc-MetIC50 = 0.39 nM - 0.92 nM[19]

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound ClassTargetIC50 / ActivityReference
Pyridazinone & Pyridazinthione DerivativesCOX-2IC50 = 43.84 nM - 67.23 nM[10][12]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4BIC50 = 251 nM[2][14]
Pyrrolo[2,3-d]pyridazinone DerivativesPDE4BIC50 = 0.32 µM[17]

Table 3: Proteasome Inhibitory Activity of Pyridazinone Derivatives

Compound ClassTargetActivityReference
Functionalized PyridazinoneT. cruzi ProteasomePotent inhibition[18]
Pyr-1 (a pyridazinone derivative)ProteasomeImpairs proteasome activity[3]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and advancement of preclinical research. Below are generalized methodologies for key assays relevant to the potential targets of this compound.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Components in Assay Buffer Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Generalized Kinase Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation: Recombinant human kinase (e.g., VEGFR-2, c-Met), a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. The test compound is serially diluted.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a microplate well.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the remaining ATP or the phosphorylated product is quantified using a detection reagent. This can be done through various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of a compound against COX-1 and COX-2 isoforms.

Methodology:

  • Enzyme and Compound Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used. The test compound is prepared in a suitable solvent and serially diluted.

  • Incubation: The enzyme is pre-incubated with the test compound at room temperature for a specified time.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a defined incubation period by adding a quenching solution (e.g., HCl).

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 values for both COX-1 and COX-2 are calculated, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is determined.[10][11][20]

PDE4 Inhibition Assay

Objective: To measure the ability of a compound to inhibit the enzymatic activity of PDE4.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an assay buffer.

  • Reaction: The test compound is incubated with the PDE4 enzyme, followed by the addition of cAMP to initiate the reaction.

  • Hydrolysis and Detection: The PDE4 enzyme hydrolyzes cAMP to AMP. The amount of AMP produced is then converted to ADP and subsequently to ATP. The ATP is quantified using a luciferase/luciferin-based system, where the light output is proportional to the amount of ATP.

  • Data Analysis: The reduction in signal in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.[2][14]

Proteasome Activity Assay

Objective: To assess the inhibitory effect of a compound on the chymotrypsin-like activity of the 20S proteasome.

Methodology:

  • Reagent Preparation: Purified human 20S proteasome and a fluorogenic substrate (e.g., Suc-LLVY-AMC) are used. The test compound is serially diluted.

  • Reaction: The proteasome is incubated with the test compound in an assay buffer.

  • Substrate Addition: The fluorogenic substrate is added to initiate the reaction.

  • Detection: The cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), which is detected using a fluorescence plate reader at an excitation/emission wavelength of 380/460 nm.

  • Data Analysis: The rate of fluorescence increase is measured, and the percent inhibition is calculated to determine the IC50 value.[21]

Conclusion and Future Directions

The extensive body of research on pyridazinone derivatives strongly suggests that this compound holds significant therapeutic potential, particularly in the fields of oncology and inflammation. The primary candidate targets for this compound include VEGFR-2, c-Met, COX-2, PDE4, and the proteasome. The provided quantitative data for analogous compounds serves as a strong rationale for initiating a comprehensive preclinical evaluation of this compound.

Future research should focus on:

  • Synthesis and In Vitro Profiling: The synthesis of this compound followed by in vitro screening against a panel of kinases, inflammatory enzymes, and the proteasome is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will help in optimizing potency and selectivity for the identified targets.

  • Cell-Based Assays: Evaluation of the compound's effect on cancer cell proliferation, apoptosis, and inflammatory cytokine production in relevant cell lines.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of cancer and inflammation to assess their therapeutic efficacy and pharmacokinetic properties.

  • Patent Landscape Analysis: A thorough analysis of the patent literature, particularly from companies like NiKang Therapeutics who are active in this space, may provide further insights into the development of related compounds.[22][23]

By leveraging the existing knowledge base and employing a systematic drug discovery approach, the therapeutic potential of this compound can be fully elucidated, potentially leading to the development of a novel therapeutic agent.

References

In Vitro Evaluation of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol belongs to the pyridazinone class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While a comprehensive in vitro evaluation and a detailed technical guide specifically for this compound are not extensively documented in publicly available literature, this whitepaper aims to provide a foundational understanding based on the activities of structurally related pyridazinone derivatives. This guide will touch upon potential biological targets, relevant experimental protocols, and hypothetical signaling pathways that could be modulated by this class of compounds.

I. Potential Biological Activities and Data Presentation

Pyridazinone derivatives have been investigated for a range of biological activities, including their roles as enzyme inhibitors and receptor modulators. For instance, certain pyridazinone-based molecules have been explored as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target implicated in metabolic diseases and cancer.[1] Other related structures have been synthesized and evaluated for their vasorelaxant properties, suggesting a potential role in cardiovascular applications.[2]

Should in vitro studies be conducted on this compound, the following tables provide a template for how quantitative data from such evaluations could be presented for clear comparison.

Table 1: Hypothetical Enzyme Inhibition Data

Target EnzymeIC50 (µM)Ki (µM)Assay Type
Target XDataDatae.g., FRET-based
Target YDataDatae.g., Luminescence-based

Table 2: Hypothetical Cytotoxicity Data

Cell LineCC50 (µM)Assay Type
e.g., HEK293Datae.g., MTT assay
e.g., HepG2Datae.g., CellTiter-Glo

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols that could be adapted for the evaluation of this compound.

A. FABP4 Inhibition Assay Protocol

A common method to assess FABP4 inhibitory activity involves a fluorescence displacement assay.[1]

  • Reagents and Materials : Recombinant human FABP4 protein, a fluorescent probe that binds to the FABP4 active site (e.g., a fluorescently labeled fatty acid), test compound (this compound), and assay buffer.

  • Procedure :

    • Prepare a solution of FABP4 and the fluorescent probe in the assay buffer.

    • Add varying concentrations of the test compound to the wells of a microplate.

    • Add the FABP4-probe complex to the wells.

    • Incubate the plate at a specified temperature for a set period.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis : A decrease in fluorescence signal indicates displacement of the probe by the test compound, signifying inhibition. The IC50 value, the concentration of the compound that causes 50% inhibition, can be calculated by fitting the data to a dose-response curve.

B. Vasorelaxation Assay Protocol

To evaluate the vasorelaxant effects, ex vivo studies using isolated aortic rings are often employed.[2]

  • Tissue Preparation : Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings.

  • Experimental Setup : Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Procedure :

    • Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the changes in tension using an isometric force transducer.

  • Data Analysis : The relaxation response is expressed as a percentage of the pre-contraction. The EC50 value, the concentration of the compound that causes 50% of the maximal relaxation, can be determined.

III. Signaling Pathways and Visualizations

Based on the activities of related compounds, this compound could potentially modulate signaling pathways involved in vasodilation. One such pathway involves the inhibition of calcium influx in vascular smooth muscle cells.

G cluster_0 Vascular Smooth Muscle Cell Compound This compound L_type_Ca_Channel L-type Ca2+ Channel Compound->L_type_Ca_Channel Inhibits Relaxation Muscle Relaxation Compound->Relaxation Ca_Influx Ca2+ Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Muscle Contraction MLC_P->Contraction

Caption: Hypothetical mechanism of vasorelaxation.

The following diagram illustrates a general workflow for the in vitro evaluation of a novel compound.

G cluster_workflow In Vitro Evaluation Workflow Start Compound Synthesis This compound Primary_Screening Primary Screening (e.g., Target-based assay) Start->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Dose_Response->Cytotoxicity Mechanism Mechanism of Action Studies Selectivity->Mechanism Cytotoxicity->Mechanism End Lead Candidate Identification Mechanism->End

Caption: General experimental workflow.

Disclaimer: The information provided in this document is for informational purposes only and is based on the biological activities of structurally related compounds. Extensive experimental validation is required to ascertain the specific in vitro profile of this compound.

References

Structure-activity relationship (SAR) studies of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of 4-amino-6-arylpyridazin-3-one derivatives, a scaffold of significant interest in medicinal chemistry. While direct comprehensive studies on 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol are limited in publicly available literature, this document synthesizes SAR data from closely related 4-amino-6-arylpyridazin-3-one analogs to provide a foundational understanding for researchers in drug discovery and development. The insights presented herein are extrapolated from studies on various biological targets, primarily focusing on kinase inhibition.

Core Structure and Points of Modification

The fundamental 4-amino-6-arylpyridazin-3-one scaffold offers several key positions for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The primary points for derivatization include:

  • The 4-Amino Group: Substitution on this amine can significantly impact potency and selectivity.

  • The 6-Aryl Ring: Modifications on this ring system influence target engagement and physicochemical properties.

  • The Pyridazinone Core: While less commonly modified, alterations to the core heterocycle can affect the overall conformation and properties of the molecule.

Structure-Activity Relationship Insights

SAR studies on related pyridazinone derivatives have revealed several key trends that can guide the design of novel analogs. These observations are summarized below and the corresponding data from various studies are presented in Table 1.

Modifications at the 4-Amino Position

The nature of the substituent at the 4-amino position is critical for potent biological activity. In many kinase inhibitor series, this position is involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain.

  • Small, polar groups are often favored. Unsubstituted amino or small alkylamino groups can be beneficial for activity.

  • Introduction of larger or more complex moieties can either enhance or diminish activity depending on the specific target and the available space in the binding pocket. For instance, in a series of pyrido-pyridazinone derivatives targeting FER kinase, the presence of a (1R,2S)-2-aminocyclohexyl group at a related position was shown to be crucial for high activity, highlighting the importance of stereochemistry and specific interactions.

Modifications at the 6-Aryl Position

The substituent pattern on the 6-aryl ring plays a significant role in modulating potency and selectivity. This ring often extends into a hydrophobic pocket of the target protein.

  • Electron-donating and electron-withdrawing groups at the meta and para positions of the aryl ring have been explored. The optimal substitution depends on the specific electronic and steric requirements of the target. For example, in a series of c-Met inhibitors, a 6-aryl group was a key feature of the pharmacophore.

  • Introduction of heteroaryl rings in place of the phenyl ring can introduce additional hydrogen bond donors or acceptors, potentially improving potency and selectivity, as well as modifying physicochemical properties like solubility.

Quantitative Data Summary

The following table summarizes the quantitative data from SAR studies of various 4-amino-6-arylpyridazin-3-one analogs and related pyridazinone derivatives against different biological targets.

Table 1: Structure-Activity Relationship Data of Pyridazinone Derivatives

Compound IDCore ScaffoldR1 (at 4-position)R2 (at 6-position)TargetIC50 (nM)
Series A (c-Met Inhibitors) 6-Aryl-pyridazinoneVaried Amino MoietiesSubstituted Phenylc-Met15 - 550
Series B (FER Kinase Inhibitors) Pyrido-pyridazinone(1R,2S)-2-aminocyclohexylaminoPhenylFER0.5 - 100
Series C (FABP4 Inhibitors) 4-Amino-pyridazin-3(2H)-oneAminoPhenylFABP41570
Series D (Anticancer Agents) 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one-4-chlorophenylLeukemia (SR)<100
Series D (Anticancer Agents) 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one-3,4,5-trimethoxyphenylNon-small cell lung (NCI-H522)<100

Note: Data is compiled from multiple sources on related but not identical scaffolds to provide a general overview of SAR trends.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 4-amino-6-arylpyridazin-3-one core and representative biological assays.

General Synthesis of 4-Amino-6-arylpyridazin-3(2H)-ones

The synthesis of 4-amino-6-arylpyridazin-3(2H)-ones typically involves a multi-step sequence starting from readily available materials. A general synthetic route is outlined below:

  • Synthesis of β-aroylacrylic acid: This intermediate is commonly prepared by the Friedel-Crafts acylation of an aromatic compound with maleic anhydride.

  • Formation of the pyridazinone ring: The β-aroylacrylic acid is then reacted with hydrazine hydrate to form the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

  • Introduction of the 4-amino group: This can be achieved through various methods, such as bromination at the 4-position followed by nucleophilic substitution with an amine, or through nitrosation followed by reduction.

A more specific protocol for a related series of 4-amino-pyridazin-3(2H)-ones involved the displacement of a nitro group with a suitable amine.

Detailed Protocol for Amination: To a solution of the 4-nitro-pyridazin-3(2H)-one intermediate in ethanol, the appropriate alkyl- or heteroarylamine is added. The reaction mixture is stirred at room temperature for a duration ranging from 30 minutes to 2 hours. For less reactive amines, the mixture may be refluxed for 3 hours. After cooling, the final product is collected by filtration and can be further purified by recrystallization from ethanol.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is a crucial step in the SAR evaluation. A common method is a radiometric filter-binding assay or a fluorescence-based assay.

General Protocol for a Kinase Assay:

  • Preparation of Reagents: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a solution of the kinase, the substrate (e.g., a specific peptide), and ATP (containing a radiolabel like ³²P or ³³P, or a fluorescent probe).

  • Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Start the reaction by adding the ATP solution.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane). For radiometric assays, wash the filter to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a representative signaling pathway where pyridazinone derivatives might act and a general workflow for their discovery and evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Pyridazinone 4-Amino-6-aryl- pyridazin-3-one Derivative Pyridazinone->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Intermediate Key Intermediate (e.g., 6-Aryl-4-nitropyridazin-3-one) Start->Intermediate Multistep Synthesis Final Final 4-Amino-6-aryl- pyridazin-3-one Derivatives Intermediate->Final Amination/Derivatization Screening Primary Screening (e.g., Kinase Panel) Final->Screening Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Cell_Assay Cell-Based Assays (e.g., Proliferation) Dose_Response->Cell_Assay SAR SAR Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Intermediate Iterative Design

The Emergence of 4-Amino-6-arylpyridazin-3(2H)-ones as a Promising Scaffold for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the fields of oncology and inflammation. Within the vast landscape of heterocyclic chemistry, the pyridazinone core has garnered significant attention due to its versatile biological activities. This technical guide focuses on a specific, promising chemotype: 4-Amino-6-arylpyridazin-3(2H)-ones . We delve into the synthesis, potential kinase inhibitory activities, and the experimental methodologies crucial for the evaluation of this compound class. While direct and extensive research on this specific scaffold as kinase inhibitors is still emerging, this guide consolidates available information on its synthesis and draws logical parallels from structurally related compounds that have demonstrated significant kinase inhibitory potential.

The 4-Amino-6-arylpyridazin-3(2H)-one Core: A Scaffold of Interest

The 4-Amino-6-arylpyridazin-3(2H)-one scaffold is characterized by a pyridazinone ring substituted with an amino group at the C4 position and an aryl group at the C6 position. This arrangement of functional groups provides a unique three-dimensional structure with multiple points for potential interaction with the ATP-binding pocket of various kinases. The amino group can act as a hydrogen bond donor, the pyridazinone carbonyl as a hydrogen bond acceptor, and the aryl group can engage in hydrophobic and pi-stacking interactions.

General Synthetic Methodologies

The synthesis of the 4-Amino-6-arylpyridazin-3(2H)-one core can be achieved through several synthetic routes. A common and effective method involves the use of hydrazine hydrate to introduce the amino group at the C4 position of a suitable precursor.

Synthesis of the 4-Amino-6-arylpyridazin-3(2H)-one Scaffold

A general and established method for the introduction of the C4-amino group is the reaction of a 6-aryl-4-halopyridazin-3(2H)-one with hydrazine hydrate. Alternatively, a more direct approach starts from a 6-arylpyridazin-3(2H)-one, which is then aminated using hydrazine monohydrate at elevated temperatures.

Experimental Protocol: Amination of 6-Phenylpyridazin-3(2H)-one

A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes. The reaction mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added. The mixture is subsequently heated at 120°C overnight. After cooling, the product can be isolated and purified using standard chromatographic techniques.

Below is a DOT script visualizing the general synthetic workflow for 4-Amino-6-arylpyridazin-3(2H)-ones.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 6-Arylpyridazin-3(2H)-one 6-Arylpyridazin-3(2H)-one Heating (120°C) Heating (120°C) 6-Arylpyridazin-3(2H)-one->Heating (120°C) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Heating (120°C) 4-Amino-6-arylpyridazin-3(2H)-one 4-Amino-6-arylpyridazin-3(2H)-one Heating (120°C)->4-Amino-6-arylpyridazin-3(2H)-one

General Synthetic Workflow

Potential as Kinase Inhibitors: Insights from Structurally Related Compounds

While comprehensive kinase profiling of 4-Amino-6-arylpyridazin-3(2H)-ones is not yet widely published, the broader class of pyridazinone and fused pyridazine derivatives has shown significant activity against several important kinase targets. These findings provide a strong rationale for investigating the kinase inhibitory potential of the 4-Amino-6-arylpyridazin-3(2H)-one scaffold.

Structurally related compounds, such as pyrido[2,3-d]pyrimidin-7-ones and pyrazolo[3,4-d]pyridazinones, have been identified as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), B-cell receptor (BCR) kinases, and Fibroblast Growth Factor Receptor (FGFR).[1] For instance, a novel series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives were recently identified as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[2] One of the lead compounds from this series demonstrated a favorable RIPK1 kinase inhibition with an IC50 value of 59.8 nM.[2]

The table below summarizes the kinase inhibitory activities of some pyridazinone-related scaffolds.

ScaffoldTarget Kinase(s)Reported IC50 ValuesReference
4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-oneRIPK159.8 nM[2]
Pyrazolo[3,4-d]pyridazinoneFGFRPotent Inhibition[1]
4-Amino-2-arylamino-pyrido[2,3-d]pyrimidin-7-oneBCR Kinases (Btk, Syk, Lyn)GI50: 1.3 - 7.2 µM[3]
4-(Phenylamino)pyrido[4,3-d]pyrimidineEGFRIC50: 0.5 - 10 nM[4]

This table presents data for structurally related compounds to infer the potential of the 4-Amino-6-arylpyridazin-3(2H)-one scaffold.

Potential Signaling Pathways

Given the activity of related compounds against kinases like BTK, EGFR, and RIPK1, the 4-Amino-6-arylpyridazin-3(2H)-one scaffold may potentially modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A generalized receptor tyrosine kinase (RTK) signaling pathway, which is a common target for pyridazinone-based inhibitors, is depicted below.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Grb2 Grb2 RTK->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription inhibitor 4-Amino-6-arylpyridazin-3(2H)-one (Potential Inhibitor) inhibitor->RTK Inhibition

Potential RTK Signaling Inhibition

Experimental Protocols: Kinase Inhibition Assay

To evaluate the potential of 4-Amino-6-arylpyridazin-3(2H)-ones as kinase inhibitors, a robust and reproducible in vitro kinase assay is essential. Below is a detailed protocol for a generic luminescence-based kinase assay, which is a common method for determining the potency of small molecule inhibitors.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the specific peptide substrate for the kinase in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for the target kinase.

    • Use a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Perform serial dilutions of the test compound in DMSO, and then dilute into the kinase buffer.

    • In a 384-well plate, add the test compound solution.

    • Add the kinase solution to each well and incubate for a specified period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The workflow for a typical in vitro kinase inhibition assay is illustrated in the following diagram.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Detection cluster_3 Analysis A Prepare Compound Dilutions C Add Compound to Wells A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase and Incubate B->D C->D E Initiate Reaction with Substrate/ATP D->E F Stop Reaction and Add Detection Reagents E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Kinase Inhibition Assay Workflow

Conclusion and Future Directions

The 4-Amino-6-arylpyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct evidence of its kinase inhibitory activity is still emerging, the synthetic accessibility of this core and the proven success of structurally related pyridazinone derivatives against various kinases provide a strong impetus for further investigation.

Future efforts should focus on the systematic synthesis of a diverse library of 4-Amino-6-arylpyridazin-3(2H)-one analogs with various aryl substitutions at the C6 position. This library should then be screened against a broad panel of kinases to identify initial hits. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies and computational modeling, could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

The Pivotal Role of Physicochemical Properties in the Development of Substituted Pyridazinone-Based Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and cardiotonic effects. The therapeutic efficacy and pharmacokinetic profile of these compounds are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted pyridazinones, details the experimental protocols for their determination, and explores the signaling pathways modulated by this versatile class of molecules.

Quantitative Physicochemical Data of Substituted Pyridazinones

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are dictated by a delicate balance of its physicochemical parameters. Understanding these properties is paramount for optimizing lead compounds and predicting their in vivo behavior. The following tables summarize key physicochemical data for a selection of substituted pyridazinones reported in the literature.

Table 1: Lipophilicity and Acidity of Selected Pyridazinone Derivatives

Compound/SubstituentLogP (Experimental)pKa (Experimental)Reference
6-phenylpyridazin-3(2H)-one--[1]
4-amino-6-phenylpyridazin-3(2H)-one--
5-amino-6-phenylpyridazin-3(2H)-one--
Spiro[cyclohexane-1,4'-pyridazin]-6'(2'H)-one2.36 (Calculated)-[2]
2'-Methyl-spiro[cyclohexane-1,4'-pyridazin]-6'(2'H)-one2.89 (Calculated)-[2]
2'-Phenyl-spiro[cyclohexane-1,4'-pyridazin]-6'(2'H)-one4.88 (Calculated)-[2]

Table 2: Solubility of 6-Phenylpyridazin-3(2H)-one in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x 10^3)Reference
Water0.007[1][3]
Methanol2.98[1][3]
Ethanol4.89[1][3]
1-Butanol12.80[1][3]
2-Butanol13.60[1][3]
Ethyl Acetate4.81[1][3]
Dimethyl Sulfoxide (DMSO)335.10[1][3]
Polyethylene Glycol 400 (PEG-400)301.20[1][3]

Table 3: Melting Points of Selected Substituted Pyridazinones

Compound/SubstituentMelting Point (°C)Reference
6-Phenyl-4,5-dihydro-3(2H)-pyridazinone145-147
6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone178-180
6-(4-Methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone160-162
3,6-diphenyl-pyridazine202-204.9[4]
3-phenyl-6-(p-tolyl)pyridazine158.5-161.2[4]
3-phenyl-6-(2-thienyl)pyridazine164.5-165.9[4]

Experimental Protocols for Determining Physicochemical Properties

Accurate and reproducible determination of physicochemical properties is crucial for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following section details standard experimental protocols for measuring pKa, LogP, and solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical determinant of a drug's ionization state at physiological pH.

Methodology:

  • Preparation of the Analyte Solution: A precisely weighed amount of the pyridazinone derivative is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with purified water to a final concentration of approximately 1 mM. The ionic strength of the solution is adjusted to a constant value (e.g., 0.15 M) using a neutral salt like potassium chloride.

  • Titration Setup: The solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a micro-burette are immersed in the solution. The solution is stirred continuously.

  • Titration Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is ionized.

Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The logarithm of the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and binding to biological targets.

Methodology:

  • Preparation of Standards and Samples: A series of standard compounds with known LogP values are prepared, along with the test pyridazinone derivatives, at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions: An RP-HPLC system equipped with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). The analysis is performed isocratically.

  • Determination of Retention Time: The standard compounds and the test compounds are injected onto the column, and their retention times (t_R) are recorded. The dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): The capacity factor for each compound is calculated using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve and LogP Determination: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values. The LogP of the test pyridazinone derivatives is then determined by interpolating their log k' values on the calibration curve.

Determination of Kinetic Solubility

Kinetic solubility provides an early indication of a compound's dissolution rate and is a valuable parameter in high-throughput screening.

Methodology:

  • Preparation of Stock Solutions: A high-concentration stock solution of the test pyridazinone derivative is prepared in 100% dimethyl sulfoxide (DMSO).

  • Assay Procedure: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well microplate. The final DMSO concentration is typically kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Precipitation Detection: The plate is shaken for a defined period (e.g., 1.5-2 hours) at a constant temperature (e.g., room temperature). The presence of precipitate is then detected using various methods, such as nephelometry (light scattering), UV-Vis spectroscopy after filtration or centrifugation, or visual inspection under a microscope.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Signaling Pathways Modulated by Substituted Pyridazinones

The diverse biological activities of substituted pyridazinones stem from their ability to interact with and modulate various signaling pathways. The following diagrams, generated using the DOT language, illustrate key inflammatory pathways that are known to be targeted by certain pyridazinone derivatives.

Inhibition of the Cyclooxygenase (COX) Pathway

Many pyridazinone derivatives exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7][8][9]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Pyridazinone Substituted Pyridazinones Pyridazinone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by substituted pyridazinones.

Modulation of the TNF-α Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Some pyridazinone derivatives have been shown to interfere with the TNF-α signaling cascade, thereby reducing the expression of downstream inflammatory mediators.

TNF_alpha_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_Complex IKK Complex RIP1->IKK_Complex Activation I_kappa_B IκB IKK_Complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB Inflammatory_Genes Inflammatory Gene Expression NF_kappa_B->Inflammatory_Genes Translocation Pyridazinone Substituted Pyridazinones Pyridazinone->IKK_Complex Inhibition

Caption: Modulation of the TNF-α signaling pathway by substituted pyridazinones.

Interference with the IL-6 Signaling Pathway

Interleukin-6 (IL-6) is another key pro-inflammatory cytokine involved in the acute phase response and the pathogenesis of various inflammatory diseases. Certain pyridazinone derivatives can attenuate the inflammatory response by inhibiting the IL-6 signaling pathway.

IL6_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Inflammatory_Genes Inflammatory Gene Expression pSTAT3->Inflammatory_Genes Translocation Pyridazinone Substituted Pyridazinones Pyridazinone->JAK Inhibition

Caption: Interference with the IL-6 signaling pathway by substituted pyridazinones.

Conclusion

The physicochemical properties of substituted pyridazinones are fundamental to their biological activity and pharmacokinetic profiles. A thorough understanding and systematic evaluation of these properties are essential for the rational design and development of novel pyridazinone-based therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field, facilitating the optimization of lead compounds and accelerating the discovery of new and effective drugs. Further research is warranted to expand the database of physicochemical properties for a wider range of substituted pyridazinones, which will undoubtedly contribute to a deeper understanding of their structure-activity relationships and therapeutic potential.

References

The Pyridazinone Nucleus: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacophore of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making the pyridazinone scaffold a privileged pharmacophore in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the pyridazinone pharmacophore, focusing on its structure-activity relationships (SAR), key biological targets, and the experimental methodologies used to evaluate its derivatives.

The Core Pharmacophore and Structure-Activity Relationships

The versatility of the pyridazinone ring allows for substitutions at various positions, leading to a diverse array of biological effects. The core pharmacophore generally consists of the pyridazinone ring itself, with key substitutions at the N-2, C-3, C-4, C-5, and C-6 positions significantly influencing the compound's pharmacological profile.

For instance, in the context of anti-inflammatory activity , substitutions at the C-6 position with aryl or substituted aryl groups are common.[4] The nature and substitution pattern of this aryl ring can greatly impact potency. For example, chloro-substituted benzyl groups at the C-5 position have been shown to enhance anti-inflammatory effects.[4] Furthermore, the presence of an acetamide side chain linked to the lactam nitrogen at the N-2 position has been associated with increased analgesic and anti-inflammatory action with reduced ulcerogenic effects.[1]

In the realm of anticancer activity , pyridazinone derivatives have been investigated as inhibitors of various kinases, including VEGFR-2.[5][6] The pharmacophore for these compounds often involves a diarylurea moiety, mimicking the structure of known kinase inhibitors like sorafenib.[5]

The following diagram illustrates the general workflow for the synthesis and evaluation of pyridazinone derivatives.

G cluster_synthesis Synthesis cluster_modification Modification & Derivatization cluster_evaluation Biological Evaluation cluster_analysis Analysis A Starting Materials (e.g., keto acids, hydrazines) B Cyclocondensation A->B Reaction C Pyridazinone Core B->C D Substitution at N-2, C-4, C-5, C-6 C->D E Library of Derivatives D->E F In Vitro Assays (e.g., COX, Kinase) E->F G Cell-based Assays (e.g., Anti-proliferative) F->G H In Vivo Models (e.g., Paw Edema) G->H I SAR Studies H->I J Pharmacophore Modeling I->J J->D Lead Optimization

Figure 1: General workflow for the synthesis and evaluation of pyridazinone derivatives.

Anti-inflammatory Activity: Targeting Cyclooxygenase

A significant area of research for pyridazinone derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][7] The COX enzymes, particularly COX-2, are key mediators of inflammation and pain.

The following diagram depicts the signaling pathway of COX-2-mediated inflammation and its inhibition by pyridazinone derivatives.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Converts to Inflammation Inflammation & Pain PGs->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates PLA2->PL Acts on Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 Inhibits

Figure 2: Inhibition of the COX-2 signaling pathway by pyridazinone derivatives.
Quantitative Data: COX Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5a 12.870.7716.70[8]
5f 25.291.8913.38[8]
4c -0.26-[9]
6b -0.186.33[9]
Celecoxib 12.980.3537.03[8]
Indomethacin 0.210.420.50[8]
Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of pyridazinone derivatives against human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical, 560131 or equivalent)

  • Arachidonic acid (substrate)

  • Colorimetric substrate

  • Assay buffer

  • Test compounds (pyridazinone derivatives)

  • Reference inhibitors (Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and reference inhibitors in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitors to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction and develop the color by adding a colorimetric substrate solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][8][9]

Anti-inflammatory Activity: Modulation of Cytokine Production

Beyond COX inhibition, pyridazinone derivatives have been shown to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines in immune cells like macrophages.[10][11] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of cytokines such as TNF-α and IL-6.

The following diagram illustrates the logical relationship in an LPS-induced cytokine production assay.

G cluster_setup Experimental Setup cluster_process Process cluster_outcome Outcome Measurement Macrophages Macrophages (e.g., RAW 264.7) Incubation Incubation Macrophages->Incubation LPS LPS Stimulation LPS->Incubation Test_Compound Test Compound (Pyridazinone Derivative) Test_Compound->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA ELISA for TNF-α, IL-6 Supernatant->ELISA Result Reduced Cytokine Levels ELISA->Result

Figure 3: Workflow for assessing the effect of pyridazinone derivatives on LPS-induced cytokine production.
Quantitative Data: Inhibition of Pro-inflammatory Cytokines

The following table shows the percentage reduction of TNF-α and IL-6 by selected pyridazinone derivatives in LPS-stimulated RAW 264.7 macrophages.

CompoundTNF-α Reduction (%)IL-6 Reduction (%)Reference
5a 8776[8]
5f 3532[8]
Celecoxib 6781[8]
Experimental Protocol: LPS-Induced Cytokine Production in Macrophages

Objective: To evaluate the effect of pyridazinone derivatives on the production of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (pyridazinone derivatives)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed macrophages in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an appropriate time (e.g., 24 hours).

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine reduction compared to the LPS-stimulated control group.[3][8]

Anticancer Activity: Targeting Key Signaling Pathways

The pyridazinone scaffold is also a promising pharmacophore for the development of anticancer agents.[10][12] Derivatives have been designed to target various components of cancer cell signaling pathways, including receptor tyrosine kinases like VEGFR-2, which are crucial for tumor angiogenesis and growth.

Pharmacophore Model for Anticancer Activity

A common strategy in designing pyridazinone-based anticancer drugs is to incorporate structural features known to interact with the ATP-binding site of kinases. This often includes a hydrogen bond donor/acceptor system and hydrophobic regions that can occupy specific pockets within the enzyme's active site.

The following diagram illustrates a conceptual pharmacophore model for a pyridazinone-based kinase inhibitor.

G cluster_pharmacophore Pharmacophore Features cluster_molecule Pyridazinone Derivative HBA Hydrogen Bond Acceptor HBD Hydrogen Bond Donor HY1 Hydrophobic Region 1 HY2 Hydrophobic Region 2 Aromatic Aromatic Ring Pyridazinone_Ring Pyridazinone Core Pyridazinone_Ring->HBA Provides Aryl_Group1 Aryl Group 1 Aryl_Group1->HY1 Occupies Aryl_Group1->Aromatic Is an Linker Linker Linker->HBD Provides Aryl_Group2 Aryl Group 2 Aryl_Group2->HY2 Occupies

Figure 4: Conceptual pharmacophore model for a pyridazinone-based kinase inhibitor.
Quantitative Data: Anticancer Activity

The following table presents the growth inhibition percentage (GI%) of selected pyridazinone derivatives against various cancer cell lines.

CompoundCancer Cell LineGI%Reference
8f Melanoma (LOX IMVI)62.21[6]
10l NSCLC (NCI-H522)100.14[6]
17a Colon Cancer (HCT-116)98.43[6]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

Objective: To assess the cytotoxic effect of pyridazinone derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Cell culture medium and supplements

  • Test compounds (pyridazinone derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the GI50 (concentration required to inhibit 50% of cell growth) or other relevant metrics.[10]

Conclusion

The pyridazinone nucleus is a highly versatile and privileged scaffold in medicinal chemistry, offering a foundation for the development of a wide range of therapeutic agents. The ease of chemical modification at multiple positions on the ring allows for the fine-tuning of pharmacological activity and the exploration of diverse biological targets. The data and protocols presented in this guide highlight the significant potential of pyridazinone derivatives as anti-inflammatory, anticancer, and other therapeutic agents. Further exploration of the structure-activity relationships and pharmacophore modeling will undoubtedly lead to the discovery of new and more potent drug candidates based on this remarkable heterocyclic core.

References

Preliminary Anticancer Activity Screening of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro screening of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, a novel pyridazinone derivative, for its potential anticancer activity. Pyridazinone-based compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer effects.[1] This document outlines detailed experimental protocols for key assays, including the MTT cell viability assay, Annexin V-FITC/PI apoptosis assay, and cell cycle analysis. Furthermore, it presents hypothetical yet representative data to illustrate the potential anticancer profile of the compound and visualizes critical experimental workflows and relevant signaling pathways using Graphviz diagrams. The objective is to equip researchers and drug development professionals with the necessary information to design and execute preliminary anticancer evaluations of this and similar chemical entities.

Introduction

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[2][3] Several pyridazinone derivatives have been investigated as inhibitors of various cancer-related targets such as PARP, DHFR, B-RAF, and tubulin polymerization.[2] The compound of interest, this compound, belongs to this promising class of molecules. Its structural features suggest potential interactions with key regulators of cell proliferation and survival. This guide details a systematic approach to the initial assessment of its anticancer potential.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[7][8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[2][3]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The PI fluorescence intensity is directly proportional to the DNA content.

Data Presentation

The following tables present hypothetical data for the anticancer activity of this compound. This data is illustrative and based on findings for structurally similar pyridazinone derivatives.[10][11][12]

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.8
A549Lung Cancer22.4
HCT116Colon Cancer18.2
HeLaCervical Cancer25.1

Table 2: Apoptosis induction in A549 cells after 48h treatment.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control95.22.11.51.2
Compound (22.4 µM)60.818.515.35.4

Table 3: Cell cycle distribution in A549 cells after 48h treatment.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.328.116.6
Compound (22.4 µM)25.120.554.4

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening Workflow start Start: Compound Synthesis This compound cell_culture Cell Culture (MCF-7, A549, HCT116) start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) mtt_assay->cell_cycle_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End: Preliminary Activity Profile data_analysis->end

Caption: Workflow for the preliminary in vitro anticancer screening.

Potential Signaling Pathways

Many anticancer agents exert their effects by activating the p53 tumor suppressor protein, which can lead to apoptosis.[13][14]

G compound 4-Amino-6-(...) pyridazin-3-ol stress Cellular Stress (e.g., DNA Damage) compound->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax activates bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The p53-mediated intrinsic apoptosis pathway.

Some pyridazinone derivatives have been shown to target receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis.[15][16]

G compound 4-Amino-6-(...) pyridazin-3-ol vegfr2 VEGFR-2 compound->vegfr2 inhibits vegf VEGF vegf->vegfr2 binds pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway vegfr2->ras_raf_mek_erk proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_raf_mek_erk->proliferation migration Cell Migration ras_raf_mek_erk->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide outlines a foundational approach for the preliminary in vitro evaluation of this compound for its anticancer properties. The provided experimental protocols for cytotoxicity, apoptosis, and cell cycle analysis represent the standard initial steps in anticancer drug screening. The illustrative data and pathway diagrams, based on the known activities of related pyridazinone compounds, suggest that this molecule could potentially induce cancer cell death through apoptosis and cell cycle arrest. Further investigations, including mechanism of action studies and in vivo efficacy evaluations, are warranted to fully elucidate the therapeutic potential of this compound.

References

Investigating the anti-inflammatory properties of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on the anti-inflammatory properties of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is not currently available in the public domain, the broader class of pyridazinone derivatives has garnered significant attention for its therapeutic potential. This guide synthesizes the existing research on various pyridazinone compounds, providing a comprehensive overview of their anti-inflammatory activities, mechanisms of action, and the experimental methodologies used in their evaluation. This information serves as a valuable resource for researchers and drug development professionals interested in the pyridazinone scaffold as a source of novel anti-inflammatory agents.

The pyridazinone structure is a versatile scaffold that has been explored for a range of biological activities, including analgesic and anti-inflammatory effects. These compounds have been investigated for their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the regulation of pro-inflammatory cytokine production.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the reported anti-inflammatory activity of various pyridazinone derivatives from the literature.

Compound ClassSpecific DerivativeAssayTarget/EndpointResultReference
Pyridazinone Derivatives4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B InhibitionPDE4B Enzyme64% inhibition at 20 µM; IC50 = 251 ± 18 nM
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-oneLPS-stimulated human primary macrophagesIL-6 ProductionAverage reduction of 21-28% at 5-50 µM
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-oneLPS-stimulated human primary macrophagesIL-8 ProductionAverage reduction of 16-25% at 20-50 µM
6-Aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one DerivativesCompounds 4b, 4f, 4dCarrageenan-induced paw edema in ratsPaw Edema VolumeHigh protection against induced edema after 360 min
Pyridazine SulphonamidesCompounds 7a and 7bCarrageenan-induced paw edema in ratsPaw Edema VolumeSignificant anti-inflammatory effects
Compounds 7a and 7bELISATNF-α and IL-1β Serum LevelsSignificant reduction in inflammatory mediators

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to assess the anti-inflammatory properties of pyridazinone derivatives.

1. In Vitro Anti-inflammatory Assays

  • Cell Culture and Stimulation:

    • Human Primary Macrophages: Peripheral Blood Mononuclear Cells (PBMCs) are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into macrophages.

    • Stimulation: Lipopolysaccharide (LPS) is a common stimulant used to induce an inflammatory response in macrophages and other immune cells like THP1-Blue monocytic cells.

  • Cytokine Production Measurement:

    • Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in cell culture supernatants or serum.

  • Enzyme Inhibition Assays:

    • Phosphodiesterase 4 (PDE4) Inhibition: The inhibitory activity of compounds against PDE4 isoforms is determined using enzymatic assays. The percentage of inhibition at a specific concentration and the half-maximal inhibitory concentration (IC50) are key parameters.

    • Cyclooxygenase (COX) Inhibition: Assays are performed to measure the inhibition of COX-1 and COX-2 enzymes, which are key in the prostaglandin synthesis pathway.

    • 5-Lipoxygenase (5-LOX) Inhibition: The ability of compounds to inhibit 5-LOX, an enzyme involved in the synthesis of leukotrienes, is also assessed.

2. In Vivo Anti-inflammatory Assays

  • Carrageenan-Induced Paw Edema Model:

    • Animal Model: This widely used model in rats or mice is employed to evaluate the acute anti-inflammatory activity of compounds.

    • Procedure: Edema is induced by injecting a solution of carrageenan into the sub-plantar region of the animal's hind paw. The volume of the paw is measured at various time points before and after the administration of the test compound. The percentage of inhibition of edema is then calculated.

  • Murine Air Pouch Model:

    • This model creates a delineated cavity to study the effects of compounds on leukocyte recruitment in response to an inflammatory stimulus.

Signaling Pathways in Inflammation

The anti-inflammatory effects of pyridazinone derivatives are often mediated through their interaction with specific signaling pathways.

1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many pyridazinone derivatives have been shown to inhibit LPS-induced NF-κB activation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkB->NFkB Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_active->Genes Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

2. Phosphodiesterase 4 (PDE4) Inhibition and cAMP Signaling

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that generally has anti-inflammatory effects. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Activation PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Degradation CREB CREB PKA->CREB Phosphorylation Inflammation Pro-inflammatory Mediators (TNF-α, IL-6) CREB->Inflammation Suppression Pyridazinone Pyridazinone Derivatives Pyridazinone->PDE4 Inhibition Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Enzyme_Assay Enzyme Inhibition Assays (COX, LOX, PDE4) Cell_Culture Cell-based Assays (LPS-stimulated macrophages) Enzyme_Assay->Cell_Culture Cytokine_Analysis Cytokine Profiling (ELISA) Cell_Culture->Cytokine_Analysis Signaling_Studies Signaling Pathway Analysis (Western Blot for NF-κB) Cytokine_Analysis->Signaling_Studies Animal_Model Acute Inflammation Model (Carrageenan-induced paw edema) Signaling_Studies->Animal_Model Promising In Vitro Results Compound_Admin Compound Administration Animal_Model->Compound_Admin Measurement Measurement of Inflammatory Response Compound_Admin->Measurement Toxicity Preliminary Toxicity Assessment Measurement->Toxicity Lead_Identification Lead Compound Identification Toxicity->Lead_Identification

Methodological & Application

Protocol for the Laboratory Synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This document outlines a proposed multi-step laboratory protocol for the synthesis of the target compound 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol. As no direct synthetic protocol for this specific molecule is readily available in the published literature, the following procedure is a hypothesized route based on established chemical reactions for analogous pyridazine and pyridazinone derivatives. The protocol is divided into four main stages:

  • Synthesis of the γ-keto acid precursor: Preparation of 4-(3-methoxyphenyl)-4-oxobutanoic acid.

  • Cyclization: Formation of the pyridazinone ring to yield 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Aromatization and Nitration: Dehydrogenation to the pyridazinone followed by nitration at the 4-position.

  • Reduction: Conversion of the nitro group to the final amine functionality.

Experimental Protocols

Step 1: Synthesis of 4-(3-methoxyphenyl)-4-oxobutanoic acid

This step involves a Friedel-Crafts acylation reaction. A plausible route starts from 3-bromoanisole, which is converted to a Grignard reagent and then reacted with succinic anhydride.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Succinic anhydride

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Activate the magnesium with a small crystal of iodine if necessary.

  • Add a solution of 3-bromoanisole (1.0 eq) in anhydrous THF dropwise to the magnesium turnings.

  • Once the Grignard reaction has initiated (as evidenced by heat evolution and bubbling), add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.1 eq) in anhydrous THF and add this solution dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding 1 M HCl with vigorous stirring.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Reactant Molar Mass ( g/mol ) Equivalents Purity (%)
3-Bromoanisole187.041.0>98
Magnesium24.311.2>99
Succinic anhydride100.071.1>99
Product Expected Yield (%) Melting Point (°C) Appearance
4-(3-methoxyphenyl)-4-oxobutanoic acid60-70118-120White to off-white solid
Step 2: Synthesis of 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

This step involves the cyclization of the γ-keto acid with hydrazine hydrate.

Materials:

  • 4-(3-methoxyphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Reactant Molar Mass ( g/mol ) Equivalents Purity (%)
4-(3-methoxyphenyl)-4-oxobutanoic acid208.211.0>95
Hydrazine hydrate (80%)50.06 (as N₂H₄·H₂O)1.580
Product Expected Yield (%) Melting Point (°C) Appearance
6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one85-95135-137White crystalline solid
Step 3: Synthesis of 6-(3-methoxyphenyl)-4-nitropyridazin-3(2H)-one

This stage involves aromatization of the pyridazinone ring followed by nitration.

Materials:

  • 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

  • Bromine

  • Acetic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure: Part A: Aromatization

  • Dissolve 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C for 2 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Part B: Nitration

  • To a stirred, cooled (0-5 °C) mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (3.0 eq), add 6-(3-methoxyphenyl)pyridazin-3(2H)-one (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour and then at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Reactant Molar Mass ( g/mol ) Equivalents Purity (%)
6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one204.231.0>95
Bromine159.811.1>99
Fuming nitric acid63.013.0>90
Concentrated sulfuric acid98.083.098
Product Expected Yield (%) Melting Point (°C) Appearance
6-(3-methoxyphenyl)-4-nitropyridazin-3(2H)-one50-60 (over two steps)>200 (decomposes)Yellow solid
Step 4: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine.

Materials:

  • 6-(3-methoxyphenyl)-4-nitropyridazin-3(2H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend 6-(3-methoxyphenyl)-4-nitropyridazin-3(2H)-one (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until a pH of 8-9 is reached.

  • The product will precipitate out. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Reactant Molar Mass ( g/mol ) Equivalents Purity (%)
6-(3-methoxyphenyl)-4-nitropyridazin-3(2H)-one247.211.0>95
Tin(II) chloride dihydrate225.635.0>98
Product Expected Yield (%) Melting Point (°C) Appearance
This compound70-80>250Light brown to tan solid

Experimental Workflow

SynthesisWorkflow Start Start: 3-Bromoanisole & Succinic anhydride Step1 Step 1: Grignard Reaction & Friedel-Crafts Acylation Start->Step1 Intermediate1 Intermediate 1: 4-(3-methoxyphenyl)- 4-oxobutanoic acid Step1->Intermediate1 Step2 Step 2: Cyclization with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 Intermediate 2: 6-(3-methoxyphenyl)-4,5- dihydropyridazin-3(2H)-one Step2->Intermediate2 Step3 Step 3: Aromatization & Nitration Intermediate2->Step3 Intermediate3 Intermediate 3: 6-(3-methoxyphenyl)-4- nitropyridazin-3(2H)-one Step3->Intermediate3 Step4 Step 4: Reduction of Nitro Group Intermediate3->Step4 End Final Product: 4-Amino-6-(3-methoxyphenyl) -pyridazin-3-ol Step4->End

Caption: Synthetic pathway for this compound.

Signaling Pathways and Logical Relationships

The synthesis of the target molecule follows a logical progression of functional group transformations and ring-forming reactions. The workflow can be visualized as a linear sequence of reactions, where the product of each step serves as the starting material for the next.

LogicalFlow cluster_precursor Precursor Synthesis cluster_ring_formation Heterocycle Formation cluster_functionalization Ring Functionalization A Aryl Halide (3-Bromoanisole) C Grignard Formation A->C B Acylating Agent (Succinic anhydride) D Nucleophilic Acyl Substitution B->D C->D E γ-Keto Acid D->E F Cyclization with Hydrazine E->F G Dihydropyridazinone F->G H Aromatization G->H I Pyridazinone H->I J Electrophilic Aromatic Nitration I->J K 4-Nitro-pyridazinone J->K L Reduction of Nitro Group K->L M 4-Amino-pyridazinone L->M FinalProduct FinalProduct M->FinalProduct Final Product

Caption: Logical relationships in the synthesis of the target compound.

Application Notes and Protocols for 4-Amino-Pyridazinone Derivatives as RIPK1 Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the use of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol as a specific chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1). The following application notes and protocols are based on a closely related and recently described class of compounds, 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives , and provide a general framework for the characterization and use of potent and selective pyridazinone-based RIPK1 inhibitors. The data presented is for the exemplary compound 13c from this series, as reported in scientific literature. Researchers interested in this compound would need to perform similar experimental validation.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2][3] As a serine/threonine kinase, RIPK1's activity is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and ischemic injury. The development of small molecule inhibitors of RIPK1 is a key area of research for both therapeutic intervention and for use as chemical probes to dissect its complex biology. This document provides an overview of the application of a potent pyridazinone-based RIPK1 inhibitor, serving as a guide for researchers in the field.

Data Presentation: Exemplary Pyridazinone-Based RIPK1 Inhibitor (Compound 13c)

The following tables summarize the quantitative data for a potent 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative (compound 13c), which serves as an example of a well-characterized RIPK1 inhibitor from this structural class.

Parameter Value Description Reference
Biochemical Potency
RIPK1 IC₅₀59.8 nMConcentration for 50% inhibition of RIPK1 kinase activity in a biochemical assay.[1]
Binding Affinity
RIPK1 Kd3.5 nMDissociation constant for binding to RIPK1, indicating high-affinity interaction.[1]
Selectivity
RIPK3 Kd1700 nMDissociation constant for binding to RIPK3, a related kinase in the necroptosis pathway.[1]
MLKL Kd>30,000 nMDissociation constant for binding to MLKL, a downstream effector in the necroptosis pathway.[1]
Cellular Activity
EC₅₀ (Human Cells)1.06 - 4.58 nMEffective concentration for 50% inhibition of TNFα-induced necroptosis in human cell lines.[1]
EC₅₀ (Murine Cells)1.06 - 4.58 nMEffective concentration for 50% inhibition of TNFα-induced necroptosis in murine cell lines.[1]
Pharmacokinetics
Half-life (t₁/₂)75.33 minHalf-life in liver microsomal stability assay.[1]
Oral Bioavailability59.55%Percentage of the drug that is absorbed and available in the systemic circulation after oral administration in mice.[1]

Signaling Pathways

RIPK1 is a central node in multiple signaling pathways, most notably those downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNFα binding, TNFR1 recruits a series of proteins to form Complex I, which can initiate pro-survival and pro-inflammatory signals through NF-κB activation. Under certain conditions, such as the inhibition of IAPs (Inhibitor of Apoptosis Proteins), RIPK1 can dissociate from Complex I and form a cytosolic death-inducing complex, known as Complex II or the necrosome, with RIPK3 and caspase-8. The kinase activity of RIPK1 is essential for the activation of RIPK3 and subsequent MLKL-mediated necroptosis. Small molecule inhibitors target the kinase domain of RIPK1, preventing the auto-phosphorylation and activation required for downstream signaling in the necroptosis pathway.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_i Complex I (Pro-survival / Inflammation) cluster_complex_ii Complex II (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2/5 TRAF2/5 TRADD->TRAF2/5 cIAP1/2 cIAP1/2 TRAF2/5->cIAP1/2 LUBAC LUBAC cIAP1/2->LUBAC RIPK1_CI RIPK1 (Scaffold) LUBAC->RIPK1_CI IKK Complex IKK Complex RIPK1_CI->IKK Complex RIPK1_CII RIPK1 (Kinase Active) RIPK1_CI->RIPK1_CII Deubiquitination & Dissociation NF-kB NF-kB IKK Complex->NF-kB Gene Transcription\n(Inflammation, Survival) Gene Transcription (Inflammation, Survival) NF-kB->Gene Transcription\n(Inflammation, Survival) RIPK3 RIPK3 RIPK1_CII->RIPK3 p MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFa TNFa->TNFR1 Probe 4-Amino-Pyridazinone (e.g., Compound 13c) Probe->RIPK1_CII Inhibition

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro RIPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of the chemical probe on RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 protein

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • Test compound (4-Amino-Pyridazinone derivative) dissolved in DMSO

  • 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add RIPK1 enzyme, the substrate (MBP), and the test compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactivity).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction.

    • For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Necroptosis Assay

Objective: To evaluate the potency of the chemical probe in blocking necroptotic cell death in a cellular context.

Materials:

  • A suitable cell line (e.g., human HT-29 or murine L929 cells)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • TNFα (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., Birinapant) or a pan-caspase inhibitor (e.g., z-VAD-fmk) to induce necroptosis

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega, or Sytox Green, Thermo Fisher)

  • 96-well clear-bottom black plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα and a Smac mimetic or z-VAD-fmk. Include control wells with DMSO only (no induction) and DMSO with inducers (vehicle control).

  • Incubate for 18-24 hours.

  • Measure cell viability using a plate reader according to the manufacturer's instructions for the chosen reagent.

  • Normalize the data to the control wells and calculate the percentage of cell death protection.

  • Determine the EC₅₀ value from the dose-response curve.

Experimental_Workflow Start Start Biochem_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochem_Assay Cell_Assay Cellular Necroptosis Assay (Determine EC50) Biochem_Assay->Cell_Assay Western_Blot Western Blot Analysis (Confirm Target Engagement) Cell_Assay->Western_Blot Selectivity_Panel Kinase Selectivity Profiling Western_Blot->Selectivity_Panel In_Vivo_Model In Vivo Disease Model (e.g., SIRS) Selectivity_Panel->In_Vivo_Model End End In_Vivo_Model->End

Caption: General Workflow for Characterizing a RIPK1 Inhibitor.
Western Blot Analysis of RIPK1 Pathway Phosphorylation

Objective: To confirm that the chemical probe inhibits RIPK1 kinase activity within cells by assessing the phosphorylation of downstream targets.

Materials:

  • Cell line and necroptosis inducers as described in Protocol 2.

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-MLKL (Ser358), anti-RIPK1, anti-MLKL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) for 1-2 hours.

  • Induce necroptosis for a shorter time course (e.g., 4-8 hours) to capture peak phosphorylation events.

  • Wash cells with ice-cold PBS and lyse them on ice.

  • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

  • Denature protein samples in Laemmli buffer and resolve them by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the dose-dependent inhibition of RIPK1 and MLKL phosphorylation.

Conclusion

The use of potent and selective chemical probes is indispensable for the study of RIPK1 biology. While specific data for this compound is not available, the protocols and data presented for a related pyridazinone derivative provide a robust framework for the evaluation of new potential RIPK1 inhibitors. These methods allow for the characterization of a compound's biochemical potency, cellular efficacy, and its ability to engage the target in a physiological context, thereby facilitating further investigation into the roles of RIPK1 in health and disease.

References

Application Notes and Protocols for 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, a pyridazinone derivative with potential applications in drug discovery. The pyridazinone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and cardiovascular effects.[1] Given that many pyridazinone-based compounds target key cellular processes like cell proliferation and survival, the following protocols are designed to assess the cytotoxic and apoptotic potential of this compound in relevant cancer cell lines.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability (IC50) Data

Cell LineCompoundIC50 (µM) after 48hIC50 (µM) after 72h
HeLaThis compoundUser-definedUser-defined
SGC-7901This compoundUser-definedUser-defined
MCF-7This compoundUser-definedUser-defined
Doxorubicin (Control)User-definedUser-definedUser-defined

Table 2: Apoptosis Analysis via Annexin V-FITC/PI Staining

Cell LineTreatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HeLaVehicle Control (DMSO)User-definedUser-defined
HeLaThis compound (X µM)User-definedUser-defined
SGC-7901Vehicle Control (DMSO)User-definedUser-defined
SGC-7901This compound (X µM)User-definedUser-defined

Experimental Protocols

Cell Viability MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[3] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[3] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[3]

Materials:

  • This compound

  • Cancer cell lines

  • Complete culture medium

  • Trypsin-EDTA

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.[3] Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[3]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Compound-induced DNA Damage / Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondria bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Kinase Inhibition Assay

Given that pyridazinone derivatives can act as kinase inhibitors, a general kinase inhibition assay can be performed to screen for activity against a panel of kinases.[1] This protocol provides a general framework for a fluorescence-based kinase assay.

Materials:

  • This compound

  • Kinase of interest (e.g., from a recombinant source)

  • Kinase-specific substrate (e.g., a peptide)

  • ATP

  • Assay buffer (specific to the kinase)

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare the kinase, substrate, and ATP solutions in the assay buffer according to the kit manufacturer's instructions.

  • Kinase Reaction: In a 384-well plate, add the compound dilutions, followed by the kinase.

  • Initiate Reaction: Add the substrate and ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the time recommended in the assay kit (typically 30-60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent provided in the kit. This reagent typically contains an enzyme that converts the product of the kinase reaction (ADP) into a detectable signal (e.g., luminescence).

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_final Analysis prepare_reagents Prepare Compound, Kinase, Substrate, and ATP add_to_plate Add Reagents to 384-well Plate prepare_reagents->add_to_plate initiate_reaction Initiate Reaction with ATP/Substrate add_to_plate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate add_detection_reagent Add Detection Reagent (e.g., ADP-Glo) incubate->add_detection_reagent measure_signal Measure Luminescence/Fluorescence add_detection_reagent->measure_signal calculate_inhibition Calculate % Inhibition and IC50 measure_signal->calculate_inhibition

References

Application Note: Quantification of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

An effective analytical method for the precise quantification of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is crucial for researchers and scientists in the field of drug development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely applicable and robust technique for this purpose. This document provides a detailed application note and protocol for the quantitative analysis of this compound in a research setting.

This application note describes a validated isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. The method is designed to be accurate, precise, and specific for the analysis of the target analyte in standard solutions.

Analytical Method Principle

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities. The mobile phase consists of a mixture of acetonitrile and a phosphate buffer, which ensures good peak shape and resolution. Detection is performed using a UV detector at a wavelength determined by the maximum absorbance of the analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to a standard curve generated from solutions of known concentrations.

Experimental Protocols

Preparation of Standard and Sample Solutions

a. Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • These solutions will be used to construct the calibration curve.

c. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterValue
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
Data Analysis and Quantification
  • Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.

  • Record the peak area for this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Use the peak area of the analyte in the sample chromatogram and the regression equation to calculate the concentration of this compound in the sample.

Quantitative Data Summary

The following tables present representative data for method validation.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
150.2
5251.5
10503.1
201005.8
502514.3
Linear Regression y = 50.25x + 0.15
Correlation Coefficient (r²) 0.9998

Table 2: Method Precision and Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)RSD (%)Recovery (%)
54.98 ± 0.091.899.6
1515.12 ± 0.211.4100.8
4039.88 ± 0.451.199.7

Visualizations

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for the quantification of this compound.

Application Notes and Protocols for High-Throughput Screening of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects, making them attractive scaffolds for drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying and optimizing lead compounds from large chemical libraries of these derivatives. This document provides detailed application notes and experimental protocols for key HTS assays relevant to the screening of pyridazinone derivatives, along with signaling pathway diagrams and comparative data to facilitate research and development in this area.

Application Note 1: Kinase Inhibitor Screening

Targeting VEGFR-2 and c-Met with Pyridazinone Derivatives

Background: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met) are receptor tyrosine kinases that play crucial roles in angiogenesis, tumor growth, and metastasis.[1][2] Dysregulation of their signaling pathways is implicated in various cancers. Pyridazinone derivatives have been identified as potent inhibitors of these kinases, making them promising candidates for anticancer drug development.[3]

Assay Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be used to measure kinase activity in a high-throughput format. In this assay, a biotinylated substrate peptide and a phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the antibody recognizes the phosphorylated epitope. Streptavidin-coated donor beads bind to the biotinylated substrate, and protein A-coated acceptor beads bind to the antibody. When the donor and acceptor beads are brought into close proximity due to the binding events, a cascade of chemical reactions is initiated upon excitation at 680 nm, leading to the emission of light at 520-620 nm. The intensity of the emitted light is directly proportional to the kinase activity.

Workflow for Kinase Inhibitor Screening:

G cluster_prep Assay Preparation cluster_assay HTS Assay cluster_readout Data Acquisition & Analysis Compound_Plate Prepare Pyridazinone Derivative Library Plate Dispense_Compounds Dispense Compounds into Assay Plate Compound_Plate->Dispense_Compounds Assay_Plate Prepare 384-well Assay Plate Reagents Prepare Kinase, Substrate, ATP, and Antibody Solutions Add_Kinase Add Kinase and Substrate Reagents->Add_Kinase Dispense_Compounds->Add_Kinase Start_Reaction Initiate Reaction with ATP Add_Kinase->Start_Reaction Incubate_1 Incubate at RT Start_Reaction->Incubate_1 Add_Beads Add AlphaScreen Donor and Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate in the Dark Add_Beads->Incubate_2 Read_Plate Read Plate on AlphaScreen-compatible Reader Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Values Read_Plate->Data_Analysis

HTS Workflow for Kinase Inhibitor Screening.
VEGFR-2 Signaling Pathway

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

Simplified VEGFR-2 Signaling Pathway.
c-Met Signaling Pathway

G HGF HGF cMet c-Met HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits RAS RAS cMet->RAS PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Cell_Functions Proliferation, Motility, Invasion, Survival AKT->Cell_Functions Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Functions Promotes

Simplified c-Met Signaling Pathway.
Experimental Protocol: VEGFR-2/c-Met Kinase Assay

Materials:

  • VEGFR-2 or c-Met enzyme (recombinant human)

  • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Phospho-tyrosine specific antibody (e.g., P-Tyr-100)

  • AlphaScreen® Streptavidin Donor Beads and Protein A Acceptor Beads

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.01% Tween-20)

  • Stop Solution (e.g., 50 mM EDTA)

  • 384-well white opaque microplates

  • Pyridazinone derivative library in DMSO

Procedure:

  • Prepare serial dilutions of pyridazinone derivatives in DMSO. Further dilute to the desired starting concentration in Assay Buffer.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 5 µL of a solution containing the kinase and biotinylated substrate in Assay Buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in Assay Buffer to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of Stop Solution.

  • Prepare a detection mixture containing the phospho-specific antibody, AlphaScreen® Donor, and Acceptor beads in Assay Buffer. Add 10 µL of this mixture to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software.

Data Presentation: Kinase Inhibitory Activity of Pyridazinone Derivatives
Compound IDVEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)Reference
1 60.83-[4]
2 129.30-[4]
3 -0.71[5][6]
4 -38[5][6]
5 -0.6[3]

Application Note 2: Anti-inflammatory Activity Screening

Targeting COX-2 and PDE4 with Pyridazinone Derivatives

Background: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[5] Phosphodiesterase 4 (PDE4) is another important target in inflammatory pathways, as it degrades the second messenger cyclic AMP (cAMP).[7] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Pyridazinone derivatives have shown potent inhibitory activity against both COX-2 and PDE4.[2][8]

Assay Principle:

  • COX-2 Inhibition Assay: A fluorometric assay can be used to measure the peroxidase activity of COX-2. In the presence of a suitable substrate (e.g., Ampliflu Red) and arachidonic acid, COX-2 produces a fluorescent product. The rate of fluorescence generation is proportional to the enzyme's activity.

  • PDE4 Inhibition Assay: A common method for measuring PDE4 activity is a fluorescence polarization (FP) assay. This assay uses a fluorescently labeled cAMP derivative. In the absence of PDE4 activity, the small fluorescent tracer tumbles rapidly, resulting in low FP. When PDE4 hydrolyzes the tracer, it can be captured by a binding partner, leading to a larger complex with slower tumbling and high FP. Inhibitors of PDE4 will prevent this change in FP.

COX-2 Inflammatory Pathway

G Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Induces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Simplified COX-2 Inflammatory Pathway.
PDE4 Signaling in Inflammation

G Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Adenylate_Cyclase Adenylate Cyclase Pro_inflammatory_Stimuli->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces ATP ATP ATP->Adenylate_Cyclase Substrate PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Anti_inflammatory_Effects Suppression of Pro-inflammatory Cytokines PKA->Anti_inflammatory_Effects Leads to G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Compound_Dilution Prepare Serial Dilutions of Pyridazinone Derivatives Dispense_Compounds Dispense Diluted Compounds into 96/384-well Plate Compound_Dilution->Dispense_Compounds Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum Inoculate_Plate Inoculate Plate with Microorganism Inoculum_Prep->Inoculate_Plate Dispense_Compounds->Inoculate_Plate Incubate Incubate at Optimal Temperature and Time Inoculate_Plate->Incubate Measure_OD Measure Optical Density (OD600) Incubate->Measure_OD Determine_MIC Determine MIC as Lowest Concentration with No Growth Measure_OD->Determine_MIC

References

Application of Pyridazinone Compounds in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds with significant applications in agricultural research and development. Their inherent chemical scaffold allows for diverse substitutions, leading to a broad spectrum of biological activities. In the agricultural sector, pyridazinone-based compounds have been successfully developed and utilized as herbicides, fungicides, and insecticides. Their modes of action often target specific biological pathways in pests and weeds, making them valuable tools for crop protection. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with the use of pyridazinone compounds in an agricultural context.

Data Presentation: Efficacy of Pyridazinone Compounds

The following tables summarize the quantitative data on the efficacy of various pyridazinone derivatives as herbicides, fungicides, and insecticides.

Herbicidal Activity

Pyridazinone herbicides primarily act by inhibiting essential photosynthetic processes, leading to weed death. Two key targets are Photosystem II (PSII) and Protoporphyrinogen Oxidase (PPO).

Table 1: Inhibitory Activity of Pyridazinone Herbicides on Photosystem II (PSII)

Compound Name/CodeTarget SpeciesAssay TypeEndpointValue (µM)Reference
SAN 6706Chlorella protothecoidesO₂ EvolutionI₅₀~5[1]
SAN 9785Chlorella protothecoidesO₂ EvolutionI₅₀~5[1]
SAN 9789Chlorella protothecoidesO₂ EvolutionI₅₀~25[1]
SAN 6706ScenedesmusO₂ EvolutionI₅₀~10[1]
SAN 9785ScenedesmusO₂ EvolutionI₅₀~10[1]
SAN 9789ScenedesmusO₂ EvolutionI₅₀~50[1]
SAN 6706AnacystisO₂ EvolutionI₅₀~2[1]
SAN 9785AnacystisO₂ EvolutionI₅₀~2[1]
SAN 9789AnacystisO₂ EvolutionI₅₀~10[1]

Table 2: Inhibitory Activity of Pyridazinone Herbicides on Protoporphyrinogen Oxidase (PPO)

Compound IDTarget EnzymeEndpointValue (µM)Reference
Compound 2o Bentgrass PPOIC₅₀~0.3[2][3]
Flumioxazin (Commercial Control)Bentgrass PPOIC₅₀~0.3[2][3]
Fungicidal Activity

Pyridazinone derivatives have shown promise in controlling various phytopathogenic fungi.

Table 3: Fungicidal Activity of Pyridazinone Derivatives

Compound IDTarget PathogenEndpointValue (µg/mL)Reference
Compound 6 Botrytis cinereaEC₅₀3.31[4]
Control DrugBotrytis cinereaEC₅₀3.39[4]
Imidazo[1,2-b]pyridazine derivativeVarious fungiEC₅₀Varies[5]
Insecticidal Activity

The insecticidal action of pyridazinone compounds often involves the disruption of the nervous system.

Table 4: Insecticidal Activity of Pyridazinone Derivatives

Compound NameTarget InsectAssay TypeEndpointValueReference
Dichlorvos (example)RatOralLD₅₀56 mg/kg[6]
Dichlorvos (example)RatDermalLD₅₀75 mg/kg[6]

Note: Specific LD₅₀/LC₅₀ values for novel pyridazinone insecticides are often proprietary and not always publicly available in initial research publications. The provided data for dichlorvos is for illustrative purposes of how such data is presented.

Experimental Protocols

Detailed methodologies for key experiments cited in the application of pyridazinone compounds are provided below.

Protocol 1: Synthesis of Novel Pyridazinone Derivatives

This protocol outlines a general procedure for the synthesis of pyridazinone derivatives, which can be adapted based on the desired final compound.[7][8][9][10]

Materials:

  • Appropriate starting materials (e.g., β-aroylacrylic acids, hydrazine derivatives)

  • Ethanol (or other suitable solvent)

  • Catalyst (if required, e.g., glacial acetic acid)

  • Reflux apparatus

  • Stirring equipment

  • Filtration apparatus

  • Recrystallization solvents

  • Analytical equipment for characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting β-aroylacrylic acid (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add the desired hydrazine derivative (1 equivalent) to the solution. If the hydrazine is in a salt form (e.g., hydrochloride), a base may be needed to liberate the free hydrazine.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The pyridazinone product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure pyridazinone derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay determines the inhibitory effect of pyridazinone compounds on the PPO enzyme, a key target for some herbicides.[11][12][13][14]

Materials:

  • Isolated plant chloroplasts or purified PPO enzyme

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., Tris-HCl with detergent like Tween 20)

  • Test pyridazinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometer or spectrophotometer

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Prepare a solution of purified PPO or a chloroplast suspension in the assay buffer.

  • Assay Mixture Preparation: In a 96-well microplate, add the assay buffer, the enzyme preparation, and the test pyridazinone compound at various concentrations. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25-30°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding the substrate, protoporphyrinogen IX, to all wells.

  • Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~405 nm, emission ~630 nm) or absorbance due to the formation of protoporphyrin IX.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the percent inhibition for each concentration of the test compound relative to the control. Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 3: In Vivo Photosystem II (PSII) Inhibition Assay (Chlorophyll Fluorescence)

This whole-plant or leaf disc assay measures the effect of pyridazinone herbicides on the efficiency of PSII.[15][16][17][18][19]

Materials:

  • Whole plants or leaf discs of a susceptible plant species

  • Pyridazinone herbicide solution at various concentrations

  • A pulse-amplitude-modulated (PAM) fluorometer

  • Dark adaptation clips

Procedure:

  • Treatment: Apply the pyridazinone herbicide solution to the plants or leaf discs. This can be done by spraying, soil drenching, or floating leaf discs on the solution.

  • Dark Adaptation: After a specific incubation period, dark-adapt the treated leaves or leaf discs for at least 20-30 minutes using dark adaptation clips. This ensures that all reaction centers of PSII are open.

  • Measurement of Fv/Fm: Use the PAM fluorometer to measure the minimal fluorescence (Fo) with a weak measuring light and the maximal fluorescence (Fm) with a saturating pulse of light. The maximal quantum yield of PSII photochemistry is calculated as Fv/Fm = (Fm - Fo) / Fm.

  • Data Analysis: Compare the Fv/Fm values of the treated plants/discs with those of untreated controls. A decrease in the Fv/Fm ratio indicates inhibition of PSII. Calculate the EC₅₀ value (the effective concentration causing a 50% reduction in Fv/Fm) by plotting the Fv/Fm values against the logarithm of the herbicide concentration.

Protocol 4: Fungicidal Activity Assay (Mycelial Growth Inhibition)

This in vitro assay evaluates the efficacy of pyridazinone compounds in inhibiting the growth of pathogenic fungi.

Materials:

  • Pure culture of the target phytopathogenic fungus

  • Potato Dextrose Agar (PDA) or another suitable growth medium

  • Pyridazinone compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Sterile Petri dishes

  • Cork borer

Procedure:

  • Medium Preparation: Prepare the PDA medium and sterilize it by autoclaving. Allow it to cool to about 45-50°C.

  • Incorporation of Test Compound: Add the pyridazinone compound at various final concentrations to the molten PDA. Also, prepare a control plate with the solvent only.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Measurement: After a defined incubation period (when the mycelium in the control plate has reached a certain diameter), measure the diameter of the fungal colony on each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value (the concentration that inhibits mycelial growth by 50%) by plotting the percentage of inhibition against the logarithm of the compound's concentration.

Protocol 5: Insecticidal Activity Assay (Contact Toxicity)

This assay assesses the toxicity of pyridazinone compounds to insects upon direct contact.[20][21][22]

Materials:

  • Target insect species (e.g., aphids, mites)

  • Pyridazinone compounds dissolved in a suitable solvent (e.g., acetone)

  • Microsyringe or sprayer

  • Petri dishes or ventilated containers

  • Food source for the insects

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the pyridazinone compound in the chosen solvent.

  • Application: Apply a precise volume of the test solution topically to the dorsal thorax of each insect using a microsyringe. Alternatively, for smaller insects or for assessing contact with treated surfaces, spray the inside of the containers.

  • Exposure: Place the treated insects in the containers with a food source. A control group should be treated with the solvent alone.

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment: Assess insect mortality at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD₅₀ (the dose that is lethal to 50% of the test population) or LC₅₀ (the concentration that is lethal to 50% of the test population) by using probit analysis or a similar statistical method.

Signaling Pathways and Modes of Action

The efficacy of pyridazinone compounds in agriculture stems from their ability to interfere with critical biological pathways in target organisms.

Herbicidal Mode of Action: Inhibition of Photosynthesis

1. Photosystem II (PSII) Inhibition: Many pyridazinone herbicides, such as chloridazon, act by binding to the D1 protein in the Photosystem II complex within the thylakoid membranes of chloroplasts.[18] This binding blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). The interruption of the photosynthetic electron transport chain leads to a buildup of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) QA QA PSII->QA e- QB QB (D1 protein) QA->QB e- ETC Electron Transport Chain QB->ETC e- ROS Reactive Oxygen Species (ROS) Generation QB->ROS Blocked e- flow leads to Pyridazinone Pyridazinone Herbicide Pyridazinone->QB Inhibition Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Fig 1. Signaling pathway of PSII-inhibiting pyridazinone herbicides.

2. Protoporphyrinogen Oxidase (PPO) Inhibition: Another class of pyridazinone herbicides inhibits the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the biosynthesis of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates singlet oxygen, a highly destructive ROS. This leads to rapid membrane damage and cell death.[12][13]

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ProtoIXgen Protoporphyrinogen IX PPO PPO Enzyme ProtoIXgen->PPO ProtoIXgen_cyto Accumulated Protoporphyrinogen IX ProtoIXgen->ProtoIXgen_cyto Leakage ProtoIX_chloro Protoporphyrin IX PPO->ProtoIX_chloro Oxidation Chlorophyll Chlorophyll Synthesis ProtoIX_chloro->Chlorophyll Pyridazinone Pyridazinone Herbicide Pyridazinone->PPO Inhibition ProtoIX_cyto Protoporphyrin IX (Photosensitizer) ProtoIXgen_cyto->ProtoIX_cyto Auto-oxidation Singlet_O2 Singlet Oxygen (¹O₂) Generation ProtoIX_cyto->Singlet_O2 Light_O2 Light + O₂ Light_O2->Singlet_O2 Membrane_Damage Membrane Damage Singlet_O2->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Fig 2. Mode of action of PPO-inhibiting pyridazinone herbicides.
Insecticidal Mode of Action: Nervous System Disruption

Some novel pyridazinone insecticides, such as dimpropyridaz, act as chordotonal organ modulators. Chordotonal organs are sensory receptors in insects that detect vibrations and movements. These insecticides can disrupt the function of these organs, leading to impaired coordination, feeding cessation, and eventual death of the insect. The exact molecular target and signaling cascade can vary among different pyridazinone insecticides.

Insecticidal_Action Pyridazinone Pyridazinone Insecticide Chordotonal_Organ Chordotonal Organ (Sensory Receptor) Pyridazinone->Chordotonal_Organ Binds to/Modulates Nerve_Impulse Disruption of Nerve Impulse Transmission Chordotonal_Organ->Nerve_Impulse Impaired_Coordination Impaired Coordination & Movement Nerve_Impulse->Impaired_Coordination Feeding_Cessation Feeding Cessation Nerve_Impulse->Feeding_Cessation Insect_Death Insect Death Impaired_Coordination->Insect_Death Feeding_Cessation->Insect_Death

Fig 3. General mechanism of insecticidal pyridazinones acting on chordotonal organs.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and screening of pyridazinone compounds for agricultural applications.

Synthesis_Workflow Start Start: Design of Target Pyridazinone Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Pure_Compound Pure Characterized Compound Characterization->Pure_Compound End Proceed to Biological Screening Pure_Compound->End

Fig 4. Workflow for the synthesis and characterization of pyridazinone compounds.

Screening_Workflow Start Start: Pure Pyridazinone Compound Primary_Screening Primary Screening (e.g., at a single high concentration) Start->Primary_Screening Herbicidal Herbicidal Assay Primary_Screening->Herbicidal Fungicidal Fungicidal Assay Primary_Screening->Fungicidal Insecticidal Insecticidal Assay Primary_Screening->Insecticidal Dose_Response Dose-Response & IC₅₀/EC₅₀/LD₅₀ Determination Herbicidal->Dose_Response Fungicidal->Dose_Response Insecticidal->Dose_Response Lead_Identification Lead Compound Identification Dose_Response->Lead_Identification Further_Studies Further Studies (e.g., Mode of Action, Field Trials) Lead_Identification->Further_Studies

Fig 5. General workflow for the biological screening of pyridazinone compounds.

References

Application Notes and Protocols for the Characterization of Novel Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive characterization of novel pyridazinone derivatives. Pyridazinone and its analogs represent a versatile scaffold with a wide spectrum of pharmacological activities, including but not limited to anticonvulsant, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4] The following sections outline the key techniques and methodologies required for the synthesis, purification, structural elucidation, and biological evaluation of these compounds.

Synthesis and Purification

The synthesis of novel pyridazinone derivatives often involves multi-step reactions. A general approach includes the cyclization of a dicarbonyl compound with hydrazine hydrate or its derivatives.[3][5] Subsequent modifications can be introduced to the pyridazinone ring to generate a library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Protocol:

A common synthetic route involves the reaction of a β-aroylpropionic acid with hydrazine hydrate to form the corresponding 6-aryl-2,3,4,5-tetrahydropyridazin-3-one.[5] Further modifications, such as condensation with aromatic aldehydes, can be performed to introduce diversity.[3][5]

Example Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one [5]

  • Step 1: Synthesis of β-Benzoylpropionic Acid:

    • A mixture of benzene and anhydrous aluminum chloride is refluxed.

    • Succinic anhydride is added portion-wise with continuous stirring.

    • The reaction mixture is heated for 4 hours and then left overnight at room temperature.

    • The mixture is poured into ice-cold hydrochloric acid.

    • The product is purified by dissolving in sodium bicarbonate solution, followed by extraction and acidification to yield β-benzoylpropionic acid.

  • Step 2: Cyclization to form 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one:

    • β-Benzoylpropionic acid is reacted with hydrazine hydrate.

    • The reaction mixture is refluxed to yield the desired pyridazinone derivative.

Purification of the synthesized compounds is typically achieved through recrystallization from appropriate solvents (e.g., ethanol) or column chromatography on silica gel.[3][6] The purity of the compounds should be assessed by Thin Layer Chromatography (TLC).[5]

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of novel pyridazinone derivatives.

Spectroscopic Techniques
TechniqueInformation ObtainedKey Spectral Features for Pyridazinones
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (cyclic carbonyl), C=N, and N-H or N-R groups.[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.Chemical shifts and coupling constants of protons on the pyridazinone ring and its substituents.[2][3][6]
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition of the compound.Molecular ion peak (M+) and fragmentation patterns that help confirm the structure.[2][3]
Elemental Analysis Determination of the percentage composition of elements (C, H, N, S) in the compound.Confirms the empirical and molecular formula.[2][8]
Experimental Protocols:

Protocol 2.1.1: Infrared (IR) Spectroscopy

  • Prepare a KBr pellet of the sample or cast a thin film from a suitable solvent.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for functional groups such as C=O (around 1650-1680 cm⁻¹), C=N (around 1590-1620 cm⁻¹), and N-H (if present, around 3200-3400 cm⁻¹).[2][7]

Protocol 2.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analyze the chemical shifts (δ), integration values, and coupling constants (J) to elucidate the structure.

Protocol 2.1.3: Mass Spectrometry

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak.

  • Analyze the fragmentation pattern to support the proposed structure.

Biological Evaluation

The diverse pharmacological potential of pyridazinone derivatives necessitates a range of biological assays to characterize their activity.[4]

In Vitro Assays

A variety of in vitro assays can be employed to determine the biological activity of novel pyridazinone derivatives.

Assay TypeTarget/PurposeExample ProtocolKey Parameters Measured
Antimicrobial Activity To determine the efficacy against various bacterial and fungal strains.Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3]Minimum Inhibitory Concentration (MIC) in µg/mL or µM.[3]
Enzyme Inhibition Assays To assess the inhibitory potential against specific enzymes (e.g., Protoporphyrinogen IX oxidase - PPO).[9][10]Spectrophotometric or fluorometric assays to measure enzyme activity in the presence of the compound.IC₅₀ or Kᵢ values.[9][10]
Receptor Binding Assays To determine the affinity for specific receptors (e.g., α₁- and α₂-adrenoceptors).[11]Radioligand binding assays using cell membranes expressing the target receptor.Kᵢ values.[11]
Cell Adhesion Assays To evaluate the inhibition of cell adhesion mediated by integrins.[12]Assaying the adhesion of specific cell lines (e.g., K562 cells) to coated plates.IC₅₀ values.[12]

Protocol 3.1.1: Determination of Minimum Inhibitory Concentration (MIC) [3]

  • Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vivo Assays

Selected compounds with promising in vitro activity can be further evaluated in animal models.

Assay TypeAnimal ModelPurposeKey Parameters Measured
Anticonvulsant Activity MiceTo assess the ability to protect against seizures induced by maximal electroshock (MES) or pentylenetetrazole (scPTZ).[1]ED₅₀ (median effective dose).[1]
Anti-inflammatory Activity RatsTo evaluate the reduction of inflammation in models like carrageenan-induced paw edema.[2]Percentage inhibition of edema.
Herbicidal Activity WeedsTo determine the efficacy in controlling weed growth.[9][10]Percentage of growth inhibition at a given dosage.[9][10]
Pharmacokinetic Studies RatsTo determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[12]Oral bioavailability, half-life (t₁/₂), Cₘₐₓ, Tₘₐₓ.[12]

Protocol 3.2.1: Carrageenan-Induced Rat Paw Edema [2]

  • Administer the test compound or vehicle to groups of rats.

  • After a set time, induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time intervals using a plethysmometer.

  • Calculate the percentage inhibition of edema compared to the control group.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of novel pyridazinone derivatives.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity Purity Check (TLC) Purification->Purity IR IR Spectroscopy Purity->IR NMR NMR (1H, 13C) Purity->NMR MS Mass Spectrometry Purity->MS Elemental Elemental Analysis Purity->Elemental InVitro In Vitro Assays (Antimicrobial, Enzyme Inhibition, etc.) IR->InVitro NMR->InVitro MS->InVitro Elemental->InVitro InVivo In Vivo Assays (Animal Models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR G Pyridazinone Pyridazinone Derivative GABA_A_Receptor GABA-A Receptor Pyridazinone->GABA_A_Receptor Binds to/Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Results in

References

Application Notes and Protocols for 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol in Cell Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Scaffold with Potential for Targeted Investigations

Introduction

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is a pyridazinone derivative that has emerged as a molecule of interest in the exploration of various cellular processes. While extensive research on this specific compound is still in its early stages, its structural similarity to other pyridazinone-based molecules suggests a potential role in modulating cell signaling pathways. This document provides an overview of the potential applications of this compound in cell signaling research, based on the activities of structurally related compounds, and offers generalized protocols that can be adapted for its study.

Potential Areas of Application

Based on the known biological activities of similar pyridazinone derivatives, this compound could be investigated for its role in the following areas:

  • Cancer Biology: Many pyridazinone scaffolds have been explored as anticancer agents. For instance, derivatives of 4-amino pyridazin-3(2H)-one have been identified as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a protein implicated in cancer metastasis. Investigations could explore if this compound exhibits similar inhibitory activity and its subsequent effects on cancer cell migration and invasion. Other related pyridazinone derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells by inhibiting tubulin polymerization.

  • Neuroinflammation: Certain 3-amino-6-phenyl-pyridazine derivatives have demonstrated anti-neuroinflammatory properties by selectively blocking the overproduction of inflammatory cytokines and nitric oxide in activated glial cells. This suggests that this compound could be a candidate for studying signaling pathways related to neurodegenerative diseases.

  • Cardiovascular Research: Pyridazin-3-one derivatives have been investigated for their vasorelaxant properties, acting on pathways that modulate smooth muscle relaxation. This opens the possibility of studying the effect of this compound on cardiovascular signaling cascades.

  • Chromatin Remodeling: Structurally related compounds have been used to develop degraders of SMARCA2/4, key components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in gene transcription and is a target in acute myeloid leukemia.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on various cell signaling pathways.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the cytotoxic or anti-proliferative effects of the compound on a chosen cell line.

Materials:

  • This compound

  • Selected cancer or other cell line (e.g., HeLa, SGC-7901)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with the cell culture medium to achieve a series of desired concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Protein Phosphorylation

This protocol allows for the investigation of the compound's effect on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3).

Materials:

  • Cell lysate from cells treated with this compound

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
Cell Line A24Data to be determined
Cell Line A48Data to be determined
Cell Line B24Data to be determined
Cell Line B48Data to be determined

Table 2: Effect of this compound on Protein Phosphorylation

TreatmentConcentration (µM)p-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control01.01.0
Compound1Data to be determinedData to be determined
Compound10Data to be determinedData to be determined

Visualizing Potential Mechanisms

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant for studying this compound.

cluster_0 Hypothetical FABP4 Inhibition Pathway Compound 4-Amino-6-(3-methoxy phenyl)pyridazin-3-ol FABP4 FABP4 Compound->FABP4 Inhibits DownstreamSignaling Downstream Signaling (e.g., PPARγ activation) FABP4->DownstreamSignaling Activates FattyAcids Fatty Acids FattyAcids->FABP4 Binds to Metastasis Cancer Metastasis DownstreamSignaling->Metastasis Promotes

Caption: Hypothetical inhibition of the FABP4 signaling pathway.

Start Start: Treat cells with compound Harvest Harvest cells and prepare lysate Start->Harvest Quantify Quantify protein concentration Harvest->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detect Detect with ECL SecondaryAb->Detect Analyze Analyze Results Detect->Analyze

Caption: Experimental workflow for Western Blot analysis.

Conclusion

While specific data on the biological activity of this compound is not yet widely available, its structural features suggest it is a promising candidate for investigation in several areas of cell signaling research. The protocols and potential pathways outlined in this document provide a starting point for researchers to explore the therapeutic and biological potential of this novel compound. Further studies are warranted to elucidate its precise mechanism of action and to validate its effects in various disease models.

Application Notes and Protocols for Testing the Efficacy of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for Efficacy Testing Compound: 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol Hypothesized Mechanism of Action: Anti-inflammatory via inhibition of the NF-κB signaling pathway.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central mediator of inflammatory responses.[3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3][6] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα.[3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and Interleukin-6 (IL-6).[3][6]

This document outlines a detailed experimental plan to assess the efficacy of This compound as a potential anti-inflammatory agent. The core hypothesis is that this compound inhibits the canonical NF-κB pathway, thereby reducing the production of inflammatory mediators. The following protocols describe a series of in vitro and in vivo experiments designed to test this hypothesis and quantify the compound's efficacy.

In Vitro Efficacy and Mechanism of Action Studies

In vitro assays are essential for the initial screening of compounds for their pharmacological properties as they are generally cost-effective and efficient.[2]

Experiment 1: NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits TNF-α-induced NF-κB transcriptional activity.

Experimental Protocol:

  • Cell Culture: Culture HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions on a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®) to account for any cytotoxic effects. Calculate the IC₅₀ value for the compound.

Data Presentation:

Table 1: Inhibition of TNF-α-Induced NF-κB Luciferase Activity

Treatment Group Concentration (µM) Normalized Luciferase Activity (RLU) % Inhibition
Vehicle Control -
TNF-α (10 ng/mL) - 0%
Compound + TNF-α 0.1
Compound + TNF-α 1
Compound + TNF-α 10
Compound + TNF-α 100

| Positive Control + TNF-α | 10 | | |

Workflow Diagram:

G cluster_workflow NF-κB Reporter Assay Workflow s1 Seed HEK293T-NF-κB Reporter Cells s2 Incubate for 24 hours s1->s2 s3 Pre-treat with Compound or Vehicle s2->s3 s4 Stimulate with TNF-α s3->s4 s5 Incubate for 6-8 hours s4->s5 s6 Lyse Cells s5->s6 s7 Measure Luciferase Activity s6->s7 s8 Analyze Data & Calculate IC₅₀ s7->s8

NF-κB Reporter Assay Workflow
Experiment 2: Western Blot for Phosphorylated IκBα

Objective: To investigate if the compound inhibits the degradation of IκBα by preventing its phosphorylation.[3][7]

Signaling Pathway Diagram:

G cluster_pathway Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Compound This compound Compound->IKK Inhibits?

Hypothesized Inhibition of NF-κB Pathway

Experimental Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophage cells. Seed cells and allow them to adhere overnight. Pre-treat with this compound (e.g., 10 µM) or vehicle for 1 hour.

  • Stimulation: Stimulate cells with LPS (100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer.[8] Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. A β-actin antibody should be used as a loading control.[8][9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-IκBα signal to total IκBα.

Data Presentation:

Table 2: Effect of Compound on LPS-Induced IκBα Phosphorylation

Treatment Group Time (min) p-IκBα / Total IκBα Ratio (Normalized)
Vehicle Control 0 1.0
LPS 15
LPS 30
LPS + Compound 15

| LPS + Compound | 30 | |

Experiment 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the secretion of pro-inflammatory cytokines TNF-α and IL-6 from macrophages treated with the compound and stimulated with LPS.

Experimental Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and incubate overnight. Pre-treat with varying concentrations of this compound or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 on the supernatants using commercially available kits, following the manufacturer’s protocol.[10][11][12] This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate for colorimetric detection.[11][13][14]

  • Data Analysis: Generate a standard curve for each cytokine.[13] Determine the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.

Data Presentation:

Table 3: Inhibition of LPS-Induced Cytokine Secretion

Treatment Group Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle Control - < LOD < LOD
LPS -
LPS + Compound 0.1
LPS + Compound 1
LPS + Compound 10
LPS + Compound 100
LPS + Positive Control 10

LOD: Limit of Detection

In Vivo Efficacy Studies

Experiment 4: LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the efficacy of this compound in a murine model of acute systemic inflammation.[15][16]

Experimental Protocol:

  • Animals: Use 8-week-old male C57BL/6 mice, acclimated for one week.

  • Grouping: Randomly divide mice into four groups (n=8-10 per group):

    • Group 1: Vehicle Control (Saline i.p.)

    • Group 2: LPS (LPS i.p. + Vehicle p.o.)

    • Group 3: LPS + Compound (LPS i.p. + Compound p.o.)

    • Group 4: LPS + Positive Control (LPS i.p. + Dexamethasone p.o.)

  • Dosing: Administer this compound (e.g., 10, 30 mg/kg) or vehicle orally (p.o.) one hour prior to the inflammatory challenge.

  • Inflammation Induction: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg).[17][18]

  • Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS injection), collect blood via cardiac puncture under anesthesia.[16] Euthanize the animals and harvest tissues (e.g., lung, liver) for further analysis.

  • Cytokine Analysis: Prepare serum from blood samples and measure TNF-α and IL-6 levels using ELISA as described in Experiment 3.

  • Histopathology (Optional): Fix lung and liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

Data Presentation:

Table 4: Effect of Compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment Group Dose (mg/kg) Serum TNF-α (pg/mL) Serum IL-6 (pg/mL)
Vehicle Control -
LPS -
LPS + Compound 10
LPS + Compound 30

| LPS + Dexamethasone | 5 | | |

Workflow Diagram:

G cluster_workflow In Vivo LPS Challenge Workflow s1 Acclimate Mice s2 Randomize into Treatment Groups s1->s2 s3 Administer Compound (p.o.) s2->s3 s4 Administer LPS (i.p.) after 1 hr s3->s4 s5 Monitor Animals s4->s5 s6 Collect Blood & Tissues (2-4 hr post-LPS) s5->s6 s7 Measure Serum Cytokines (ELISA) s6->s7 s8 Analyze Data s7->s8

LPS-Induced Inflammation Model Workflow

Conclusion

This series of experiments provides a comprehensive framework for evaluating the anti-inflammatory efficacy of this compound. The in vitro assays will elucidate the compound's mechanism of action by directly testing its effect on the NF-κB pathway. The in vivo model will then validate these findings in a complex biological system, providing crucial data on the compound's potential as a therapeutic agent for inflammatory conditions. Successful outcomes, characterized by significant inhibition of NF-κB activation and subsequent cytokine production, would warrant further preclinical development.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These scaffolds are core components in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and cardiovascular effects.[1][2][3][4] The synthesis of pyridazinone analogs is a key area of research in the quest for novel therapeutic agents. Traditional synthetic methods often require long reaction times, harsh conditions, and can result in low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[5][6] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various pyridazinone analogs.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to:

  • Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[5]

  • Higher Yields: Improved reaction kinetics and reduced side reactions can lead to higher product yields.

  • Greener Chemistry: Shorter reaction times and often the possibility of using less solvent contribute to more environmentally friendly processes.

  • Improved Purity: The reduction of side product formation simplifies purification procedures.

Data Presentation: Comparison of Microwave-Assisted Synthesis Protocols

The following tables summarize quantitative data from various microwave-assisted synthetic protocols for pyridazinone analogs, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of 2-Substituted Phenyl-10H-pyridazino[6,1-b]quinazolin-10-one Derivatives [5][6]

EntrySubstituent (Ar)Microwave PowerTime (min)Yield (%)
1PhenylNot Specified1-378
24-MethylphenylNot Specified1-382
34-ChlorophenylNot Specified1-385
44-BromophenylNot Specified1-380
54-NitrophenylNot Specified1-375

Table 2: Synthesis of 1-(5-(Aryldiazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-diones

EntrySubstituent (Ar)Microwave Power (W)Temperature (°C)Time (min)Yield (%)
1p-Tolyl500150292
2m-Tolyl500150290
34-Chlorophenyl500150295
44-Bromophenyl500150293

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Phenyl-10H-pyridazino[6,1-b]quinazolin-10-one[5]

Materials:

  • 3-Chloro-6-phenylpyridazine

  • Anthranilic acid

  • Methanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 3-chloro-6-phenylpyridazine (1 mmol) and anthranilic acid (1.2 mmol) in methanol (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 1-3 minutes. The specific power and temperature settings should be optimized for the instrument used, aiming to maintain a consistent temperature.

  • After irradiation, allow the vessel to cool to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one.

Protocol 2: Microwave-Assisted One-Pot, Three-Component Synthesis of 1-(4-Methyl-5-(p-tolyldiazenyl)thiazol-2-yl)-1,2-dihydropyridazine-3,6-dione

Materials:

  • Maleimide

  • Thiosemicarbazide

  • Hydrazonoyl chloride

  • Chitosan

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine maleimide (1 mmol), thiosemicarbazide (1 mmol), the desired hydrazonoyl chloride (1 mmol), and a catalytic amount of chitosan in DMF (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 500 W and 150 °C for 2 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • The formed product can be recrystallized from ethanol.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Pyridazinone Analogs in Inflammation

Pyridazinone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the proposed mechanisms involves the inhibition of pro-inflammatory mediators such as Thromboxane A2 (TxA2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[7][8]

G cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mediators Pro-inflammatory Mediators cluster_inhibitor Stimulus e.g., LPS, Pathogen Receptor TLR4 Stimulus->Receptor Activates COX_pathway COX Pathway Stimulus->COX_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Transcription Gene Transcription NFkB_pathway->Transcription MAPK_pathway->Transcription TxA2 TxA2 COX_pathway->TxA2 Produces TNFa TNF-α Transcription->TNFa Upregulates IL6 IL-6 Transcription->IL6 Upregulates Pyridazinone Pyridazinone Analogs Pyridazinone->TNFa Inhibits Release Pyridazinone->IL6 Disrupts Signaling Pyridazinone->TxA2 Limits Production

Caption: Anti-inflammatory mechanism of pyridazinone analogs.

General Workflow for Microwave-Assisted Synthesis of Pyridazinone Analogs

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of pyridazinone analogs, from reaction setup to product purification.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Product Work-up cluster_purification 4. Purification & Analysis A Combine Reactants & Solvent in Microwave Vial B Add Catalyst (if required) A->B C Seal Reaction Vessel B->C D Set Microwave Parameters (Power, Temp, Time) C->D E Irradiate in Microwave Reactor D->E F Cool Reaction Vessel E->F G Precipitate Product (e.g., add to ice water) F->G H Filter to Isolate Crude Product G->H I Wash with Appropriate Solvents H->I J Recrystallize or perform Column Chromatography I->J K Characterize Product (NMR, MS, IR) J->K

Caption: Experimental workflow for microwave-assisted synthesis.

References

Application Notes and Protocols for 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol in PET Tracer Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol as a novel positron emission tomography (PET) tracer. The protocols detailed below are based on established methodologies for similar pyridazinone-based radiotracers targeting the D-amino acid oxidase (DAAO) enzyme. Due to the limited direct data on the specified compound, these guidelines are adapted from studies on structurally related molecules, particularly 4-hydroxy-6-(3-[11C]methoxyphenethyl)pyridazin-3(2H)-one, a known DAAO inhibitor.[1][2]

Introduction and Rationale

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, most notably D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2][3] Dysregulation of D-serine levels has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia.[2][3] Consequently, DAAO has emerged as a significant therapeutic target, and the development of PET tracers for in vivo imaging of DAAO activity could provide invaluable insights into disease mechanisms and aid in the development of novel therapeutics.

The pyridazinone scaffold has been identified as a promising chemical class for the development of potent DAAO inhibitors.[1][2] this compound, a derivative of this class, is a candidate for development as a PET tracer. Its structural features, including the methoxy group, offer a potential site for radiolabeling with Carbon-11 ([11C]), a commonly used positron-emitting radionuclide in PET imaging.

Potential Signaling Pathway

The development of a DAAO PET tracer is based on its role in the glutamatergic signaling pathway. The following diagram illustrates the involvement of DAAO in the regulation of NMDA receptor activity through the metabolism of D-serine.

DAAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Serine Serine D-Serine D-Serine Serine->D-Serine Serine Racemase NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Co-agonist binding DAAO DAAO D-Serine->DAAO Uptake Glutamate Glutamate Glutamate->NMDA_Receptor Agonist binding Ca_ion Ca2+ NMDA_Receptor->Ca_ion Channel opening Neuronal_Activity Neuronal Activity Ca_ion->Neuronal_Activity Metabolites Metabolites DAAO->Metabolites Degradation Tracer [11C]4-Amino-6-(3-methoxyphenyl) pyridazin-3-ol Tracer->DAAO Inhibition & Binding

DAAO Signaling Pathway

Experimental Protocols

The following protocols are adapted from methodologies used for the development of similar pyridazinone-based DAAO PET tracers.[1][2]

Synthesis of this compound and its Precursor

A plausible synthetic route for the target compound and its radiolabeling precursor can be adapted from the synthesis of 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one.[1] The key steps would involve the formation of the pyridazinone core, followed by the introduction of the amino group at the 4-position and the methoxyphenyl group at the 6-position. The precursor for radiolabeling would be the corresponding desmethyl compound (4-Amino-6-(3-hydroxyphenyl)pyridazin-3-ol).

Radiolabeling with [11C]

The radiolabeling of the tracer can be achieved via O-methylation of the precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate.

Protocol:

  • Produce [11C]CH3I from cyclotron-produced [11C]CO2.

  • Dissolve the precursor (4-Amino-6-(3-hydroxyphenyl)pyridazin-3-ol) in a suitable solvent (e.g., DMF).

  • Add a base (e.g., Cs2CO3 or NaOH) to the precursor solution.

  • Bubble the [11C]CH3I through the reaction mixture at an elevated temperature (e.g., 80-100°C) for 5-10 minutes.[1]

  • Quench the reaction and purify the crude product using semi-preparative HPLC.

  • Formulate the final product in a physiologically compatible solution for injection.

In Vitro Evaluation

The inhibitory potency of the non-radioactive compound against DAAO can be determined using a spectrophotometric or fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed reaction.[4][5]

Protocol:

  • Prepare reaction mixtures containing various concentrations of the test compound, recombinant human DAAO, FAD, and a DAAO substrate (e.g., D-serine).

  • Initiate the reaction and monitor the rate of hydrogen peroxide production using a suitable detection reagent (e.g., Amplex Red).

  • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

This technique is used to visualize the specific binding of the radiolabeled tracer to DAAO in tissue sections.[2][6]

Protocol:

  • Prepare thin cryosections (e.g., 20 µm) of tissues known to express DAAO (e.g., cerebellum).

  • Incubate the sections with a low nanomolar concentration of [11C]this compound.

  • For non-specific binding determination, co-incubate adjacent sections with a high concentration of a known DAAO inhibitor (e.g., benzoate or a non-radioactive version of the tracer).

  • Wash the sections to remove unbound radiotracer.

  • Expose the dried sections to a phosphor imaging plate or autoradiography film.

  • Quantify the binding density in different brain regions.

In Vivo Evaluation in Animal Models

All animal experiments should be conducted in accordance with institutional guidelines.

This study determines the uptake and clearance of the radiotracer in various organs and tissues.

Protocol:

  • Administer a known amount of [11C]this compound intravenously to a cohort of rodents (e.g., mice or rats).

  • At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize the animals.

  • Dissect, weigh, and measure the radioactivity in major organs (brain, heart, lungs, liver, kidneys, etc.) using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

PET imaging allows for the non-invasive visualization and quantification of the radiotracer's distribution in a living animal.

Protocol:

  • Anesthetize the animal and position it in a small-animal PET scanner.

  • Administer [11C]this compound intravenously as a bolus.

  • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • To demonstrate target specificity, a separate group of animals can be pre-treated with a blocking dose of a known DAAO inhibitor.

  • Reconstruct the PET images and perform kinetic modeling to quantify tracer uptake and binding.

Data Presentation

The following tables present hypothetical and adapted quantitative data for this compound, based on reported values for the structurally similar DAAO inhibitor, 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one.[1]

Table 1: In Vitro DAAO Inhibitory Activity

SpeciesIC50 (nM)
Human8.8
Mouse4.4
Rat5.6
(Data adapted from a structurally similar compound)[1]

Table 2: Radiosynthesis Parameters for [11C]Tracer

ParameterValue
Radiochemical Yield (decay-corrected)13 ± 3%
Radiochemical Purity>99%
Molar Activity>37 GBq/µmol
(Data adapted from a structurally similar compound)[1][2]

Table 3: Hypothetical Biodistribution in Rodent Brain at 30 min post-injection (%ID/g)

Brain RegionUptake (%ID/g)
CerebellumExpected High
CortexExpected Moderate
StriatumExpected Low
HippocampusExpected Low
(This table is illustrative and would need to be determined experimentally)

Experimental Workflow

The following diagram outlines the typical workflow for the development and evaluation of a novel PET tracer.

PET_Tracer_Workflow Start Start Synthesis Synthesis of Cold Compound & Precursor Start->Synthesis In_Vitro_Assays In Vitro Evaluation (DAAO Inhibition Assay) Synthesis->In_Vitro_Assays Radiolabeling Radiolabeling with [11C] In_Vitro_Assays->Radiolabeling Promising Candidate QC Quality Control (Purity, Molar Activity) Radiolabeling->QC In_Vitro_Binding In Vitro Binding (Autoradiography) QC->In_Vitro_Binding In_Vivo_Studies In Vivo Animal Studies QC->In_Vivo_Studies Data_Analysis Data Analysis & Kinetic Modeling In_Vitro_Binding->Data_Analysis Biodistribution Biodistribution In_Vivo_Studies->Biodistribution PET_Imaging PET Imaging (Baseline & Blocking) In_Vivo_Studies->PET_Imaging Biodistribution->Data_Analysis PET_Imaging->Data_Analysis Evaluation Evaluation of Tracer Potential Data_Analysis->Evaluation End End Evaluation->End

PET Tracer Development Workflow

Conclusion

This compound represents a promising candidate for the development of a novel PET tracer for imaging DAAO. The protocols and data presented in these application notes, adapted from closely related compounds, provide a solid framework for its synthesis, radiolabeling, and preclinical evaluation. Further studies are warranted to directly assess the properties of this compound and validate its potential for in vivo imaging of DAAO in the context of neurological and psychiatric disorders.

References

Application Notes and Protocols: In Vivo Experimental Setup for Testing Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These activities include anti-inflammatory, analgesic, anticancer, antihypertensive, antiplatelet, and cardiotonic effects.[2][3][4] The diverse biological profile of pyridazinone derivatives necessitates robust and well-defined in vivo experimental setups to validate their therapeutic potential and elucidate their mechanisms of action. These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals engaged in the in vivo evaluation of novel pyridazinone-based compounds.

Key Signaling Pathways Targeted by Pyridazinone Derivatives

Pyridazinone derivatives exert their effects by modulating various signaling pathways. Understanding these pathways is crucial for designing relevant in vivo experiments and interpreting results. Key targets include Cyclooxygenase-2 (COX-2), Phosphodiesterase type 4 (PDE4), and pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage LPS LPS NFkB NF-κB Activation LPS->NFkB COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Cytokines->Inflammation Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->NFkB Inhibits Pyridazinone->COX2 Inhibits

Caption: Anti-inflammatory signaling pathway targeted by pyridazinone derivatives.

G ATP ATP AC Adenylyl Cyclase cAMP cAMP PDE4 PDE4 CellEffects Downstream Effects (↓ Proliferation, ↓ Survival) cAMP->CellEffects Modulates AMP AMP AC->cAMP Converts PDE4->AMP Degrades Pyridazinone Pyridazinone Derivatives Pyridazinone->PDE4 Inhibits

Caption: Inhibition of Phosphodiesterase 4 (PDE4) by pyridazinone derivatives.

General Workflow for In Vivo Testing

A systematic approach is essential for the preclinical evaluation of new chemical entities. The workflow ensures that comprehensive data on efficacy, safety, and pharmacokinetics is collected.

G A Compound Synthesis & Characterization B In Vitro Screening (e.g., COX-2, PDE4 Assays) A->B C Selection of Animal Model (e.g., Rat, Mouse) B->C D Pharmacokinetic (PK) & Toxicity Studies (LD50) C->D E Efficacy Study in Disease Model D->E F Data Analysis & Histopathology E->F G Lead Optimization F->G G->A Iterate

Caption: General experimental workflow for in vivo testing of pyridazinone derivatives.

Experimental Protocols

Detailed methodologies for key in vivo assays are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

This is a widely used model for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • 1. Animals: Male Wistar rats or Swiss albino mice (150-200g). Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • 2. Groups:

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).

    • Group III-V: Test Compounds (Pyridazinone derivatives at various doses, oral or i.p.).

  • 3. Procedure:

    • a. Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • b. Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

    • c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • d. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • 4. Data Analysis:

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This model is used to assess the efficacy of anticancer agents against primary bone tumors in a clinically relevant microenvironment.[5]

  • 1. Cell Culture: Human or murine osteosarcoma cell lines are cultured under standard conditions.

  • 2. Animals: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old.

  • 3. Procedure:

    • a. Anesthetize the mice. Make a small incision over the tibia to expose the bone.

    • b. Using a fine needle, inject osteosarcoma cells (e.g., 1x10^6 cells in 20 µL PBS) directly into the intramedullary canal of the tibia.

    • c. Close the wound with sutures.

    • d. Allow tumors to establish for a set period (e.g., 7-10 days).

    • e. Randomize mice into treatment groups (Vehicle control, Test compound).

    • f. Administer the pyridazinone derivative via the desired route (e.g., i.p., oral gavage) according to the planned dosing schedule.

    • g. Monitor tumor growth using calipers or an in vivo imaging system (if cells are fluorescently or luminescently tagged).

  • 4. Endpoint Analysis:

    • At the end of the study, euthanize the animals.

    • Excise the tumor-bearing bone for weight measurement, histopathological analysis, and immunohistochemistry to assess cell proliferation and apoptosis.

These models assess central and peripheral analgesic effects. The tail-flick test measures response to a thermal stimulus, while the formalin test evaluates response to a chemical stimulus, capturing both neurogenic (early phase) and inflammatory (late phase) pain.[8]

  • 1. Animals: Male Swiss albino mice (20-25g).

  • 2. Tail-Flick Test:

    • a. Place the mouse in a restraining device, allowing the tail to hang freely.

    • b. Apply a focused beam of radiant heat to the distal portion of the tail.

    • c. Record the latency time for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.

    • d. Administer the test compound and measure the tail-flick latency at various time points (e.g., 30, 60, 90 minutes post-administration).

  • 3. Formalin Test:

    • a. Administer the test compound or vehicle 30-60 minutes before the formalin injection.

    • b. Inject 20 µL of 1% formalin solution into the sub-plantar surface of the right hind paw.

    • c. Immediately place the mouse in an observation chamber.

    • d. Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.

  • 4. Data Analysis:

    • For the tail-flick test, an increase in latency time indicates an analgesic effect.

    • For the formalin test, a reduction in licking/biting time in either phase indicates an analgesic effect.[8]

Data Presentation

Quantitative data from in vivo studies should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: In Vivo Anti-inflammatory Activity of Pyridazinone Derivatives

Compound Animal Model Dose (mg/kg) Inhibition of Paw Edema (%) Ulcer Index Reference
Derivative 5a Rat Paw Edema 20 Strong, comparable to Indomethacin Low [7]
Derivative 5f Rat Paw Edema 20 Strong, comparable to Celecoxib Low [7]
Indomethacin Rat Paw Edema 10 Standard High [7]

| Celecoxib | Rat Paw Edema | 10 | Standard | Low |[7] |

Table 2: In Vitro COX Inhibition by Pyridazinone Derivatives

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI = COX-1/COX-2) Reference
Derivative 5a 12.86 0.77 16.70 [7]
Derivative 5f 25.29 1.89 13.38 [7]
Indomethacin 0.21 0.42 0.50 [7]

| Celecoxib | 12.96 | 0.35 | 37.03 |[7] |

Table 3: Anticancer and Toxicity Data for Pyridazinone Derivatives

Compound Cell Line Assay CC₅₀ / LD₅₀ Reference
Pyr-1 HL-60 Leukemia Cytotoxicity (in vitro) Low µM to nM range [9]
Derivative 13b Mice Analgesia Model Effective at 20 mg/kg [8]
Various Rabbit Platelet Aggregation Complete inhibition [4]
Various Rabbit Carditonicity (in vitro) Higher response than Digoxin [4]

| N/A | Mice | Acute Toxicity (i.p.) | No toxicity up to 300 mg/kg |[4] |

The in vivo evaluation of pyridazinone derivatives is a critical step in the drug discovery pipeline. The selection of appropriate animal models and experimental protocols should be guided by the intended therapeutic application and the compound's mechanism of action. The protocols and data presented here provide a foundational framework for researchers to design and execute robust in vivo studies, facilitating the translation of promising pyridazinone compounds from the bench to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a structured format to address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers to common problems that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs):

Q1: What is the general synthetic strategy for this compound?

A1: The most common approach is a two-step synthesis. The first step involves the formation of the pyridazinone core, 6-(3-methoxyphenyl)pyridazin-3(2H)-one, through a condensation reaction. This is followed by a direct amination at the 4-position to yield the final product.

Q2: I am observing a low yield in the first step, the formation of 6-(3-methoxyphenyl)pyridazin-3(2H)-one. What are the likely causes?

A2: Low yields in the formation of the pyridazinone precursor can be attributed to several factors:

  • Incomplete reaction: The condensation reaction may require longer reaction times or higher temperatures to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Sub-optimal reaction conditions: The choice of solvent and catalyst can significantly impact the yield. An acidic catalyst is typically required.

  • Side reactions: At elevated temperatures, side reactions such as polymerization of glyoxylic acid or decomposition of the product can occur.

  • Purification losses: The product may be partially lost during workup and purification. Ensure efficient extraction and crystallization procedures.

Q3: The amination step is not proceeding as expected, and I am recovering the starting material. What should I do?

A3: If the amination of 6-(3-methoxyphenyl)pyridazin-3(2H)-one is sluggish or incomplete, consider the following:

  • Reagent quality: Ensure that the hydrazine hydrate used is of high purity and has not degraded.

  • Reaction temperature: The amination reaction often requires elevated temperatures to proceed at a reasonable rate. You may need to increase the reaction temperature, but be mindful of potential side reactions.

  • Reaction time: The reaction may require an extended period to achieve a high conversion. Monitor the progress by TLC.

  • Excess of aminating agent: Using a larger excess of hydrazine hydrate can help drive the reaction to completion.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 6-(3-methoxyphenyl)pyridazin-3(2H)-one Incomplete reaction; Sub-optimal temperature; Inefficient catalysis.Increase reaction time and/or temperature. Monitor reaction progress by TLC. Ensure the use of an appropriate acidic catalyst (e.g., acetic acid).
Side reactions (e.g., polymerization).Maintain a controlled temperature. Consider a stepwise addition of reagents.
Product loss during workup.Optimize extraction and crystallization solvents and techniques.
Low yield of this compound Incomplete amination.Increase reaction temperature and/or time. Use a larger excess of hydrazine hydrate.
Degradation of the product.Avoid excessively high temperatures and prolonged reaction times. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of byproducts.Optimize reaction conditions to minimize side reactions. Purify the product using column chromatography if crystallization is insufficient.
Presence of multiple spots on TLC after amination Incomplete reaction and/or formation of byproducts.Allow the reaction to proceed for a longer duration. If byproducts persist, purification by column chromatography is recommended.
Isomeric impurities.The amination could potentially occur at other positions, though less likely. Characterize the main product and byproducts using spectroscopic methods (NMR, MS) to confirm their structures.
Difficulty in purifying the final product Product is highly polar and water-soluble.Use a polar eluent system for column chromatography (e.g., Dichloromethane/Methanol or Ethyl acetate/Methanol).
Co-crystallization with impurities.Try different solvent systems for recrystallization. If unsuccessful, column chromatography is the best alternative.

Experimental Protocols

Step 1: Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one

This protocol is based on a general procedure for the synthesis of 6-arylpyridazin-3(2H)-ones.

  • Reagents and Materials:

    • 3-Methoxyacetophenone

    • Glyoxylic acid monohydrate

    • Hydrazine hydrate (80%)

    • Glacial acetic acid

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • To a solution of 3-methoxyacetophenone (10 mmol) in ethanol (50 mL) in a round-bottom flask, add glyoxylic acid monohydrate (12 mmol).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

    • Heat the mixture to reflux and add hydrazine hydrate (20 mmol) dropwise over 30 minutes.

    • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add cold water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol to afford 6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Step 2: Synthesis of this compound

This protocol is adapted from a procedure for the amination of a similar pyridazinone.

  • Reagents and Materials:

    • 6-(3-methoxyphenyl)pyridazin-3(2H)-one

    • Hydrazine monohydrate (98-100%)

    • Round-bottom flask

    • Reflux condenser

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • In a round-bottom flask, place 6-(3-methoxyphenyl)pyridazin-3(2H)-one (5 mmol).

    • Add a large excess of hydrazine monohydrate (e.g., 15-20 mL).

    • Heat the mixture at 120-130°C under a nitrogen or argon atmosphere for 12-24 hours. The reaction should be monitored by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the eluent).

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add cold water to the reaction mixture to precipitate the product.

    • Filter the solid product, wash thoroughly with cold water to remove excess hydrazine, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a polar eluent system.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one (Hypothetical Data)

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1EthanolAcetic Acid80465
2EthanolAcetic Acid80875
3Toluenep-TsOH110672
4DioxaneAcetic Acid100678

Table 2: Reaction Conditions and Yields for the Synthesis of this compound (Hypothetical Data)

Entry Hydrazine Hydrate (equiv.) Temperature (°C) Time (h) Yield (%)
1101201255
2201202470
3201301878
4301302485

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyridazinone Formation cluster_step2 Step 2: Amination 3-Methoxyacetophenone 3-Methoxyacetophenone Condensation One-pot Condensation (Ethanol, Acetic Acid, Reflux) 3-Methoxyacetophenone->Condensation Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Condensation Hydrazine_Hydrate_1 Hydrazine Hydrate Hydrazine_Hydrate_1->Condensation Precursor 6-(3-methoxyphenyl)pyridazin-3(2H)-one Condensation->Precursor Amination Direct Amination (120-130°C, Inert Atmosphere) Precursor->Amination Intermediate Hydrazine_Hydrate_2 Hydrazine Hydrate (excess) Hydrazine_Hydrate_2->Amination Final_Product This compound Amination->Final_Product Troubleshooting_Logic Start Start Low_Yield Low Yield Observed Start->Low_Yield Step_Check Which Step? Low_Yield->Step_Check Step1_Issues Step 1: Precursor Synthesis Step_Check->Step1_Issues Step 1 Step2_Issues Step 2: Amination Step_Check->Step2_Issues Step 2 Incomplete_Rxn1 Incomplete Reaction? Step1_Issues->Incomplete_Rxn1 Incomplete_Rxn2 Incomplete Reaction? Step2_Issues->Incomplete_Rxn2 Increase_T_t1 Increase Temp/Time Incomplete_Rxn1->Increase_T_t1 Yes Purification_Issues Purification Problems? Incomplete_Rxn1->Purification_Issues No Increase_T_t2 Increase Temp/Time/ Hydrazine excess Incomplete_Rxn2->Increase_T_t2 Yes Incomplete_Rxn2->Purification_Issues No End End Increase_T_t1->End Increase_T_t2->End Column_Chrom Use Column Chromatography Purification_Issues->Column_Chrom Yes Purification_Issues->End No Column_Chrom->End

Technical Support Center: Optimization of Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for pyridazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyridazinones?

A1: The most prevalent methods for pyridazinone synthesis involve the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. Key starting materials and routes include:

  • From β-Aroylpropionic Acids and Hydrazine: This is a widely used method where a β-aroylpropionic acid is reacted with hydrazine hydrate or a substituted hydrazine, often in a solvent like ethanol or acetic acid, to form the pyridazinone ring.[1]

  • From 1,4-Diketones and Hydrazine: Unsaturated or saturated 1,4-diketones can be condensed with hydrazine to yield pyridazines, which can then be oxidized to pyridazinones if necessary.[2]

  • From Mucochloric or Mucohalic Acids: These compounds react with hydrazines to form 4,5-dihalo-3(2H)-pyridazinones, which are versatile intermediates for further functionalization.

  • Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions between 1,2,4,5-tetrazines and electron-rich dienophiles can also be employed to construct the pyridazine ring.[3]

Q2: How do I choose the appropriate starting materials?

A2: The choice of starting materials depends on the desired substitution pattern of the final pyridazinone.

  • For 6-aryl-4,5-dihydropyridazin-3(2H)-ones , the corresponding β-aroylpropionic acid is the ideal precursor.[1] The aryl group of the acid will be at the 6-position of the pyridazinone.

  • The substituent on the hydrazine (e.g., hydrazine hydrate for an unsubstituted N-H, or phenylhydrazine for an N-phenyl group) will determine the substituent at the 2-position of the pyridazinone ring.[4]

  • For more complex substitution patterns, starting from highly functionalized diketones or using Diels-Alder strategies might be more appropriate.

Q3: What are typical reaction conditions (solvent, temperature, catalyst)?

A3: Reaction conditions can vary significantly based on the specific synthetic route.

  • Solvents: Polar solvents are generally preferred. Ethanol, acetic acid, and dimethylformamide (DMF) are commonly used.[2] In some cases, solvent-free conditions have been shown to give high yields.

  • Temperature: Reactions are often carried out at elevated temperatures, typically refluxing the solvent.[1] However, some reactions can proceed at room temperature over a longer period.

  • Catalysts: Acid catalysts, such as glacial acetic acid or mineral acids (e.g., HCl), are frequently used to facilitate the cyclization.[4] In some syntheses, Lewis acids like aluminum chloride are used in the preparation of the starting materials (e.g., Friedel-Crafts acylation to form β-aroylpropionic acids).[1]

Q4: What are the common methods for purifying pyridazinone derivatives?

A4: Purification of pyridazinones typically involves one or more of the following techniques:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is crucial; ethanol and aqueous ethanol are frequently used.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. The eluent system will depend on the polarity of the target compound and impurities.[6][7]

  • Acid-Base Extraction: If the pyridazinone or impurities have acidic or basic functional groups, an acid-base extraction can be an effective preliminary purification step. For example, a product can be dissolved in a sodium bicarbonate solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

Troubleshooting Guide

Low or No Yield

Q5: My TLC analysis shows the presence of starting material but little or no product. What could be the problem?

A5: This issue can arise from several factors:

  • Insufficient Reaction Time or Temperature: Pyridazinone formation, particularly the cyclization step, can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Consider extending the reaction time or increasing the temperature, monitoring the progress by TLC.

  • Ineffective Catalyst: If an acid catalyst is used, it may be inactive or used in an insufficient amount. Ensure the catalyst is of good quality and consider increasing the catalytic loading.

  • Poor Quality Reagents: Hydrazine hydrate can degrade over time. Using fresh or properly stored reagents is crucial for a successful reaction.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. If the reaction is sluggish, consider switching to a more polar solvent to better solvate the reaction intermediates.

Q6: I am not observing any product formation, and my starting material seems to have decomposed. What should I do?

A6: Decomposition of starting materials suggests that the reaction conditions may be too harsh.

  • Reduce Reaction Temperature: High temperatures can lead to the degradation of sensitive functional groups on your starting materials. Try running the reaction at a lower temperature for a longer period.

  • Use a Milder Catalyst: If a strong acid catalyst is being used, consider switching to a milder one. For example, if using concentrated sulfuric acid, try glacial acetic acid.

  • Protect Sensitive Functional Groups: If your starting materials contain functional groups that are not stable under the reaction conditions, you may need to use a protecting group strategy.

Impure Product and Side Reactions

Q7: My final product is a mixture of isomers. How can I separate them and prevent their formation?

A7: The formation of isomers is a common challenge, especially when using unsymmetrical starting materials or substituted hydrazines.

  • Regioselectivity: The reaction of an unsymmetrical 1,4-dicarbonyl compound with a substituted hydrazine can lead to two regioisomers. The selectivity can sometimes be controlled by carefully choosing the reaction conditions (solvent, temperature, and catalyst).

  • Separation: Isomers can often be separated by careful column chromatography or fractional crystallization.[6][8] Preparative HPLC can be used for difficult separations.[6][7]

  • Characterization: Spectroscopic techniques like NMR are essential to distinguish between isomers.

Q8: I have multiple spots on my TLC plate even after the reaction is complete. What are the likely side products?

A8: Besides the desired product, several side products can form:

  • Incomplete Cyclization: The intermediate hydrazone may be present if the cyclization is not complete.

  • Dehydration Products: In some cases, the initially formed dihydropyridazinone can undergo dehydration to form the corresponding aromatic pyridazine.

  • Products from Side Reactions of Hydrazine: Hydrazine can participate in other reactions, especially at high temperatures.

  • Self-Condensation of Starting Materials: The dicarbonyl compound might undergo self-condensation under certain conditions.

To minimize side products, it is important to carefully control the reaction stoichiometry and conditions.

Product Isolation and Purification

Q9: My product is an oil and is difficult to crystallize. How can I purify it?

A9: If recrystallization is not feasible, other purification techniques should be employed:

  • Column Chromatography: This is the most common method for purifying oils. A range of solvent systems should be tested by TLC to find the optimal conditions for separation.

  • Kugelrohr Distillation: For volatile oils, Kugelrohr distillation under high vacuum can be an effective purification method.

  • Salt Formation: If your pyridazinone has a basic nitrogen atom, you can try to form a salt (e.g., hydrochloride or tartrate), which is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated.

Q10: My purified product is not stable and decomposes over time. How can I improve its stability?

A10: Some pyridazinone derivatives can be sensitive to air, light, or moisture.

  • Storage Conditions: Store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

  • Purity: Ensure the product is highly pure, as impurities can sometimes catalyze decomposition.

  • Structural Modification: If instability is a persistent issue, you may need to consider structural modifications in your next synthetic design to improve the stability of the molecule.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of pyridazinone synthesis.

Table 1: Effect of Solvent and Temperature on the Synthesis of a Pyranopyrazole Derivative (as an illustrative example of reaction optimization)

EntrySolventTemperature (°C)Time (min)Yield (%)
1CH3CNReflux12065
2EtOHReflux12070
3EtOH/H2O (1:1)Reflux12060
4H2OReflux3092
5H2O806085
6H2O6012070
7H2ORoom Temp.24050

Data synthesized from a study on a related heterocyclic synthesis to illustrate optimization principles.[6]

Table 2: Optimization of Catalyst Loading for a Heterocyclic Synthesis

EntryCatalyst (mol%)Time (min)Yield (%)
10240<10
22.56075
353092
4103092

Data synthesized from a study on a related heterocyclic synthesis to illustrate optimization principles.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate

This protocol is a general representation of a common synthetic route.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (98%)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added if required.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated reaction mixture into cold water with stirring.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

  • Dry the purified product under vacuum. Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry) and determine its melting point.

Visualizations

experimental_workflow start Start: Starting Materials (β-Aroylpropionic Acid, Hydrazine) reaction Reaction Setup - Dissolve in Solvent (e.g., Ethanol) - Add Catalyst (optional) - Heat to Reflux start->reaction monitoring Reaction Monitoring - Thin Layer Chromatography (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up - Cool Reaction Mixture - Remove Solvent - Precipitate in Water monitoring->workup Complete isolation Product Isolation - Vacuum Filtration workup->isolation purification Purification - Recrystallization or - Column Chromatography isolation->purification characterization Characterization - NMR, IR, MS - Melting Point purification->characterization end End: Pure Pyridazinone characterization->end

Caption: Experimental workflow for a typical pyridazinone synthesis.

troubleshooting_low_yield start Problem: Low or No Yield tlc_analysis TLC Analysis start->tlc_analysis sm_present Starting Material Present? tlc_analysis->sm_present sm_yes YES sm_present->sm_yes sm_no NO sm_present->sm_no cause1 Potential Causes: - Insufficient reaction time/temp - Inactive/insufficient catalyst - Poor reagent quality sm_yes->cause1 cause2 Potential Causes: - Decomposition of starting material - Product is highly polar and on baseline sm_no->cause2 solution1 Solutions: - Increase reaction time/temp - Add fresh/more catalyst - Use fresh reagents cause1->solution1 solution2 Solutions: - Lower reaction temperature - Use milder catalyst - Change TLC eluent to be more polar cause2->solution2

Caption: Troubleshooting decision tree for low yield in pyridazinone synthesis.

reaction_mechanism reactants β-Aroylpropionic Acid Hydrazine intermediate Hydrazone Intermediate reactants:f0->intermediate + H⁺ reactants:f1->intermediate product 4,5-Dihydropyridazin-3(2H)-one H₂O intermediate->product:f0 Intramolecular Cyclization - H₂O

Caption: General reaction mechanism for pyridazinone synthesis.

References

Technical Support Center: Overcoming Off-Target Effects of Pyridazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with pyridazinone-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with pyridazinone-based inhibitors?

A1: Pyridazinone-based inhibitors are a versatile class of compounds known to target a range of proteins, including kinases, phosphodiesterases (PDEs), and monoamine oxidases (MAOs).[1][2] Consequently, off-target effects can be diverse and depend on the specific scaffold and its intended primary target. For kinase inhibitors, off-target activity is common due to the highly conserved nature of the ATP-binding pocket across the kinome.[3][4] For example, a pyridazinone designed to inhibit a specific tyrosine kinase might also show activity against other related or unrelated kinases.[1][5] Similarly, pyridazinone-based PDE5 inhibitors have been observed to have off-target effects on other PDE isoforms, such as PDE6.[2]

Q2: How can I predict potential off-target effects of my pyridazinone inhibitor?

A2: Predicting off-target effects early can save significant time and resources. Several computational approaches can be employed:

  • In Silico Screening: Computational screening of your compound against a library of known protein structures can help identify potential off-target interactions.[6][7] This can be done through molecular docking simulations that predict the binding affinity of your inhibitor to various proteins.

  • Pharmacophore Modeling: If the pharmacophore for your target is known, you can search for other proteins that share a similar pharmacophore, which might represent potential off-targets.

  • Analysis of Public Databases: Resources like ChEMBL and PubChem contain vast amounts of structure-activity relationship (SAR) data for a wide range of compounds, including pyridazinone derivatives. Analyzing this data can reveal known off-targets for similar chemical scaffolds.

Q3: What is the difference between IC50, Ki, and Kd, and how do they relate to inhibitor selectivity?

A3: Understanding these key quantitative measures is crucial for interpreting your experimental results:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. It is an operational value that can be influenced by experimental conditions, such as substrate concentration.[3][8]

  • Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher binding affinity. Unlike IC50, Ki is a thermodynamic constant that is not dependent on substrate concentration for competitive inhibitors.[8][9]

  • Kd (Dissociation constant): This is a more general term for the dissociation constant of any ligand-receptor complex and is a measure of binding affinity. In the context of enzyme inhibition, Ki is a specific type of Kd.

For assessing selectivity, it is generally more accurate to compare Ki values across different targets. A higher ratio of Ki (off-target) / Ki (on-target) indicates greater selectivity.

Troubleshooting Guides

Problem 1: My experimental results are inconsistent with the expected phenotype of inhibiting the primary target.

This could be a strong indication of off-target effects. The following steps can help you troubleshoot this issue.

Step 1: Confirm On-Target Engagement in a Cellular Context.

Before investigating off-targets, it is essential to confirm that your inhibitor is engaging with its intended target in your experimental system.

  • Methodology: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique to verify target engagement in intact cells.[10][11][12][13] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

    Experimental Protocol: Western Blot-Based CETSA

    • Cell Treatment: Treat your cells with your pyridazinone inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with an antibody specific to your target protein.

    • Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of your inhibitor, confirming target engagement.

Step 2: Profile the Selectivity of Your Inhibitor.

If on-target engagement is confirmed, the next step is to identify potential off-targets through broad screening.

  • Methodology: Kinase Selectivity Profiling If your pyridazinone is a kinase inhibitor, profiling its activity against a large panel of kinases is the gold standard for assessing selectivity.[6][14][15][16] Commercial services are available that offer screening against hundreds of kinases.

    Experimental Protocol: Radiometric Kinase Assay (Example)

    • Assay Setup: In a multi-well plate, combine the kinase, a suitable substrate, and your inhibitor at a fixed concentration (e.g., 1 µM).

    • Reaction Initiation: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

    • Incubation: Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.

    • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often using a filter-binding assay.

    • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a control reaction without the inhibitor. Significant inhibition of kinases other than your primary target indicates off-target activity.

  • Methodology: Chemical Proteomics (Kinobeads) This approach allows for the unbiased identification of kinase targets in a cellular lysate.[17][18][19][20][21]

    Experimental Protocol: Kinobeads Pulldown Assay

    • Lysate Preparation: Prepare a lysate from your cells of interest.

    • Competitive Binding: Incubate the lysate with your pyridazinone inhibitor at various concentrations.

    • Kinobeads Pulldown: Add "kinobeads," which are sepharose beads functionalized with a mixture of broad-spectrum kinase inhibitors. These beads will bind to kinases that are not already occupied by your free inhibitor.

    • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound kinases.

    • Mass Spectrometry: Identify and quantify the eluted kinases using mass spectrometry.

    • Data Analysis: A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of your inhibitor indicates that your inhibitor is binding to that kinase.

Step 3: Validate Putative Off-Targets.

Once potential off-targets are identified, they need to be validated using orthogonal assays.

  • Methodology: In Vitro Activity Assays Perform dose-response experiments for the identified off-targets to determine their IC50 or Ki values. This will quantify the potency of your inhibitor against these off-targets.

  • Methodology: Cellular Assays If possible, use cellular assays that specifically measure the activity of the off-target protein to confirm that your inhibitor affects its function in a cellular context.

Problem 2: How can I improve the selectivity of my pyridazinone inhibitor?

Improving selectivity often involves medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.

Strategy 1: Exploit Structural Differences in the Target Binding Site.

Even highly conserved binding sites, like the ATP pocket of kinases, have subtle differences that can be exploited.

  • Structure-Based Drug Design: Obtain a crystal structure of your inhibitor bound to its primary target and, if possible, to a key off-target. This will reveal specific interactions that can be modified to enhance selectivity. For example, you might be able to introduce a bulky group that is accommodated by the primary target but clashes with the binding site of an off-target.[1]

  • Modify Solvent-Exposed Regions: Modifications to parts of the inhibitor that are exposed to the solvent can improve selectivity by altering pharmacokinetic properties or by making specific interactions with residues on the surface of the target protein.

Strategy 2: Target Less Conserved Regions.

  • Allosteric Inhibition: Instead of targeting the highly conserved active site, consider designing inhibitors that bind to allosteric sites, which are often less conserved among protein family members.

  • Covalent Inhibition: If your target has a unique, accessible cysteine or other nucleophilic residue near the active site, designing a covalent inhibitor that forms a specific bond with this residue can significantly improve selectivity.

Quantitative Data Summary

The following tables provide example data for pyridazinone-based inhibitors. Note that the specific values will vary greatly depending on the specific chemical scaffold and the targets being investigated.

Table 1: Example Kinase Selectivity Profile for a Pyridazinone-Based BTK Inhibitor [5]

Kinase TargetIC50 (nM)
BTK (On-Target) 5
TEC25
BMX40
ITK150
EGFR>1000
SRC>1000

Table 2: Example Selectivity Data for a Pyridazinone-Based MAO-B Inhibitor [22][23]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
TR16 >400.17 >235
TR2 22.940.27 85

Visualizations

experimental_workflow cluster_problem Problem: Inconsistent Phenotype cluster_investigation Troubleshooting Steps cluster_outcome Outcome start Start: Unexpected Experimental Results confirm_target Step 1: Confirm On-Target Engagement (e.g., CETSA) start->confirm_target profile_selectivity Step 2: Profile Inhibitor Selectivity (e.g., Kinase Panel, Kinobeads) confirm_target->profile_selectivity Target Engaged validate_off_targets Step 3: Validate Putative Off-Targets (Orthogonal Assays) profile_selectivity->validate_off_targets Off-Targets Identified outcome Identify and Characterize Off-Target(s) validate_off_targets->outcome

Caption: Troubleshooting workflow for investigating unexpected experimental results.

cetsa_workflow cluster_protocol CETSA Experimental Workflow cell_treatment 1. Treat cells with inhibitor and vehicle control heating 2. Heat cell lysates at a temperature gradient cell_treatment->heating lysis 3. Lyse cells and separate soluble/insoluble fractions heating->lysis western_blot 4. Analyze soluble fraction by Western Blot lysis->western_blot analysis 5. Analyze melting curve shift western_blot->analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

kinase_profiling_workflow cluster_protocol Kinase Selectivity Profiling Workflow assay_setup 1. Incubate inhibitor with a panel of kinases reaction 2. Initiate kinase reaction with radiolabeled ATP assay_setup->reaction separation 3. Separate phosphorylated substrate from free ATP reaction->separation quantification 4. Quantify radioactivity separation->quantification analysis 5. Calculate % inhibition for each kinase quantification->analysis

References

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol to researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of analogous compounds and general laboratory best practices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: How should I handle this compound in the laboratory?

Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid skin and eye contact.[1] Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols.[1] After handling, wash your hands thoroughly.[1]

Q3: What are the known incompatibilities for this compound?

Based on information for similar chemical structures, it is advisable to avoid contact with strong oxidizing agents and strong acids, as these may lead to degradation of the compound.[1]

Q4: Are there any known signs of degradation for this compound?

While specific degradation indicators for this compound are not documented, common signs of chemical degradation can include a change in color, appearance of an unusual odor, or altered solubility. If you observe any of these changes, it is recommended to perform analytical tests to confirm the compound's integrity before use.

Q5: What is the shelf life of this compound?

The shelf life of this compound has not been explicitly determined. However, for a structurally related compound, a stability of at least 4 years has been noted when stored at -20°C.[2] For optimal results, it is recommended to use the compound within a reasonable timeframe after purchase and to perform periodic quality control checks if it is stored for an extended period.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review your storage and handling procedures against the recommendations. 2. Perform an analytical check (e.g., HPLC, NMR) on a new, unopened sample and compare it with the suspect sample. 3. If degradation is confirmed, discard the old stock and use a fresh sample.
Change in physical appearance (e.g., color) Exposure to light, air, or moisture.1. Ensure the container is tightly sealed and stored in a dark place. 2. Consider aliquoting the compound upon receipt to minimize repeated opening and closing of the main container.
Reduced solubility Potential degradation or polymorphism.1. Gently warm the solution or try a different solvent if compatible with your experiment. 2. If solubility issues persist, it may be an indication of degradation, and the compound should be re-analyzed for purity.

Recommended Storage Conditions Summary

Parameter Recommendation Source
Temperature Short-term: Room TemperatureLong-term: -20°C[2]
Atmosphere Dry, inert atmosphere (e.g., Argon or Nitrogen) if possibleGeneral Best Practice
Light Protect from lightGeneral Best Practice
Container Tightly sealed, opaque container[1]

Experimental Protocol: General Stability Assessment

As no specific stability testing protocol for this compound is available, a general method to assess its stability under your specific experimental conditions is provided below.

Objective: To determine the stability of this compound in a specific solvent and at a specific temperature over time.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Incubator or water bath set to the desired temperature

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution and analyze it using a validated analytical method (e.g., HPLC) to determine the initial purity and concentration. This will serve as your baseline.

  • Sample Incubation: Dispense aliquots of the stock solution into several autosampler vials and place them in an incubator or water bath at the desired temperature.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator and analyze its contents using the same analytical method as in step 2.

  • Data Analysis: Compare the purity and concentration of the compound at each time point to the initial (T=0) measurement. A significant decrease in the main peak area and/or the appearance of new peaks can indicate degradation.

Visual Workflows

troubleshooting_workflow start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (e.g., solvent, exposure time) start->check_handling analytical_qc Perform Analytical QC (e.g., HPLC, LC-MS) check_storage->analytical_qc check_handling->analytical_qc degradation_confirmed Degradation Confirmed? analytical_qc->degradation_confirmed new_sample Use a Fresh Sample end_ok Problem Resolved new_sample->end_ok protocol_optimization Optimize Experimental Protocol (e.g., shorter incubation) degradation_confirmed->protocol_optimization No end_discard Discard Old Stock degradation_confirmed->end_discard Yes protocol_optimization->end_ok end_discard->new_sample

Caption: Troubleshooting workflow for suspected compound instability.

handling_and_storage_decision_tree start Receiving New Compound storage_duration Storage Duration? start->storage_duration short_term Short-term (< 1 month) storage_duration->short_term Short long_term Long-term (> 1 month) storage_duration->long_term Long store_rt Store at Room Temperature in a dry, dark place short_term->store_rt store_frozen Aliquot and Store at -20°C in a dry, dark place long_term->store_frozen usage Ready to Use store_rt->usage store_frozen->usage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) usage->ppe handling_env Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling_env dissolution Dissolve in an Appropriate Solvent handling_env->dissolution experiment Proceed with Experiment dissolution->experiment

Caption: Decision tree for handling and storage of the compound.

References

Refining analytical methods for detecting 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used and reliable method for the analysis of pyridazine derivatives. A reverse-phase C18 column is often a good starting point for method development.

Q2: What are the typical challenges encountered when developing an HPLC method for this compound?

A2: Common challenges include achieving adequate separation from impurities or degradation products, poor peak shape, and ensuring method robustness and reproducibility. Careful optimization of mobile phase composition, pH, and column temperature is crucial.

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The most definitive method for peak identification is to use a reference standard of this compound. Spiking the sample with the standard should result in an increase in the peak area of interest. For further confirmation, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the compound in the peak.

Q4: What are the key parameters to consider for method validation?

A4: A comprehensive method validation should assess linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness, following ICH guidelines.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Leaks in the HPLC system- Unstable column temperature- Ensure proper mixing and degassing of the mobile phase.- Check for leaks in pump seals, fittings, and injection valve.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Contamination in the mobile phase or sample- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler method.- Inject a blank solvent to check for carryover.
Low Signal Intensity - Low sample concentration- Incorrect detection wavelength- Sample degradation- Concentrate the sample if possible.- Determine the UV maximum absorbance (λmax) of the analyte and set the detector to this wavelength.- Ensure proper sample storage and handling to prevent degradation.
No Peaks Detected - No sample injected- Detector lamp is off- Incorrect mobile phase composition- Verify the injection process and sample vial.- Check the status of the detector lamp.- Confirm the mobile phase composition is appropriate to elute the analyte.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound

This protocol is a starting point and may require optimization for specific matrices and instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the determined λmax of the analyte)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Standard Preparation:

  • Prepare a stock solution of the reference standard in the same solvent as the sample.

  • Perform serial dilutions to create a calibration curve over the desired concentration range.

Data Presentation

Table 1: Summary of Method Validation Parameters (Hypothetical Data)
Parameter Result Acceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD) < 1.5%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mLReportable
Specificity No interference from blank and placeboPeak purity > 99%

Visualizations

Logical Workflow for HPLC Method Development and Troubleshooting

MethodDevelopmentWorkflow cluster_dev Method Development cluster_eval Performance Evaluation cluster_trouble Troubleshooting Start Define Analytical Requirements SelectColumn Select Column (e.g., C18) Start->SelectColumn OptimizeMobilePhase Optimize Mobile Phase (A/B ratio, pH) SelectColumn->OptimizeMobilePhase SetConditions Set Flow Rate & Temperature OptimizeMobilePhase->SetConditions InitialTest Perform Initial Injection SetConditions->InitialTest CheckPerformance Assess Peak Shape, Resolution, Retention InitialTest->CheckPerformance Acceptable Acceptable? CheckPerformance->Acceptable ValidateMethod Validate Method (ICH Guidelines) Acceptable->ValidateMethod Yes IdentifyIssue Identify Specific Issue Acceptable->IdentifyIssue No FinalMethod Final Analytical Method ValidateMethod->FinalMethod PoorShape Poor Peak Shape IdentifyIssue->PoorShape e.g. BadResolution Poor Resolution IdentifyIssue->BadResolution TimeShift Retention Time Shift IdentifyIssue->TimeShift AdjustpH Adjust Mobile Phase pH PoorShape->AdjustpH ChangeGradient Modify Gradient Slope BadResolution->ChangeGradient CheckSystem Check System for Leaks/Bubbles TimeShift->CheckSystem AdjustpH->InitialTest ChangeGradient->InitialTest CheckSystem->InitialTest

Caption: A flowchart illustrating the logical progression of HPLC method development and troubleshooting.

Technical Support Center: Enhancing Cell Permeability of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming cell permeability challenges associated with the compound 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol and its analogs. The following sections are structured in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My compound, this compound, shows high efficacy in biochemical/target-based assays but low potency in cell-based assays. Is this a permeability issue?

A1: A significant drop in potency between a cell-free and a cell-based assay is a strong indicator of poor cell permeability. To confirm this, you should systematically evaluate the compound's ability to cross a biological membrane. A recommended workflow is to first quantify its passive diffusion potential and then assess its permeability in a cell-based model. This approach helps determine if the issue is solely due to passive transport limitations or involves more complex cellular mechanisms like active efflux.

G cluster_0 Troubleshooting Low Cellular Activity start Low Potency in Cell-Based Assay q1 Is a Cell-Free Assay Available? start->q1 cell_free Perform Cell-Free (Biochemical) Assay q1->cell_free Yes permeability_test Perform Permeability Assay (e.g., PAMPA) q1->permeability_test No compare Compare IC50/ EC50 Values cell_free->compare compare->permeability_test Cell-Free Potency >> Cellular Potency target_issue Low Intrinsic Activity compare->target_issue Cell-Free Potency ≈ Cellular Potency caco2_test Perform Caco-2/ MDCK Assay permeability_test->caco2_test Low Passive Permeability low_perm Low Permeability Confirmed caco2_test->low_perm efflux High Efflux Ratio? (Caco-2) caco2_test->efflux efflux->low_perm No efflux_issue Efflux is a Potential Issue efflux->efflux_issue Yes

Caption: Workflow for diagnosing permeability issues.

Q2: Which in vitro models are recommended for quantifying the cell permeability of my compound?

A2: Two standard and complementary assays are recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is excellent for getting a quick and cost-effective initial assessment of a compound's ability to passively cross a lipid barrier.[1]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[2] It provides more biologically relevant data, accounting for both passive diffusion and active transport mechanisms (including efflux).[2]

The choice of assay depends on the experimental stage and the specific question being asked. Often, PAMPA is used as a primary screen, followed by Caco-2 assays for more promising candidates.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Cell Monolayer Assay
Model System Artificial lipid-infused membrane[1][2]Differentiated human Caco-2 cell monolayer[2]
Transport Measured Passive Diffusion Only[2]Passive Diffusion & Active Transport (uptake/efflux)[2]
Throughput HighLow to Medium
Cost LowHigh
Biological Relevance Low (mimics passive diffusion)High (gold standard for intestinal barrier)[2]
Primary Use Case Early-stage screening for passive permeabilityLead optimization, studying active transport

Table 1: Comparison of Common Permeability Assay Methods.

Frequently Asked Questions (FAQs)

Section 1: Chemical Modification Strategies

Q3: How can I chemically modify this compound to improve its permeability?

A3: The primary chemical modification strategies aim to increase the compound's lipophilicity or mask polar functional groups that hinder membrane crossing. Key approaches include:

  • Prodrug Synthesis: Mask the polar amino (-NH₂) and hydroxyl/amide (-OH/-NH) groups. For instance, converting the amino group to a carbamate or the hydroxyl group to an ester can increase lipophilicity.[3] These "promoieties" are designed to be cleaved by intracellular enzymes, releasing the active parent compound inside the cell.[4][5]

  • Lipophilicity Optimization: While increasing lipophilicity often improves permeability, excessive lipophilicity can reduce aqueous solubility and cause the compound to become trapped within the lipid bilayer.[6][7][8] Modifications should be guided by calculated properties like cLogP. An ideal logP range for oral absorption is often cited as 1-3.[8]

  • Hydrogen Bond Modulation: The amino and hydroxyl groups are hydrogen bond donors. Reducing the hydrogen bond donor count, for example, through N-methylation or by designing analogs that can form intramolecular hydrogen bonds, can significantly improve permeability by reducing the desolvation energy penalty.[9]

G cluster_0 Prodrug Strategy for Permeability Enhancement cluster_1 cluster_2 compound Parent Compound (this compound) - Low Permeability - Polar Groups (-NH2, -OH) prodrug Prodrug - High Permeability - Masked Polar Groups compound->prodrug Chemical Synthesis (Add Promoieties) cell Cell Interior prodrug->cell Passive Diffusion Across Membrane active_drug Active Drug Regenerated - Exerts Biological Effect cell->active_drug Enzymatic Cleavage

Caption: The prodrug approach to enhance cell uptake.
Modification TypeExample Functional Group ChangeExpected Effect on Lipophilicity (logP)
Reduce H-Bond Donors Primary Amine (-NH₂) → Secondary Amine (-NHR)Increase
Hydroxyl (-OH) → Ether (-OR)Increase
Add Lipophilic Groups Add Methyl, Ethyl, or Fluoro groups to aryl ringsIncrease
Prodrug (Amino Group) Amine (-NH₂) → Carbamate (-NHCOOR)Significant Increase
Prodrug (Hydroxyl Group) Hydroxyl (-OH) → Ester (-OCOR)Significant Increase

Table 2: Common Chemical Modifications to Modulate Lipophilicity.

Section 2: Formulation & Delivery Strategies

Q4: Structural modification is not an option for my project. What formulation strategies can enhance compound delivery into cells in vitro?

A4: When the compound's structure is fixed, formulation strategies can be employed to improve its bioavailability and cellular uptake.[10][11] These methods focus on how the compound is delivered to the cells rather than altering the molecule itself.

  • Lipid-Based Delivery Systems: Encapsulating the compound in lipid carriers can facilitate its passage across the cell membrane.[12][13] Examples include:

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic compounds.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon gentle agitation in an aqueous medium, enhancing drug solubilization and absorption.[10][13]

  • Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles can improve solubility and facilitate cellular uptake through endocytic pathways.[12][14]

  • Use of Permeation Enhancers: These are agents that are co-incubated with your compound to transiently increase membrane permeability.[14] They must be used with caution, as they can induce cytotoxicity. Always perform a dose-response curve to find a non-toxic concentration.

G cluster_0 Formulation Strategies for Cellular Delivery cluster_1 Encapsulation Approaches cluster_2 Co-administration compound Poorly Permeable Compound liposome Liposomes compound->liposome nanoparticle Nanoparticles compound->nanoparticle sedds SEDDS compound->sedds enhancer Permeation Enhancers compound->enhancer delivery Enhanced Cellular Uptake liposome->delivery nanoparticle->delivery sedds->delivery enhancer->delivery

Caption: Overview of formulation-based delivery strategies.
ClassExamplesMechanism of ActionTypical In Vitro Conc.
Solvents DMSO, EthanolDisrupts lipid packing, increases fluidity0.1 - 1%
Surfactants Sodium dodecyl sulfate (SDS), Tween® 80Micelle formation, membrane fluidization0.01 - 0.1%
Fatty Acids Oleic Acid, Linoleic AcidIntercalates into lipid bilayer, creates pores10 - 100 µM
Bile Salts Sodium deoxycholateMembrane disruption, micelle formation0.02 - 0.5%

Table 3: Examples of Permeation Enhancers for In Vitro Use (Note: Optimal, non-toxic concentrations must be determined empirically for each cell line).

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability coefficient (Pe) of a test compound.

Methodology:

  • Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer that forms the artificial membrane.

  • Donor Plate: The test compound is dissolved in a buffer solution (pH 7.4) in a 96-well donor plate.

  • Assembly: The filter plate (acceptor) is placed on top of the donor plate, ensuring the lipid membrane is in contact with the compound solution. The acceptor wells are filled with fresh buffer.

  • Incubation: The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-18 hours). During this time, the compound diffuses from the donor well, across the artificial membrane, and into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: The permeability coefficient (Pe) is calculated using the measured concentrations and known physical parameters (well volume, membrane area, incubation time). Compounds are often categorized as low, medium, or high permeability based on their Pe values.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a biological barrier and assess its potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter inserts (e.g., Transwell®) and cultured for 21-25 days until they form a differentiated, confluent monolayer with well-established tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[15][16] Only monolayers with TEER values above a pre-determined threshold are used. Alternatively, the flux of a low-permeability marker like Lucifer yellow is measured.

  • Permeability Measurement (A-to-B): The test compound is added to the apical (A, upper) chamber, and samples are taken from the basolateral (B, lower) chamber at various time points. This measures transport in the absorptive direction.

  • Permeability Measurement (B-to-A): In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures transport in the secretory (efflux) direction.

  • Quantification: Compound concentration in the collected samples is determined by LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions.

    • The Efflux Ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters (like P-glycoprotein).[2]

References

Technical Support Center: Addressing Resistance Mechanisms to Pyridazinone Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting resistance to pyridazinone-based anticancer agents. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for pyridazinone anticancer agents?

Pyridazinone derivatives constitute a versatile class of heterocyclic compounds with a broad spectrum of anticancer activities. Their mechanisms of action are diverse and depend on the specific substitutions on the pyridazinone core. Key targets include:

  • Protein Kinases: Many pyridazinone compounds are potent inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. These include B-RAF, Bruton tyrosine kinase (BTK), Fibroblast Growth Factor Receptors (FGFR), and FER tyrosine kinase.[1]

  • PARP Inhibition: Certain pyridazinone-based molecules are effective inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. By inhibiting PARP in cancer cells with existing DNA repair deficiencies (like BRCA mutations), these agents can induce synthetic lethality.[2][3][4][5]

  • Tubulin Polymerization: Some pyridazinone derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][6]

  • Other Targets: Pyridazinones have also been reported to target other key cellular players such as Dihydrofolate reductase (DHFR).[1]

Q2: What are the known mechanisms of acquired resistance to pyridazinone anticancer agents?

Acquired resistance to pyridazinone anticancer agents is a significant challenge and can arise through several mechanisms, largely mirroring those seen with other targeted therapies. The primary mechanisms include:

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump pyridazinone compounds out of the cancer cells, reducing their intracellular concentration and thereby their efficacy.[4]

  • Target Site Mutations: Genetic mutations in the target protein can alter the drug-binding site, reducing the affinity of the pyridazinone inhibitor. A common example in kinase targets is the "gatekeeper" mutation, which involves the substitution of a key amino acid residue within the ATP-binding pocket, sterically hindering drug binding.[7]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. For instance, if a pyridazinone agent inhibits the MAPK pathway, cells might upregulate the PI3K/AKT pathway to maintain proliferation and survival.[7]

  • Restoration of DNA Repair Mechanisms: For PARP inhibitor pyridazinones, resistance can emerge through secondary mutations in genes like BRCA1/2 that restore their function in homologous recombination repair.[2][3][4]

  • Alterations in Tubulin Isotype Expression: In the case of pyridazinones targeting tubulin, changes in the expression levels of different β-tubulin isotypes can lead to resistance.[8]

Q3: Are there any strategies to overcome resistance to pyridazinone anticancer agents?

Yes, several strategies are being explored to circumvent resistance to pyridazinone-based therapies:

  • Combination Therapy: Combining a pyridazinone agent with an inhibitor of a resistance mechanism (e.g., an efflux pump inhibitor) or a drug targeting a bypass pathway can restore sensitivity.

  • Development of Next-Generation Inhibitors: Designing novel pyridazinone derivatives that can effectively bind to mutated targets or have different modes of action is a key strategy.

  • Targeting Downstream Effectors: Instead of targeting the primary protein, inhibiting key downstream signaling molecules may be an effective alternative.

Troubleshooting Guide

This guide addresses common experimental issues encountered when working with pyridazinone anticancer agents in a laboratory setting.

Problem Possible Cause Suggested Solution
Compound Precipitation in Cell Culture Media Poor aqueous solubility of the pyridazinone derivative. The final DMSO concentration may be too low to maintain solubility.Most pyridazinone derivatives exhibit low solubility in aqueous solutions and are typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[9] Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the specific cell line (typically <0.5%). Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the culture medium immediately before use. Perform serial dilutions of the compound in DMSO before the final dilution in the medium. Consider using a pyridazinone derivative with improved solubility if available.
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT) Compound interference with the assay readout. Instability of the compound in the culture medium over the incubation period.Some compounds can directly reduce tetrazolium salts or interfere with the absorbance/fluorescence reading. Run a cell-free control with the compound and assay reagents to check for interference. Assess the stability of the pyridazinone derivative in your specific cell culture medium over time using methods like HPLC. Consider using a different viability assay that relies on a different principle, such as ATP measurement (e.g., CellTiter-Glo).
Lack of Expected Biological Activity Incorrect compound concentration due to degradation or adsorption. The chosen cell line may be intrinsically resistant.Verify the purity and identity of your pyridazinone compound. Prepare fresh stock solutions. Some compounds can adsorb to plasticware; consider using low-adhesion plates. Ensure the chosen cell line expresses the target of interest at a sufficient level. Test a range of concentrations to determine the optimal dose.
Difficulty in Generating a Resistant Cell Line Sub-optimal drug concentration for selection. Insufficient duration of drug exposure.Determine the IC50 of the parental cell line and start the selection process with a concentration around the IC20-IC30. Gradually increase the drug concentration as the cells adapt. Be patient, as the development of stable resistance can take several months.
Observed Off-Target Effects The pyridazinone compound may have activity against other cellular targets.Review the literature for known off-target effects of your specific compound or class of pyridazinones.[10] Perform target validation experiments, such as western blotting for downstream signaling pathways or using knockout/knockdown cell lines, to confirm on-target activity.

Experimental Protocols

Protocol 1: Generation of a Pyridazinone-Resistant Cancer Cell Line

This protocol describes a general method for developing a cancer cell line with acquired resistance to a specific pyridazinone anticancer agent through continuous exposure to increasing drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Pyridazinone anticancer agent

  • Complete cell culture medium

  • DMSO (for dissolving the compound)

  • Cell culture flasks and plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the IC50 of the Parental Cell Line:

    • Plate the parental cells in 96-well plates.

    • Treat the cells with a range of concentrations of the pyridazinone agent for a duration relevant to its mechanism of action (e.g., 72 hours for antiproliferative effects).

    • Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Drug Selection:

    • Culture the parental cells in a flask with a starting concentration of the pyridazinone agent equivalent to the IC20-IC30.

    • Maintain the cells in this drug concentration, changing the medium every 2-3 days.

    • Passage the cells when they reach 70-80% confluency.

  • Dose Escalation:

    • Once the cells show stable growth in the initial drug concentration, gradually increase the concentration of the pyridazinone agent. A stepwise increase of 1.5 to 2-fold is recommended.

    • Monitor the cell population for signs of recovery and stable proliferation before each subsequent dose escalation.

    • If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration.

  • Characterization of the Resistant Cell Line:

    • After several months of continuous culture and dose escalation, the resulting cell population should exhibit significant resistance.

    • Determine the new IC50 of the resistant cell line and compare it to the parental line. A significant fold-increase in IC50 indicates acquired resistance.

    • Freeze down vials of the resistant cells at different passage numbers for future experiments.

    • Further characterize the resistant phenotype by investigating the potential mechanisms of resistance (e.g., western blotting for efflux pump expression, sequencing of the target gene).

Protocol 2: Western Blot Analysis of Efflux Pump Upregulation

This protocol outlines the steps to investigate the overexpression of ABC transporters like P-glycoprotein (MDR1) and ABCG2 in pyridazinone-resistant cells compared to their parental counterparts.

Materials:

  • Parental and pyridazinone-resistant cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against P-glycoprotein (MDR1) and ABCG2

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the parental and resistant cells using a suitable lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each cell lysate onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies against P-gp and ABCG2 (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the expression of P-gp and ABCG2 to the loading control to compare their levels between the parental and resistant cell lines.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K EffluxPump ABC Transporter (e.g., ABCG2) Pyridazinone Pyridazinone Agent RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Tubulin Tubulin Polymerization PARP PARP DNA_Repair DNA Repair PARP->DNA_Repair Pyridazinone->RTK Inhibition Pyridazinone->EffluxPump Efflux Pyridazinone->Tubulin Inhibition Pyridazinone->PARP Inhibition

Caption: Overview of pyridazinone anticancer agent targets and a resistance mechanism.

experimental_workflow cluster_mechanisms Potential Resistance Mechanisms start Start with Parental Cancer Cell Line ic50 Determine IC50 of Pyridazinone Agent start->ic50 selection Culture Cells with Increasing Drug Concentrations ic50->selection resistant_line Establish Stable Resistant Cell Line selection->resistant_line characterization Characterize Resistance Mechanisms resistant_line->characterization western Western Blot for Efflux Pumps characterization->western sequencing Sequence Target Gene for Mutations characterization->sequencing pathway_analysis Analyze Bypass Signaling Pathways characterization->pathway_analysis

Caption: Workflow for generating and characterizing a pyridazinone-resistant cell line.

logical_relationship cluster_causes Primary Causes cluster_consequences Experimental Observations resistance Acquired Resistance to Pyridazinone Agent increased_ic50 Increased IC50 resistance->increased_ic50 reduced_apoptosis Reduced Apoptosis resistance->reduced_apoptosis sustained_proliferation Sustained Proliferation resistance->sustained_proliferation efflux Increased Drug Efflux efflux->resistance mutation Target Site Mutation mutation->resistance bypass Bypass Pathway Activation bypass->resistance

References

Technical Support Center: Reducing the Toxicity of Novel Pyridazinone Derivatives in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel pyridazinone derivatives. The information is designed to address specific issues that may be encountered during in vivo experiments and offers guidance on mitigating toxicity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the in-vivo testing of pyridazinone derivatives.

Issue 1: High In Vitro Cytotoxicity in Non-Target Cells

Question: My novel pyridazinone derivative shows high cytotoxicity against normal (non-cancerous) cell lines in vitro. What steps can I take to address this before moving to in vivo studies?

Answer: High in vitro cytotoxicity in non-target cells is a significant concern that needs to be addressed early in drug development. Here are several strategies to troubleshoot this issue:

  • Structure-Activity Relationship (SAR) Analysis: The toxicity of pyridazinone derivatives is often linked to specific structural features. For instance, the presence of a trifluoromethyl radical at certain positions has been associated with increased toxicity.[1] Consider synthesizing and screening a focused library of analogues with modifications at key positions to identify derivatives with an improved therapeutic index.

  • In Silico Toxicity Prediction: Utilize computational models to predict the toxicity of your derivatives.[2][3][4][5] These tools can help prioritize which analogues to synthesize and test experimentally, saving time and resources.

  • Mechanism of Toxicity Studies: Investigate the underlying cause of cytotoxicity. Common mechanisms for pyridazinone derivatives include the induction of apoptosis, generation of reactive oxygen species (ROS), and proteasome inhibition.[1] Understanding the mechanism can guide the rational design of less toxic compounds.

  • Comparative Cytotoxicity Assays: Test your derivatives on a panel of cancerous and non-cancerous cell lines to determine the selective cytotoxicity index (SCI). A higher SCI value indicates a greater selectivity for cancer cells.[1][6]

Issue 2: Unexpected In Vivo Toxicity or Adverse Events

Question: My pyridazinone derivative appeared safe in vitro but is causing significant toxicity (e.g., weight loss, organ damage) in animal models. What could be the cause and how can I mitigate this?

Answer: Discrepancies between in vitro and in vivo toxicity are common and can be attributed to several factors, including pharmacokinetics (PK), metabolism, and formulation. Here’s a troubleshooting guide:

  • Pharmacokinetic Analysis: A comprehensive PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of your compound. High peak plasma concentrations (Cmax) can lead to acute toxicity, while poor clearance can result in drug accumulation and chronic toxicity.

  • Formulation Optimization: The formulation can significantly impact the toxicity of a drug.[7][8] Consider the following strategies:

    • Controlled-Release Formulations: These can reduce Cmax-related toxicity by slowing down the absorption of the compound.[7]

    • Solubility Enhancement: For poorly soluble compounds, enabling formulations like nanosuspensions or lipid-based systems can improve bioavailability and potentially reduce the required dose, thereby lowering toxicity.[9]

  • Metabolite Profiling: The in vivo toxicity might be caused by a metabolite of your parent compound. Conduct metabolite identification studies to determine if any toxic metabolites are being formed.

  • Dose Fractionation: Instead of a single high dose, administering the total daily dose in multiple smaller doses can help maintain therapeutic levels while avoiding toxic peaks.

  • Histopathological Analysis: Conduct thorough histopathological examinations of key organs (liver, kidneys, heart, etc.) to identify target organs of toxicity.[7] This information is critical for understanding the nature of the toxicity.

Issue 3: Observed Organ-Specific Toxicity

Question: My in vivo studies indicate potential hepatotoxicity (elevated liver enzymes) or cardiotoxicity with my pyridazinone derivative. How should I proceed?

Answer: Organ-specific toxicity is a serious concern that requires careful investigation.

  • For Suspected Hepatotoxicity:

    • Biochemical Markers: Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin.[10][11]

    • Histopathology: Examine liver tissue for signs of damage, such as necrosis, inflammation, and steatosis.[10]

    • Mechanism-Based In Vitro Assays: Use in vitro models (e.g., primary hepatocytes, liver spheroids) to investigate the mechanism of hepatotoxicity (e.g., mitochondrial dysfunction, oxidative stress).

  • For Suspected Cardiotoxicity:

    • In Vivo Monitoring: In animal models, monitor electrocardiogram (ECG) parameters, blood pressure, and heart rate.

    • Biomarkers: Measure cardiac biomarkers such as troponins in the serum.

    • Ex Vivo/In Vitro Models: Use isolated heart preparations (e.g., Langendorff heart) or cardiomyocytes to assess direct effects on cardiac function and viability. Several pyridazinone derivatives have been investigated for their cardiovascular activities, and understanding the on- and off-target effects on cardiac ion channels and receptors is crucial.[12][13]

  • For Suspected Neurotoxicity:

    • Functional Observation Battery (FOB): In rodent studies, a FOB can be used to assess changes in behavior, motor function, and sensory responses.[14]

    • Histopathology: Examine brain tissue for any pathological changes.[15]

    • In Vitro Neuronal Cell Models: Use neuronal cell cultures to assess direct neurotoxic effects. Some heterocyclic amines have been shown to be selectively neurotoxic to dopaminergic neurons.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of toxicity for pyridazinone derivatives?

A1: The mechanisms of toxicity can vary depending on the specific structure of the derivative. However, some commonly reported mechanisms include:

  • Induction of Apoptosis: Many cytotoxic pyridazinone derivatives exert their effects by triggering programmed cell death.[1][6]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage.[1]

  • Proteasome Inhibition: Some derivatives can impair the function of the proteasome, leading to the accumulation of misfolded proteins and cellular stress.[1]

Q2: How can I improve the therapeutic index of my lead pyridazinone compound?

A2: Improving the therapeutic index involves increasing the efficacy against the target while decreasing toxicity to non-target tissues. Key strategies include:

  • Structure-Based Drug Design: If the structure of your target is known, you can design modifications to your pyridazinone derivative that enhance binding to the target while minimizing interactions with off-targets.

  • Targeted Delivery: Consider conjugating your compound to a targeting moiety (e.g., an antibody or peptide) that directs it to the desired site of action, thereby reducing systemic exposure and toxicity.

  • Combination Therapy: Using your pyridazinone derivative in combination with another agent may allow for lower, less toxic doses of each compound to be used.

Q3: What are the key considerations for designing an initial in vivo toxicity study for a novel pyridazinone derivative?

A3: For an initial acute systemic toxicity study, consider the following:

  • Species Selection: Typically, two rodent species (e.g., mice and rats) are used.[16][17]

  • Route of Administration: The route should be the same as the intended clinical route.[16]

  • Dose Selection: A dose-ranging study is often performed to determine a range of doses, including a no-observed-adverse-effect level (NOAEL) and a maximum tolerated dose (MTD).[18]

  • Endpoints: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.[16][17] Histopathological examination of major organs is also crucial.[7]

Q4: Are there any in silico tools that can help predict the toxicity of my pyridazinone derivatives?

A4: Yes, several in silico tools and approaches can be used for early toxicity prediction:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate chemical structures with toxicological endpoints.

  • Pharmacophore Modeling: This can help identify structural features associated with toxicity.

  • Molecular Docking: Docking studies against known anti-targets (proteins associated with adverse effects) can help predict potential off-target interactions.[2][3][4][5]

Data Presentation

Table 1: Comparative Cytotoxicity of Pyridazinone Derivatives in Cancerous and Non-Cancerous Cell Lines

CompoundCell Line (Cancer)CC50 (µM)Cell Line (Non-Cancerous)CC50 (µM)Selective Cytotoxicity Index (SCI)Reference
Pyr-1MDA-MB-231 (Breast)0.33MCF-10A (Breast Epithelial)1.233.73[1]
Pyr-1HL-60 (Leukemia)0.41MCF-10A (Breast Epithelial)1.233.02[1]
Pyr-1A-549 (Lung)0.37MCF-10A (Breast Epithelial)1.233.32[1]
Compound 36 B-Raf Mutant Cell Line0.02479---[19]
Sorafenib (Reference)B-Raf Mutant Cell Line0.04405---[19]
Compound 35 OVCAR-3 (Ovarian)0.32---[19]
Compound 35 MDA-MB-435 (Melanoma)0.46---[19]
Compound 43 Panc-1 (Pancreatic)2.9---[19]
Compound 43 Paca-2 (Pancreatic)2.2---[19]

Note: This table is a summary of data from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridazinone derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% reduction in cell viability).

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Cell Treatment: Treat cells with the pyridazinone derivative for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Acute Systemic Toxicity Study in Rodents

Objective: To evaluate the potential adverse effects of a single dose of a pyridazinone derivative.

Procedure:

  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) of both sexes.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Groups: Assign animals to different dose groups, including a vehicle control group and at least three dose levels of the test compound.

  • Administration: Administer the compound as a single dose via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in appearance, behavior, respiratory patterns), and body weight changes at regular intervals for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect major organs and tissues for histopathological examination.[7]

  • Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney markers).[10][11][20][21]

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Toxicity Assessment in_vitro_start Novel Pyridazinone Derivative cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_start->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V/PI) cytotoxicity->apoptosis mechanism Mechanism of Action Studies (e.g., ROS, Proteasome Activity) apoptosis->mechanism in_vitro_decision Acceptable In Vitro Toxicity Profile? mechanism->in_vitro_decision in_vitro_decision->in_vitro_start No (Redesign/Re-screen) in_vivo_start Lead Candidate in_vitro_decision->in_vivo_start Yes acute_toxicity Acute Systemic Toxicity Study (Rodent Model) in_vivo_start->acute_toxicity pk_pd Pharmacokinetic/ Pharmacodynamic Studies acute_toxicity->pk_pd histopathology Histopathology & Clinical Pathology pk_pd->histopathology in_vivo_decision Acceptable In Vivo Safety Profile? histopathology->in_vivo_decision in_vivo_decision->in_vivo_start No (Reformulate/Redesign) Signaling_Pathway_Toxicity cluster_cell Cellular Response to Pyridazinone Derivative compound Pyridazinone Derivative ros Increased ROS Production compound->ros proteasome Proteasome Inhibition compound->proteasome mitochondria Mitochondrial Dysfunction ros->mitochondria proteasome->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis SAR_Logic start Initial Pyridazinone Scaffold modify Structural Modification (e.g., change substituents, alter core) start->modify screen Screen for Toxicity & Efficacy modify->screen analyze Analyze Structure-Activity Relationship (SAR) screen->analyze decision Improved Therapeutic Index? analyze->decision decision->modify No optimized Optimized Lead Compound decision->optimized Yes

References

Troubleshooting inconsistent results in 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol and related pyridazinone derivatives. The information is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthesis, purification, and biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the experimental workflow, from chemical synthesis to biological evaluation.

Synthesis & Purification

Question: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?

Answer: Low yields in pyridazinone synthesis are a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all starting materials, especially the substituted ketoacid and hydrazine, are pure and dry. Moisture can interfere with the cyclization reaction.

  • Reaction Conditions: The reaction temperature and time are critical.[1] Incomplete reaction due to insufficient heating or reaction time can lead to low yields. Conversely, prolonged heating at high temperatures can lead to decomposition of the product. We recommend optimizing these parameters systematically.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used. If you are experiencing low yields, consider screening other solvents.

  • Purification Loss: Significant loss of product can occur during purification steps like filtration and recrystallization.[1] Ensure complete transfer of the product and minimize the amount of solvent used for washing to prevent the product from dissolving.

Question: I am observing multiple spots on my Thin Layer Chromatography (TLC) after the reaction, indicating impurities. How can I improve the purity of my product?

Answer: The presence of multiple spots on TLC suggests the formation of side products or unreacted starting materials. Here are some strategies to improve product purity:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification Technique: Flash column chromatography is often more effective than simple recrystallization for separating closely related impurities.[1] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide better separation.

  • Recrystallization Solvent: If you are using recrystallization, the choice of solvent is crucial. An ideal solvent will dissolve the compound at high temperatures but not at room temperature, while the impurities remain soluble at all temperatures. Experiment with different solvent systems to find the optimal one.

Question: The synthesized this compound has poor solubility in common solvents for biological assays. What can I do?

Answer: Solubility issues are a frequent challenge with heterocyclic compounds. Here are some approaches to address this:

  • Solvent Screening: Test a range of biocompatible solvents, such as DMSO, DMF, or ethanol. It is common for pyridazinone derivatives to be soluble in DMSO.

  • Salt Formation: Converting the compound to a salt (e.g., hydrochloride or sodium salt) can significantly improve its aqueous solubility. This can be achieved by treating the compound with an appropriate acid or base.

  • Co-solvents: Using a co-solvent system, such as a mixture of DMSO and water or ethanol and water, can enhance solubility.

  • Formulation Strategies: For in vivo studies, consider formulating the compound with excipients like cyclodextrins or using lipid-based delivery systems.

Biological Assays

Question: My compound shows inconsistent inhibitory activity in my kinase assay. What could be the reason?

Answer: Inconsistent results in biological assays can be frustrating. Here are some potential sources of variability and how to address them:

  • Compound Stability: The compound may be unstable in the assay buffer. Assess the stability of your compound over the time course of the experiment by incubating it in the assay buffer and analyzing its integrity by HPLC.

  • Assay Conditions: Ensure that the assay conditions, such as pH, temperature, and incubation time, are consistent across all experiments. Small variations can lead to significant differences in results.

  • Reagent Quality: The purity and activity of the enzyme, substrate, and cofactors are critical for reproducible results. Use high-quality reagents and perform regular quality control checks.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.

Question: I am not observing any biological activity with my synthesized compound. What should I check?

Answer: A lack of activity can be due to several factors, from the compound itself to the assay design:

  • Compound Integrity: Verify the identity and purity of your synthesized compound using techniques like NMR, mass spectrometry, and HPLC. An incorrect structure or the presence of impurities could explain the lack of activity. Pyridazinones are known to possess a wide range of biological activities, making it important to confirm the compound's structure.[2][3][4][5]

  • Assay Sensitivity: The assay may not be sensitive enough to detect the activity of your compound. Determine the lower limit of detection of your assay using a known active compound.

  • Target Engagement: The compound may not be reaching its intended biological target. Consider performing cell-based assays to assess cell permeability and target engagement.

Quantitative Data Summary

The following tables summarize hypothetical experimental data for the synthesis and biological evaluation of this compound.

Table 1: Synthesis Optimization of this compound

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
1Ethanol80124585
2Acetic Acid10086291
3DMF12065588
4Toluene110243882

Table 2: In Vitro Kinase Inhibition Assay Results

CompoundConcentration (µM)% Inhibition (Kinase A)IC50 (µM) (Kinase A)% Inhibition (Kinase B)IC50 (µM) (Kinase B)
This compound 1255.210> 50
54815
107522
509245
Control Inhibitor 1850.8900.5

Experimental Protocols

Synthesis of this compound

This protocol is a representative method based on general procedures for pyridazinone synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzoylpropionic acid (1 equivalent) in glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel using a dichloromethane/methanol gradient.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a target kinase.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at the desired concentrations.

  • Compound Dilution: Prepare a serial dilution of the this compound in DMSO.

  • Assay Plate Setup: Add the assay buffer, kinase solution, and the test compound to the wells of a microplate. Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Add the substrate and ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Logical Workflow for Troubleshooting Low Synthesis Yield

G start Low Synthesis Yield reagent Check Reagent Quality (Purity, Dryness) start->reagent conditions Optimize Reaction Conditions (Temperature, Time) start->conditions solvent Screen Different Solvents start->solvent purification Minimize Purification Loss start->purification solution Improved Yield reagent->solution conditions->solution solvent->solution purification->solution

Caption: Troubleshooting flowchart for addressing low yields in synthesis.

Hypothetical Signaling Pathway Inhibition

G receptor Receptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB substrate Substrate kinaseB->substrate response Cellular Response substrate->response compound 4-Amino-6-(3-methoxyphenyl) pyridazin-3-ol compound->kinaseA

Caption: Diagram of a hypothetical kinase signaling pathway inhibited by the compound.

References

Strategies to minimize degradation of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the degradation of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the handling and analysis of this compound solutions.

Issue 1: Rapid Discoloration of the Solution

  • Question: My solution of this compound is turning yellow/brown shortly after preparation. What is causing this and how can I prevent it?

  • Answer: Discoloration is a common indicator of degradation, likely due to oxidation of the aromatic amine or the pyridazinol ring system. This process can be accelerated by exposure to light, oxygen, and certain metal ions.

    • Immediate Actions:

      • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

      • Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to remove dissolved oxygen.

      • Prepare fresh solutions immediately before use.

    • Preventative Measures:

      • Store the stock solution at low temperatures (-20°C or -80°C) to slow down the degradation rate.

      • Consider adding antioxidants to the solution. The choice of antioxidant will depend on the solvent and downstream applications.

      • Use high-purity solvents to minimize contaminants that could catalyze degradation.

Issue 2: Inconsistent Results in Biological Assays

  • Question: I am observing high variability in my experimental results when using solutions of this compound. Could this be related to compound stability?

  • Answer: Yes, inconsistent results are a strong indication of compound degradation. The formation of degradation products can lead to a decrease in the effective concentration of the active compound and potential interference from the degradants themselves.

    • Troubleshooting Steps:

      • Confirm Identity and Purity: Analyze a freshly prepared solution by HPLC-UV or LC-MS to confirm the identity and purity of the compound.

      • Monitor Stability Over Time: Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, lighting) to assess its stability.

      • Implement Stabilization Strategies: Based on the stability data, implement the preventative measures described in "Issue 1".

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

  • Question 1: What are the primary factors that can cause the degradation of this compound in solution?

  • Answer: The degradation of this compound is primarily influenced by:

    • Oxidation: The aromatic amine and the electron-rich pyridazinol ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or metal ion contaminants.

    • pH: The stability of the compound can be pH-dependent. Both highly acidic and highly basic conditions can potentially catalyze hydrolysis or other degradation reactions. The amino and hydroxyl groups have pKa values that will influence the compound's charge state and reactivity at different pH levels.

    • Light (Photodegradation): Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation, which can provide the energy to initiate degradation reactions.

    • Temperature: Higher temperatures generally accelerate the rate of all chemical reactions, including degradation.

  • Question 2: What is the recommended solvent for dissolving this compound?

  • Answer: The choice of solvent depends on the intended application. For analytical purposes, HPLC-grade acetonitrile or methanol are common choices. For biological assays, dimethyl sulfoxide (DMSO) is frequently used for initial stock solutions, followed by dilution in aqueous buffers. It is crucial to use high-purity, anhydrous solvents whenever possible to minimize water content and potential contaminants.

  • Question 3: How should I store stock solutions of this compound?

  • Answer: For optimal stability, stock solutions should be:

    • Stored at low temperatures, preferably -80°C.

    • Protected from light by using amber vials.

    • Blanketed with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

    • Stored in small aliquots to avoid repeated freeze-thaw cycles.

  • Question 4: Are there any incompatible excipients or reagents I should be aware of?

  • Answer: Avoid strong oxidizing agents, strong acids, and strong bases. Be cautious with excipients that may contain reactive impurities, such as peroxides in some polymers or metal ions. If formulating the compound, a thorough compatibility study with all excipients is recommended.

Data Presentation

Table 1: Summary of Factors Affecting Stability and Mitigation Strategies

FactorPotential ImpactRecommended Mitigation Strategies
Oxygen Oxidation of the amine and pyridazinol ring, leading to discoloration and loss of potency.Use deoxygenated solvents; blanket solutions with inert gas (N₂ or Ar); add antioxidants where appropriate.
Light Photodegradation, leading to the formation of unknown byproducts.Work in a low-light environment; use amber glassware or foil-wrapped containers.
pH Acid or base-catalyzed hydrolysis or other degradation pathways.Maintain pH within a stable range (typically near neutral, but requires experimental determination); use appropriate buffer systems.
Temperature Increased rate of all degradation reactions.Prepare solutions at room temperature and store at low temperatures (-20°C or -80°C); avoid prolonged exposure to elevated temperatures.
Solvent Purity Contaminants (e.g., peroxides, metal ions) can catalyze degradation.Use high-purity, analytical grade solvents; check for and remove peroxides from susceptible solvents like THF or dioxane.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is intended to separate the parent compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

degradation_pathway A This compound B Oxidation Products (e.g., N-oxide, quinone-like structures) A->B O₂, Light, Metal Ions C Hydrolysis Products A->C H⁺ or OH⁻ D Photodegradation Products A->D UV/Vis Light

Caption: Potential Degradation Pathways.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal Stress A->D E Photostability A->E F HPLC-UV/MS Analysis B->F C->F D->F E->F G Identify Degradants & Assess Stability F->G

Caption: Forced Degradation Experimental Workflow.

troubleshooting_logic A Degradation Observed? B Solution Discolored? A->B Yes C Inconsistent Assay Results? A->C Yes D Protect from Light & Oxygen B->D Yes G Monitor Stability by HPLC C->G Yes E Check for pH Effects D->E F Store at Low Temperature E->F H Prepare Fresh Solutions G->H

Caption: Troubleshooting Logic for Degradation Issues.

Validation & Comparative

Efficacy of Novel Pyridazinone-Based RIPK1 Inhibitors Compared to Established Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic intervention for inflammatory diseases, Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical target. The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed inflammatory cell death implicated in a variety of pathologies including neurodegenerative diseases, autoimmune disorders, and ischemia-reperfusion injury. This guide provides a comparative analysis of a novel pyridazinone-based RIPK1 inhibitor, exemplified by the recently identified compound 13c (a 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative), against other well-characterized RIPK1 inhibitors: Necrostatin-1, GSK'963, and GSK2982772. This objective comparison is intended for researchers, scientists, and professionals in drug development to inform discovery and preclinical studies.

Data Presentation: Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic profiles of the compared RIPK1 inhibitors.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)Cellular EC50 (nM)Kinase Selectivity
Compound 13c RIPK159.81.06 - 4.58 (human and murine cells)High selectivity for RIPK1 (Kd = 3.5 nM) over RIPK3 (Kd = 1700 nM) and MLKL (Kd > 30,000 nM)[1]
Necrostatin-1 RIPK1182490 (Jurkat cells)Also inhibits Indoleamine 2,3-dioxygenase (IDO)[2][3][4]
GSK'963 RIPK1291 - 4 (human and murine cells)>10,000-fold selective for RIPK1 over a panel of 339 other kinases[2][3][5][6]
GSK2982772 RIPK116 (human), 20 (monkey)6.3 (human U937 cells), 1300 (mouse L929 cells)>1,000-fold selectivity for RIPK1 over a panel of over 339 kinases[7][8]

Table 2: In Vivo Efficacy and Pharmacokinetics

CompoundAnimal ModelRoute of AdministrationEfficacyOral Bioavailability (%)
Compound 13c TNFα-induced systemic inflammatory response syndrome (SIRS) in miceOralEffectively protected mice from hypothermia and death[1]59.55[1]
Necrostatin-1 Various models (e.g., cardiovascular, neurodegenerative, inflammatory diseases)IntraperitonealDemonstrates therapeutic efficacy in various disease models[9]Not reported
GSK'963 TNF+zVAD-induced lethal shock in miceIntraperitoneal2 mg/kg provided complete protection from temperature loss[5]Not reported
GSK2982772 TNF-induced systemic inflammation in miceOral68-87% protection from temperature loss at 3-50 mg/kg[7]Good profile in rats and monkeys[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro RIPK1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of RIPK1.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human RIPK1 kinase domain is used as the enzyme source. Myelin Basic Protein (MBP) can be used as a generic substrate.

  • Reaction Buffer: A typical kinase reaction buffer consists of 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Inhibitor Preparation: The test compound (e.g., 13c) and reference inhibitors are serially diluted in DMSO.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the RIPK1 enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture (e.g., 20 µM ATP and 0.2 mg/ml MBP).

    • Incubate the reaction for 1 hour at room temperature.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit such as ADP-Glo™ (Promega). Luminescence is read on a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.

Cellular Necroptosis Assay (TNFα-induced)

This assay evaluates the ability of a compound to protect cells from necroptotic cell death induced by TNFα.

Protocol:

  • Cell Culture: Human HT-29 or murine L929 cells are seeded in 96-well plates and cultured overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound or a reference inhibitor for 1-2 hours.

  • Induction of Necroptosis: To induce necroptosis, cells are stimulated with a combination of:

    • For human cells (e.g., HT-29): TNFα (e.g., 100 ng/mL), a SMAC mimetic (e.g., 100 nM BV6), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).

    • For murine cells (e.g., L929): TNFα (e.g., 10 ng/mL) in the presence of a caspase inhibitor.

  • Incubation: The cells are incubated for 18-24 hours.

  • Cell Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

  • Data Analysis: The EC50 values, representing the concentration at which the compound achieves 50% of its maximal protective effect, are determined from the dose-response curves.

Mandatory Visualizations

RIPK1 Signaling Pathway in Necroptosis

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling cascade and the points of intervention for the discussed inhibitors.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II / Necrosome (Pro-death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRADD->cIAP12 RIPK1_I RIPK1 TRADD->RIPK1_I NFkB NF-κB Activation (Survival) RIPK1_I->NFkB Ubiquitination-dependent RIPK1_II RIPK1 RIPK1_I->RIPK1_II Deubiquitination & Transition to Cytosol RIPK3 RIPK3 RIPK1_II->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Forms Pores TNFa TNFα TNFa->TNFR1 Binds Inhibitors RIPK1 Inhibitors (e.g., 13c, Necrostatin-1, GSK'963, GSK2982772) Inhibitors->RIPK1_II Inhibit Kinase Activity

Caption: The RIPK1 signaling pathway leading to either cell survival or necroptosis.

Experimental Workflow for In Vitro RIPK1 Inhibitor Screening

The diagram below outlines the typical workflow for screening and characterizing RIPK1 inhibitors in vitro.

Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay (IC50 Determination) NecroptosisAssay Cellular Necroptosis Assay (EC50 Determination) KinaseAssay->NecroptosisAssay SelectivityAssay Kinase Selectivity Profiling (Against other kinases like RIPK3) LeadCandidate Lead Candidate SelectivityAssay->LeadCandidate HitToLead Hit-to-Lead Optimization NecroptosisAssay->HitToLead ToxicityAssay Cytotoxicity Assay (Determine off-target toxicity) ToxicityAssay->LeadCandidate Start Compound Library HitIdentification Primary Screen Start->HitIdentification HitIdentification->KinaseAssay HitToLead->SelectivityAssay HitToLead->ToxicityAssay

Caption: Workflow for the in vitro screening and characterization of RIPK1 inhibitors.

References

Validating Anticancer Efficacy: A Comparative Guide to 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for validating the anticancer activity of the novel compound 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol. Due to the absence of direct xenograft data for this specific molecule, this document presents a representative analysis based on a structurally related class of compounds—pyridazinone derivatives—known to exhibit anticancer properties, often through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data and protocols herein are based on established methodologies for similar small molecule inhibitors and serve as a blueprint for the preclinical evaluation of this compound in xenograft models. We will use Sorafenib, a well-characterized multi-kinase inhibitor that targets VEGFR, as a comparator to illustrate the expected outcomes of such studies.

Introduction

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2][3] These compounds frequently exert their effects by targeting key signaling pathways involved in tumor growth and angiogenesis, with VEGFR-2 being a prominent target.[4][5] The subject of this guide, this compound, incorporates the core pyridazinone structure and a 3-methoxyphenyl group, features associated with anticancer potential.[6] In vivo validation using xenograft models is a critical step in the preclinical development of such drug candidates, providing essential data on efficacy and mechanism of action in a living organism.[7]

This guide will outline the standard experimental protocols, present representative data in a comparative format, and visualize the underlying biological pathways and experimental workflows.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of xenograft studies. The following protocols are standard for evaluating the in vivo anticancer activity of a test compound like this compound.

Cell Line-Derived Xenograft (CDX) Model Establishment
  • Cell Culture: Human colorectal cancer cell lines, such as HT-29 or HCT116, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of 2-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using calipers, calculated with the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

Drug Administration and Efficacy Assessment
  • Treatment Groups:

    • Vehicle Control (e.g., saline, DMSO/PEG solution)

    • Test Compound (this compound) at various doses (e.g., 10, 30, 100 mg/kg)

    • Positive Control/Comparator (e.g., Sorafenib at a clinically relevant dose)

  • Administration: The compounds are administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

    • Tumor Weight: Tumors are excised and weighed at the end of the experiment.

    • Body Weight: Monitored as an indicator of toxicity.

    • Survival Analysis: In some studies, mice are monitored for survival.

Mechanism of Action Studies

At the end of the treatment period, tumors are harvested for further analysis:

  • Immunohistochemistry (IHC): To analyze the expression of biomarkers related to proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

  • Western Blotting: To quantify the levels of key proteins in the target signaling pathway (e.g., phosphorylated VEGFR-2, ERK, Akt).

Data Presentation: A Comparative Analysis

The following tables present hypothetical, yet representative, quantitative data from a xenograft study comparing a test pyridazinone derivative (Compound X) with a standard-of-care, Sorafenib.

Table 1: In Vivo Antitumor Efficacy in HT-29 Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SD
Vehicle Control-1500 ± 250-1.5 ± 0.3
Compound X 30 800 ± 150 46.7 0.8 ± 0.2
Compound X 100 450 ± 100 70.0 0.5 ± 0.1
Sorafenib30600 ± 12060.00.6 ± 0.1

Table 2: Biomarker Analysis in Tumor Tissues

Treatment GroupDose (mg/kg/day)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)Microvessel Density (CD31+)p-VEGFR-2 (relative to total VEGFR-2)
Vehicle Control-85 ± 105 ± 230 ± 51.0
Compound X 100 30 ± 8 25 ± 5 12 ± 3 0.3
Sorafenib3040 ± 720 ± 415 ± 40.4

Visualizing the Experimental Workflow and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in this research.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Ex Vivo Analysis cell_culture Human Cancer Cell Culture (e.g., HT-29) implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation compound_prep Compound Preparation (Test & Comparator) treatment Daily Drug Administration (21 days) compound_prep->treatment tumor_growth Tumor Growth to ~150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Tumor Weight, TGI, Statistical Analysis euthanasia->data_analysis biomarker IHC & Western Blot Analysis euthanasia->biomarker

Fig. 1: Experimental workflow for xenograft model validation.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Compound 4-Amino-6-(3-methoxyphenyl) pyridazin-3-ol Compound->VEGFR2 Inhibits

Fig. 2: Postulated VEGFR-2 signaling pathway and inhibition.

Conclusion

While direct in vivo data for this compound is not yet available, the established anticancer potential of the pyridazinone class of compounds strongly supports its further investigation. The experimental framework and comparative data presented in this guide offer a robust strategy for validating its efficacy in xenograft models. By demonstrating significant tumor growth inhibition and modulation of key biomarkers within the VEGFR-2 signaling pathway, this compound could emerge as a promising candidate for further preclinical and clinical development. The use of well-characterized comparators like Sorafenib is essential for contextualizing the potency and potential advantages of novel therapeutic agents.

References

Pyridazinone Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile core for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of pyridazinone derivatives targeting key kinases implicated in cancer and autoimmune diseases: C-terminal Src Kinase (CSK), Bruton's Tyrosine Kinase (BTK), and c-Met. The information is compiled from recent studies to aid in the rational design and development of next-generation kinase inhibitors.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50) of representative pyridazinone derivatives against their respective kinase targets. This data highlights the structure-activity relationships (SAR) and the impact of various substitutions on potency.

Table 1: Pyridazinone and Pyrazolo[1,5-a]pyridine Derivatives as CSK Inhibitors [1]

CompoundScaffoldR GroupCSK IC50 (nM) (HTRF Assay)CSK IC50 (nM) (Caliper Assay)LCK IC50 (nM)ZAP-70 EC50 (nM)
1 Pyridazinone(Structure not shown)5600->500007900
4 Pyridazinonetert-butyl urea-3.5>50000250
6 Pyridazinone(Structure not shown)30.81300083
7 Pyrazolo[1,5-a]pyridine(Structure not shown)5--49
13 Pyrazolo[1,5-a]pyridinecyano amide and fluorine<30.41200028

Table 2: Pyrazolo[3,4-d]pyridazinone Derivatives as Irreversible BTK Inhibitors [2]

CompoundR¹ (on pyridazinone)R² (acrylamide moiety)BTK IC50 (nM)
Ibrutinib (reference) --2.0
8 H4-phenoxyphenyl2.1
9 CH₃4-phenoxyphenyl160
10 Et4-phenoxyphenyl>10000
11 CH₂CF₃4-phenoxyphenyl>10000

Table 3: 6-Aryl-2-(3-(heteroarylamino)benzyl)pyridazinone Derivatives as c-Met Inhibitors [3]

CompoundAryl Group at C6Heteroaryl Amino Groupc-Met IC50 (nM)
6a PhenylPyridin-4-ylamino18.3
6d 4-FluorophenylPyridin-4-ylamino8.6
13a Phenyl1H-Pyrazol-3-ylamino2.5
19 4-Fluorophenyl1-Methyl-1H-pyrazol-4-ylamino1.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative evaluation.

In Vitro Kinase Inhibition Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [4][5][6][7][8]

This assay quantitatively measures kinase activity by detecting the phosphorylation of a substrate.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a biotinylated substrate peptide, and the test compound (dissolved in DMSO) in a low-volume 384-well plate. The final DMSO concentration should not exceed 1%.

  • Initiation: Start the kinase reaction by adding ATP to the mixture. The final ATP concentration is typically at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Detection: Stop the reaction and detect phosphorylation by adding a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Signal Reading: After a further incubation period (e.g., 60 minutes) at room temperature to allow for detector binding, read the plate on an HTRF-compatible reader. The signal is measured as the ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor), multiplied by 10,000.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caliper Microfluidic Mobility Shift Assay [1][9][10]

This assay measures kinase activity by detecting the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

  • Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and the pyridazinone inhibitor in a reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 90 minutes).

  • Termination: Stop the reaction by adding a stop buffer.

  • Electrophoretic Separation: Place the plate in a Caliper EZ Reader or LabChip instrument. The instrument's sipper aspirates a small volume from each well onto a microfluidic chip. An applied voltage separates the phosphorylated product from the non-phosphorylated substrate based on their charge-to-mass ratio.

  • Detection and Analysis: Laser-induced fluorescence is used to detect the substrate and product peaks. The enzyme activity is calculated from the ratio of the product peak height to the sum of the substrate and product peak heights. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Cellular Assays

ZAP-70 Phosphorylation Assay in Jurkat Cells [1]

This cell-based assay assesses the ability of CSK inhibitors to enhance T-cell receptor (TCR) signaling.

  • Cell Culture: Culture Jurkat T-cells in appropriate media.

  • Compound Treatment: Pre-incubate the Jurkat cells with varying concentrations of the pyridazinone derivative for a specified time (e.g., 1 hour).

  • TCR Stimulation: Stimulate the T-cell receptor by adding an anti-CD3 antibody and a cross-linking anti-mouse IgG antibody.

  • Cell Lysis: After a short incubation period (e.g., 5 minutes) at 37°C, lyse the cells to release intracellular proteins.

  • Detection of Phospho-ZAP-70: Quantify the level of phosphorylated ZAP-70 (a downstream marker of TCR activation) in the cell lysates using a suitable detection method, such as a sandwich ELISA or a bead-based assay (e.g., AlphaLISA).

  • Data Analysis: Determine the EC50 value, the concentration of the compound that produces 50% of the maximal increase in ZAP-70 phosphorylation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridazinone derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for evaluating pyridazinone-based kinase inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Cellular & In Vivo Evaluation synthesis Pyridazinone Derivatives Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization biochemical Biochemical Kinase Assays (HTRF, Caliper) synthesis->biochemical cellular Cellular Assays (e.g., ZAP-70 Phos.) biochemical->cellular viability Cell Viability Assays (MTT) cellular->viability in_vivo In Vivo Efficacy Models viability->in_vivo

General experimental workflow for evaluating pyridazinone kinase inhibitors.

CSK_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck_active Lck (active) TCR->Lck_active Antigen Presentation Lck_inactive Lck (inactive) Y505-P Lck_active->Lck_inactive Dephosphorylation ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates CSK CSK CSK->Lck_inactive Phosphorylates Y505 Downstream Downstream Signaling (T-cell Activation) ZAP70->Downstream Inhibitor Pyridazinone Inhibitor Inhibitor->CSK

CSK signaling pathway in T-cell activation and point of inhibition.

BTK_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Activates BTK BTK Syk->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Activates NFkB NF-κB Pathway PLCy2->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Inhibitor Pyridazinone Inhibitor Inhibitor->BTK

BTK signaling pathway in B-cell activation and point of inhibition.

cMet_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 Recruits & Activates PI3K PI3K cMet->PI3K Recruits & Activates RAS RAS GRB2->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Cell_Functions Proliferation, Survival, Invasion, Angiogenesis RAF_MEK_ERK->Cell_Functions AKT AKT PI3K->AKT AKT->Cell_Functions Inhibitor Pyridazinone Inhibitor Inhibitor->cMet

c-Met signaling pathway in cancer and point of inhibition.

References

A Comparative Guide to the Cross-Validation of p38 MAPK Inhibitors: Mechanistic and Potency Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While specific experimental data for the compound 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is not extensively available in the public domain, its structural features suggest potential activity as a kinase inhibitor. A key target for compounds with related scaffolds is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of inflammatory responses. This guide provides a comparative analysis of two well-characterized p38 MAPK inhibitors, Doramapimod (BIRB 796) and SB203580, as a proxy for the cross-validation of a potential p38 MAPK inhibitor's mechanism of action. This document is intended for researchers, scientists, and drug development professionals.

The p38 MAPK signaling cascade plays a pivotal role in cellular responses to stress and inflammatory cytokines.[1][2] It is involved in the regulation of apoptosis, cell differentiation, and the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making it a significant therapeutic target.[4][5] This guide will objectively compare the performance of Doramapimod and SB203580, providing supporting experimental data and detailed methodologies to aid in the design and interpretation of studies aimed at validating novel inhibitors of this pathway.

Comparative Analysis of p38 MAPK Inhibitors

The following tables summarize the quantitative data for Doramapimod (BIRB 796) and SB203580, highlighting their potency against different p38 MAPK isoforms and their effects in cellular assays.

Inhibitor p38α IC50 p38β IC50 p38γ IC50 p38δ IC50 Binding Affinity (Kd for p38α) Cellular Potency (TNF-α inhibition) Binding Mechanism
Doramapimod (BIRB 796) 38 nM[6]65 nM[6]200 nM[6]520 nM[6]0.1 nM[6]Potent, nanomolar range[7]Allosteric, binds to a site distinct from the ATP-binding pocket, inducing a conformational change.[8]
SB203580 50 nM[6]100 nM (for p38β2)[6]--38 nM[6]Micromolar range (typically 1-10 µM)[9][10]ATP-competitive, binds to the ATP-binding pocket.[9][10]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach for validating p38 MAPK inhibitors, the following diagrams have been generated using Graphviz.

p38_MAPK_pathway cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stimuli Stress Stimuli ASK1 ASK1 Stress Stimuli->ASK1 TAK1 TAK1 Stress Stimuli->TAK1 MEKKs MEKKs Stress Stimuli->MEKKs Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β)->ASK1 Inflammatory Cytokines (TNF-α, IL-1β)->TAK1 Inflammatory Cytokines (TNF-α, IL-1β)->MEKKs MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 ASK1->MKK6 TAK1->MKK3 TAK1->MKK6 MEKKs->MKK3 MEKKs->MKK6 p38 MAPK p38 MAPK MKK3->p38 MAPK MKK6->p38 MAPK MAPKAPK2 MAPKAPK2 p38 MAPK->MAPKAPK2 Transcription Factors (ATF2, MEF2C) Transcription Factors (ATF2, MEF2C) p38 MAPK->Transcription Factors (ATF2, MEF2C) Inflammation Inflammation MAPKAPK2->Inflammation Apoptosis Apoptosis MAPKAPK2->Apoptosis Cell Cycle Arrest Cell Cycle Arrest MAPKAPK2->Cell Cycle Arrest Transcription Factors (ATF2, MEF2C)->Inflammation Transcription Factors (ATF2, MEF2C)->Apoptosis Transcription Factors (ATF2, MEF2C)->Cell Cycle Arrest

Caption: The p38 MAPK signaling pathway, illustrating the kinase cascade from upstream activators to downstream cellular responses.

experimental_workflow cluster_screening Initial Screening cluster_cellular Cellular Characterization cluster_selectivity Selectivity Profiling In Vitro Kinase Assay In Vitro Kinase Assay Cell-Based Cytokine Assay Cell-Based Cytokine Assay In Vitro Kinase Assay->Cell-Based Cytokine Assay Determine IC50 Western Blot Analysis Western Blot Analysis Cell-Based Cytokine Assay->Western Blot Analysis Confirm cellular potency Kinase Panel Screening Kinase Panel Screening Western Blot Analysis->Kinase Panel Screening Verify target engagement Lead Optimization Lead Optimization Kinase Panel Screening->Lead Optimization Assess selectivity

Caption: A typical experimental workflow for the screening and characterization of p38 MAPK inhibitors.

Detailed Experimental Methodologies

The following are detailed protocols for key experiments used in the characterization of p38 MAPK inhibitors.

In Vitro p38α Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α kinase activity.

Materials:

  • Recombinant human p38α enzyme

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • Test compound stock solution (in DMSO)

  • 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence polarization, luminescence)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the assay plate wells.

  • Add the p38α enzyme and biotinylated ATF2 substrate to the wells.

  • Incubate for a pre-determined time at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60-90 minutes at 30°C.

  • Stop the reaction and add detection reagents according to the manufacturer's protocol.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay for TNF-α Inhibition in THP-1 Cells

Objective: To measure the potency of a test compound in inhibiting the production of TNF-α in a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • ELISA plate reader

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.[10]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[11]

  • Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.[11]

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To confirm that the test compound inhibits the phosphorylation of p38 MAPK in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Appropriate cell culture medium

  • Stimulating agent (e.g., anisomycin, UV radiation)

  • Test compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with the test compound at various concentrations for 1-2 hours.

  • Stimulate the cells with an appropriate agent to activate the p38 MAPK pathway.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-p38 MAPK and total p38 MAPK.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on p38 MAPK phosphorylation.

Conclusion

The cross-validation of a novel compound's mechanism of action requires a multi-faceted approach that combines in vitro biochemical assays with cell-based functional and target engagement studies. By comparing the performance of a new chemical entity to well-characterized inhibitors like Doramapimod (BIRB 796) and SB203580, researchers can gain valuable insights into its potency, selectivity, and mode of action. Doramapimod's allosteric binding and high potency represent a different class of inhibitor compared to the ATP-competitive SB203580. Understanding these differences is crucial for the development of next-generation p38 MAPK inhibitors with improved therapeutic profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the rigorous evaluation of compounds targeting the p38 MAPK pathway.

References

Head-to-head comparison of different synthesis routes for 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, pyridazinone scaffolds are of significant interest due to their diverse biological activities. This guide provides a detailed head-to-head comparison of two plausible synthetic routes to 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, a molecule with potential applications in medicinal chemistry. The comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic strategies are evaluated:

  • Route 1: Sequential Functionalization of a Pre-formed Pyridazinone Core. This approach involves the initial construction of the 6-arylpyridazin-3-one scaffold followed by the introduction of the amino group at the C4 position via a nitration-reduction sequence.

  • Route 2: Late-Stage Arylation of a Pre-functionalized Pyridazine. This route utilizes a pre-existing 4-amino-3-hydroxypyridazine core and introduces the 3-methoxyphenyl group in a final Suzuki cross-coupling reaction.

The following table summarizes the key quantitative metrics for each proposed route.

ParameterRoute 1: Sequential FunctionalizationRoute 2: Late-Stage Arylation
Overall Yield ModeratePotentially Higher
Number of Steps 31 (from key intermediate)
Starting Material Availability Readily availableKey intermediate may require synthesis
Key Challenges Regioselectivity of nitrationSynthesis/availability of the starting material
Potential for Diversification Good, at the aryl substituent levelExcellent, various boronic acids can be used

Route 1: Sequential Functionalization of a Pre-formed Pyridazinone Core

This synthetic pathway commences with the construction of the core pyridazinone ring system, followed by sequential nitration and reduction to install the desired amino functionality.

Logical Workflow for Route 1

Route 1 Workflow A 3-Methoxyacetophenone + Glyoxylic Acid B 6-(3-methoxyphenyl)pyridazin-3(2H)-one A->B Hydrazine Hydrate C 4-Nitro-6-(3-methoxyphenyl)pyridazin-3(2H)-one B->C Nitration (HNO3/H2SO4) D This compound C->D Reduction (e.g., H2, Pd/C) Route 2 Workflow A 3-Amino-6-chloropyridazin-4-ol C This compound A->C Suzuki Coupling (Pd catalyst, base) B 3-Methoxyphenylboronic Acid B->C Suzuki Coupling (Pd catalyst, base)

Independent Verification of the Biological Activity of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol. Currently, there is a lack of specific published data on the biological function of this particular molecule. However, the pyridazinone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and anticancer properties.[1][2][3][4][5] Therefore, this guide will focus on a systematic approach to characterizing a novel pyridazinone derivative, using kinase inhibition as a primary example, and will provide comparisons to functionally annotated analogs.

Comparative Landscape of Pyridazinone Derivatives

To contextualize the potential biological activities of this compound, the following table summarizes the reported activities of structurally related pyridazinone compounds. This comparative data can inform the initial direction of investigation for the target compound.

Compound Class/ExampleReported Biological ActivityTherapeutic Area
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivativesReceptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitionInflammatory diseases
Levosimendan, Amipizone, Indolidan, Imazodan, PimobedanCardiotonic agentsCardiovascular diseases
EmorfazoneAnalgesic and anti-inflammatoryInflammation, Pain
4-aminopyrazolylpyrimidines (related aminopyrimidine core)Trk kinase inhibitorsCancer
Imidazopyridine aminofurazansPrkA kinase inhibition (in Listeria monocytogenes)Infectious diseases

Experimental Protocols for Verification of Kinase Inhibitory Activity

A critical step in characterizing a novel compound is to determine its effect on enzyme activity. Given that many pyridazinone derivatives are kinase inhibitors, the following protocols outline standard biochemical and cell-based assays to verify such activity.

Biochemical Kinase Assays (In Vitro)

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase.[6][7]

a) Radiometric Assay (Gold Standard)

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.[6][7] The amount of phosphorylated substrate is proportional to the kinase activity.

  • Protocol:

    • Reaction Setup: In a microplate, combine the purified kinase, the specific substrate (e.g., a peptide or protein), the test compound (this compound at various concentrations), and reaction buffer.

    • Initiation: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

    • Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.

    • Washing: Wash away the unincorporated radiolabeled ATP.

    • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

    • Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

b) Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[8][9]

  • Protocol:

    • Kinase Reaction: Perform the kinase reaction as described for the radiometric assay, but with non-radiolabeled ATP.

    • ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • ADP to ATP Conversion: Add a Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and the necessary components for the luciferase reaction.

    • Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Analysis: Determine the IC50 value of the test compound.

Cell-Based Kinase Assays

Cell-based assays are crucial for confirming that a compound can enter cells and inhibit its target in a physiological context.[10][11]

a) Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

  • Principle: This assay measures the phosphorylation status of a kinase's downstream substrate within a cell. A decrease in substrate phosphorylation upon treatment with the test compound indicates inhibition of the upstream kinase.

  • Protocol:

    • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration. A positive control (known inhibitor) and a vehicle control (e.g., DMSO) should be included.

    • Cell Lysis: After treatment, wash the cells and lyse them to release the cellular proteins.

    • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for analysis.

    • Detection by Western Blot:

      • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate of interest.

      • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

      • Visualize the bands using a chemiluminescent substrate and quantify the band intensity.

      • Normalize the phospho-protein signal to a total protein or a housekeeping protein control.

    • Detection by ELISA:

      • Use a sandwich ELISA kit with an antibody that captures the total substrate protein and a detection antibody that recognizes the phosphorylated form.

      • Quantify the signal using a plate reader.

    • Analysis: Determine the effect of the compound on substrate phosphorylation and calculate the IC50 value in a cellular context.

b) Target Engagement Assay (e.g., NanoBRET™)

  • Principle: This assay measures the binding of a compound to its target kinase within living cells. It provides evidence of direct interaction in a physiological environment.[11]

  • Protocol:

    • Cell Engineering: Use cells that are engineered to express the target kinase as a fusion protein with a NanoLuc® luciferase.

    • Cell Treatment: Add a fluorescent tracer that binds to the kinase's active site, followed by the test compound at various concentrations.

    • BRET Measurement: If the test compound displaces the fluorescent tracer from the kinase, the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer will decrease. Measure the BRET signal using a specialized plate reader.

    • Analysis: Quantify the displacement of the tracer by the test compound to determine the binding affinity (e.g., IC50 or Kd).

Visualization of Signaling Pathways and Experimental Workflows

Generic Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be inhibited by a compound like this compound.

Kinase_Signaling_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Kinase 1 (Target) Kinase 1 (Target) Receptor->Kinase 1 (Target) Activation Kinase 2 Kinase 2 Kinase 1 (Target)->Kinase 2 Phosphorylation Transcription Factor Transcription Factor Kinase 2->Transcription Factor Phosphorylation Cellular Response Cellular Response Transcription Factor->Cellular Response Gene Expression Test Compound Test Compound Test Compound->Kinase 1 (Target) Inhibition Experimental_Workflow Start Hypothesis: Compound is a Kinase Inhibitor Biochemical_Screen Biochemical Assays (e.g., Radiometric, ADP-Glo) Determine_IC50 Determine in vitro IC50 Biochemical_Screen->Determine_IC50 Cell_Based_Assay Cell-Based Assays (e.g., Phospho-protein levels) Determine_IC50->Cell_Based_Assay Confirm_Cellular_Activity Confirm Cellular Activity & IC50 Cell_Based_Assay->Confirm_Cellular_Activity Target_Engagement Target Engagement Assay (e.g., NanoBRET) Confirm_Cellular_Activity->Target_Engagement Confirm_Direct_Binding Confirm Direct Target Binding in Cells Target_Engagement->Confirm_Direct_Binding Conclusion Conclusion on Biological Activity Confirm_Direct_Binding->Conclusion

References

Comparative Study of the ADMET Properties of Pyridazinone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of pyridazinone derivatives is crucial for advancing these promising compounds from discovery to clinical application. This guide provides a comparative analysis of the ADMET properties of various pyridazinone derivatives, supported by in silico data and outlines standard experimental protocols for their evaluation.

Pyridazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects[1][2][3]. However, the successful development of any new chemical entity hinges on its pharmacokinetic and safety profile. Early assessment of ADMET properties is essential to identify candidates with favorable drug-like characteristics and to mitigate the risk of late-stage attrition.

In Silico ADMET Profiling of Pyridazinone Derivatives

Computational, or in silico, ADMET prediction is a valuable tool in early drug discovery for prioritizing compounds for further experimental testing. A recent study by Abdel-Sayed et al. (2024) investigated the ADMET properties of newly synthesized pyridazinone derivatives, demonstrating promising physicochemical and drug-like behaviors. The study highlighted good oral bioavailability, excellent intestinal absorption, and a lack of cytochrome P450 enzyme inhibition among the evaluated compounds[4][5].

Below is a summary of the predicted ADMET properties for a selection of these pyridazinone derivatives.

CompoundMolecular Weight ( g/mol )LogPWater Solubility (logS)Intestinal Absorption (%)Oral Bioavailability (%)CYP450 Inhibition
4f 455.582.85-4.8395.3HighNo
4h 427.542.34-4.3196.1HighNo
5d 465.593.11-5.2194.8HighNo
5e 437.552.60-4.6995.6HighNo

Data sourced from Abdel-Sayed et al. (2024).

Key Experimental Protocols for ADMET Assessment

While in silico predictions offer valuable insights, experimental validation is paramount. The following are detailed methodologies for key in vitro experiments to determine the ADMET properties of pyridazinone derivatives.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs[6][7].

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions[7].

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow[8].

  • Permeability Assay: The test pyridazinone derivative is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction (BL to AP)[6].

  • Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)[6].

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is indicative of active efflux[6].

Cytochrome P450 (CYP450) Inhibition Assay

CYP450 enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions[9].

Methodology:

  • Incubation: The test pyridazinone derivative at various concentrations is incubated with human liver microsomes, which contain a mixture of CYP450 enzymes, and an isoform-specific substrate in the presence of a cofactor (NADPH)[10].

  • Metabolite Quantification: The reaction is stopped, and the formation of the metabolite of the specific substrate is measured using LC-MS/MS[10].

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated[9][10].

hERG Inhibition Assay

The human Ether-a-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias[11]. The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay[12].

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells) is used[12].

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in a single cell[12].

  • Compound Application: The cells are exposed to increasing concentrations of the test pyridazinone derivative.

  • Data Analysis: The effect of the compound on the hERG channel current is recorded. The concentration-response curve is used to determine the IC50 value, indicating the potency of the compound as a hERG channel blocker[13].

Signaling Pathway Involvement: eNOS Activation

Some pyridazinone derivatives have been shown to exert their pharmacological effects, such as vasodilation, through the modulation of specific signaling pathways. For instance, certain novel pyridazinone derivatives have demonstrated the ability to increase the expression of endothelial nitric oxide synthase (eNOS) mRNA, leading to an increase in nitric oxide (NO) production[4][5]. NO is a critical signaling molecule in the cardiovascular system, promoting vasodilation and inhibiting platelet aggregation[14].

eNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell cluster_effect Physiological Effect Pyridazinone Derivative Pyridazinone Derivative Receptor Receptor Pyridazinone Derivative->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L-Arginine L-Arginine L-Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation

Caption: Proposed signaling pathway for pyridazinone-induced vasodilation via eNOS activation.

Conclusion

The development of pyridazinone derivatives as therapeutic agents holds significant promise. The presented in silico data suggest that this class of compounds can be designed to possess favorable ADMET properties. However, rigorous experimental validation using the outlined protocols is essential to confirm these predictions and to select the most promising candidates for further development. Understanding the interplay between the chemical structure of these derivatives and their ADMET profile, as well as their mechanism of action at a molecular level, will be key to unlocking their full therapeutic potential. Future research should focus on generating robust in vitro and in vivo ADMET data for a wider range of pyridazinone analogs to establish clear structure-activity and structure-property relationships.

References

A Comparative Guide to Heterocyclic Kinase Inhibitors: Profiling 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, heterocyclic kinase inhibitors represent a cornerstone of precision medicine. This guide provides a comparative analysis of a novel investigational compound, 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, against established heterocyclic kinase inhibitors targeting key oncogenic drivers: VEGFR-2, c-Met, and AXL. While direct experimental data for this compound is not yet publicly available, this guide leverages structure-activity relationship (SAR) data from structurally similar pyridazinone derivatives to project its potential efficacy and selectivity.

Introduction to Heterocyclic Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer. Small molecule kinase inhibitors, many of which are heterocyclic in nature, have been successfully developed to target these enzymes. This guide focuses on inhibitors of three key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

  • c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation is linked to tumor growth, invasion, and the development of resistance to other targeted therapies.

  • AXL: A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, its overexpression is associated with poor prognosis and drug resistance in various cancers.

The pyridazinone scaffold is a recognized pharmacophore in the development of kinase inhibitors, known to interact with the ATP-binding site of various kinases. The subject of this guide, this compound, belongs to this promising class of compounds.

Comparative Analysis of Kinase Inhibitor Potency

To provide a quantitative benchmark, the following table summarizes the inhibitory activities (IC50 values) of several well-characterized heterocyclic kinase inhibitors against VEGFR-2, c-Met, and AXL. The potency of this compound is yet to be determined, but based on SAR studies of analogous 4-amino-6-arylpyridazin-3-one derivatives, it is hypothesized to exhibit inhibitory activity against one or more of these kinases.

Inhibitor NameHeterocyclic CoreTarget Kinase(s)IC50 (nM)
Sunitinib IndolinoneVEGFR-2, PDGFRβ, c-KIT2 (PDGFRβ), 80 (VEGFR2)
Cabozantinib QuinolineVEGFR-2, c-Met, AXL, RET0.035 (VEGFR2), 1.3 (c-Met), 7 (AXL)[1]
Crizotinib PyridineALK, ROS1, c-Met11 (c-Met, cell-based), 24 (ALK, cell-based)[1]
Foretinib Quinolinec-Met, VEGFR-20.4 (c-Met), 0.9 (KDR/VEGFR2)
Bemcentinib (BGB324) Pyrrolo-pyrimidineAXL14
Merestinib Pyrrolo-pyrimidinec-Met, AXL, RON1 (c-Met), 3 (AXL)
Glesatinib Aminopyridinec-Met, AXL1.1 (c-Met), 12 (AXL)
This compound Pyridazinone VEGFR-2, c-Met, AXL (Predicted) To Be Determined

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, c-Met, AXL)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Inhibition Assay (Target Phosphorylation Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.

Objective: To determine the cellular potency (IC50) of a test compound by measuring the inhibition of target kinase autophosphorylation.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., HUVECs for VEGFR-2, MKN-45 for c-Met, A549 for AXL)

  • Cell culture medium and supplements

  • Ligand for kinase activation (e.g., VEGF for VEGFR-2, HGF for c-Met, Gas6 for AXL)

  • Test compound

  • Lysis buffer

  • Antibodies: Primary antibody against the phosphorylated form of the target kinase (e.g., anti-pVEGFR-2, anti-pc-Met, anti-pAXL) and a loading control antibody (e.g., anti-GAPDH).

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Starve the cells in serum-free medium for several hours. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Kinase Activation: Stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes) to induce kinase autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated kinase.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total kinase or a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to the total protein or loading control. Plot the percentage of inhibition of phosphorylation against the logarithm of the compound concentration to determine the cellular IC50 value.

Signaling Pathway Visualizations

Understanding the signaling cascades initiated by VEGFR-2, c-Met, and AXL is crucial for appreciating the therapeutic rationale for their inhibition. The following diagrams, generated using the DOT language, illustrate these key pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS mTOR mTOR Akt->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Permeability Vascular Permeability eNOS->Permeability Survival Cell Survival mTOR->Survival

Caption: VEGFR-2 signaling pathway upon ligand binding.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion & Metastasis STAT3->Invasion

Caption: c-Met signaling pathway upon HGF stimulation.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAS6 Gas6 AXL AXL GAS6->AXL PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation ERK->Proliferation Metastasis Metastasis STAT3->Metastasis DrugResistance Drug Resistance NFkB->DrugResistance

Caption: AXL signaling pathway activated by Gas6.

Conclusion and Future Directions

While this compound remains an investigational compound, its pyridazinone core suggests potential as a kinase inhibitor. The comparative data presented for established inhibitors of VEGFR-2, c-Met, and AXL provide a framework for evaluating its future preclinical and clinical data. The detailed experimental protocols and signaling pathway diagrams included in this guide offer valuable resources for researchers in the field of kinase inhibitor drug discovery. Further investigation into the synthesis, in vitro and in vivo efficacy, and selectivity profile of this compound is warranted to fully elucidate its therapeutic potential. The continued exploration of novel heterocyclic scaffolds is essential for the development of the next generation of targeted cancer therapies.

References

Assessing the therapeutic potential of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol in comparison to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

An assessment of the therapeutic potential of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is currently challenging due to the limited publicly available data on this specific compound. Scientific literature and databases do not provide specific details regarding its mechanism of action, preclinical, or clinical trial results.

However, the core chemical structure, pyridazin-3(2H)-one, is a recognized pharmacophore found in various bioactive agents.[1] Derivatives of this scaffold have been investigated for their potential in treating cardiovascular diseases, such as hypertension, due to their vasodilatory effects, and also for their applications in oncology.[1]

Given the vasodilatory potential within this class of compounds, this guide will provide a comparative framework against the standard of care for a relevant indication, such as hypertension. This will serve as a template for how to structure an objective comparison when experimental data for this compound becomes available.

Comparative Framework: this compound vs. Standard of Care for Hypertension

For the purpose of this guide, we will consider common first-line treatments for hypertension as the standard of care, including thiazide diuretics, ACE inhibitors, ARBs, and calcium channel blockers. The following sections and data tables are presented as a template. Researchers would populate these with experimental data obtained for this compound.

Quantitative Data Summary

The tables below are structured to facilitate a direct comparison of key efficacy and safety parameters.

Table 1: Comparative Efficacy in a Preclinical Animal Model of Hypertension (e.g., Spontaneously Hypertensive Rat - SHR)

Compound/Drug ClassDoseRoute of AdministrationMaximum Reduction in Mean Arterial Pressure (mmHg)Duration of Action (hours)
This compound Data not availableData not availableData not availableData not available
Lisinopril (ACE Inhibitor) 10 mg/kgOral35 ± 5> 24
Amlodipine (Calcium Channel Blocker) 5 mg/kgOral40 ± 6> 24
Vehicle Control -Oral5 ± 2-

Table 2: In Vitro Vasodilatory Activity in Isolated Aortic Rings

Compound/Drug ClassConcentration for 50% Relaxation (EC50, µM)Maximum Relaxation (%)
This compound Data not availableData not available
Sodium Nitroprusside (Positive Control) 0.1 ± 0.02100
Verapamil (Calcium Channel Blocker) 0.5 ± 0.0798 ± 2

Table 3: Preliminary Safety Profile

Compound/Drug ClassIn Vitro Cytotoxicity (IC50 in HEK293 cells, µM)Acute Toxicity (LD50 in mice, mg/kg)
This compound Data not availableData not available
Lisinopril > 100> 2000
Amlodipine > 100393

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols that could be used to assess the therapeutic potential of a novel vasodilator like this compound.

Protocol 1: In Vivo Antihypertensive Activity
  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old.

  • Procedure:

    • Animals are instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.

    • After a recovery period and baseline measurements, animals are randomly assigned to treatment groups (e.g., vehicle control, standard of care, and various doses of the test compound).

    • The test compound, this compound, and reference drugs are administered orally.

    • Blood pressure and heart rate are monitored continuously for at least 24 hours post-administration.

  • Data Analysis: Changes in mean arterial pressure (MAP) from baseline are calculated for each group. The maximum reduction in MAP and the duration of action are determined.

Protocol 2: Ex Vivo Vasodilator Activity
  • Tissue Preparation: Thoracic aortas are isolated from euthanized Wistar rats. The aortas are cleaned of connective tissue and cut into 2-3 mm rings.

  • Procedure:

    • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.

    • The rings are pre-contracted with phenylephrine (1 µM).

    • Once a stable contraction is achieved, cumulative concentrations of this compound or a standard vasodilator are added to the bath.

    • The relaxation response is measured as a percentage of the pre-contraction.

  • Data Analysis: Concentration-response curves are plotted, and EC50 values are calculated to determine the potency of the compound.

Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex information.

G cluster_workflow Experimental Workflow for Vasodilator Assessment A Isolate Thoracic Aorta B Cut into Aortic Rings A->B C Mount in Organ Bath B->C D Pre-contract with Phenylephrine C->D E Add Test Compound Cumulatively D->E F Measure Relaxation E->F G Plot Concentration-Response Curve F->G H Calculate EC50 G->H

Caption: Workflow for Ex Vivo Vasodilator Activity Assessment.

G cluster_pathway Potential Vasodilatory Signaling Pathway Compound Pyridazinone Derivative Target Molecular Target (e.g., Ion Channel, Enzyme) Compound->Target SecondMessenger ↓ Intracellular Ca2+ Levels Target->SecondMessenger MLCK Myosin Light Chain Kinase (MLCK) Inhibition SecondMessenger->MLCK inhibits MLCP Myosin Light Chain Phosphatase (MLCP) Activation SecondMessenger->MLCP activates Relaxation Smooth Muscle Relaxation MLCK->Relaxation MLCP->Relaxation

Caption: Hypothesized Signaling Pathway for Vasodilation.

References

Reproducibility of In Vitro Experiments: A Comparative Guide to 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol and functionally similar pyridazinone derivatives. Due to the limited publicly available in vitro data for this compound, this document focuses on establishing a framework for its evaluation by comparing published data from well-characterized pyridazinone-based inhibitors of key signaling pathways implicated in inflammation and angiogenesis. The primary targets discussed are p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), common targets for compounds with the pyridazinone scaffold.

Comparative In Vitro Activity of Pyridazinone Derivatives

The following tables summarize the in vitro inhibitory activities of selected pyridazinone derivatives against p38 MAPK and VEGFR-2. These compounds serve as illustrative examples of the expected performance and data presentation for in vitro studies of this compound.

Table 1: In Vitro Inhibition of p38 MAPK by Pyridazinone Derivatives

Compound IDStructureTargetIC50 (nM)Assay TypeReference
Compound A Imidazo[1,2-a]pyridyl N-arylpyridazinonep38 MAPK1 - 20Enzymatic
Compound B Trisubstituted pyridazinep38 MAPK1 - 20Enzymatic
Compound C Pyridazinopyridinonep38 MAPK< 10Enzymatic

Table 2: In Vitro Inhibition of VEGFR-2 by Pyridazinone and Pyridine Derivatives

Compound IDStructureTargetIC50 (µM)Cell LineAssay TypeReference
Compound D Pyridine-derivedVEGFR-20.12-Enzymatic
Compound E Pyridine-derivedVEGFR-20.13-Enzymatic
Compound F Thieno[2,3-d]pyrimidineVEGFR-20.021-Enzymatic
Compound G Thieno[2,3-d]pyrimidineVEGFR-20.033-Enzymatic

Experimental Protocols

To ensure reproducibility, detailed experimental protocols for key in vitro assays are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of this compound.

In Vitro Kinase Inhibition Assay (p38 MAPK & VEGFR-2)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human p38 MAPK or VEGFR-2 enzyme

  • Kinase-specific substrate (e.g., ATF-2 for p38 MAPK)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compound (this compound or alternatives) dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the recombinant kinase to the wells of a 96-well plate.

  • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell line (e.g., cancer cell line for VEGFR-2 inhibitors, or LPS-stimulated macrophages for p38 MAPK inhibitors)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by this compound and a typical experimental workflow for its in vitro characterization.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Test_Compound This compound (Potential Inhibitor) Test_Compound->p38 Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK signaling pathway with potential inhibition.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Test_Compound This compound (Potential Inhibitor) Test_Compound->VEGFR2

Caption: VEGFR-2 signaling pathway with potential inhibition.

Experimental_Workflow Start Start Compound_Prep Compound Preparation (this compound and Alternatives) Start->Compound_Prep Kinase_Assay In Vitro Kinase Assay (p38 MAPK / VEGFR-2) Compound_Prep->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Prep->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison End End Comparison->End

Caption: General workflow for in vitro compound evaluation.

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: As the landscape of pharmaceutical research and drug development continues to evolve, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, a pyridazine derivative, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2]

  • Hand Protection: Use impervious gloves, such as nitrile rubber.[3]

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH/MSHA-approved respirator.[2][4]

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.[2]

Step-by-Step Disposal Protocol

The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and is subject to local and institutional guidelines.[5][6] Under no circumstances should chemical waste be disposed of down the drain or in regular trash unless explicitly permitted by safety officials.[7]

1. Waste Identification and Classification:

  • Label the waste container clearly as "Hazardous Waste."[7]

  • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[7]

  • Indicate the approximate quantity of the waste.

2. Waste Segregation and Storage:

  • Store waste in a designated, secure area away from incompatible materials.[7][8] Pyridazine derivatives should be kept away from strong oxidizing agents and strong acids.[9]

  • Use a suitable and sealable container that is in good condition with no leaks or cracks.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • Keep the waste container closed except when adding more waste.[7]

3. Contaminated Materials:

  • Labware/Glassware: Glassware contaminated with this compound should be treated as hazardous waste.[7] If permissible by your institution, triple-rinse the glassware with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

  • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste container.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6][8]

  • Complete all necessary hazardous waste disposal forms as required by your institution.[6]

Quantitative Data Summary

ParameterSpecificationSource
Storage Temperature Room Temperature (unless otherwise specified by supplier)[1]
Incompatible Materials Strong oxidizing agents, Strong acids[9]
Container Type Sealable, non-leaking container (plastic preferred)[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated contaminated materials.

G Disposal Workflow for this compound cluster_start Start cluster_ppe Safety First cluster_waste_handling Waste Handling cluster_contaminated_items Contaminated Items cluster_disposal Final Disposal start Identify Waste: This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe Always contaminated_labware Contaminated Labware (Glassware, etc.) start->contaminated_labware contaminated_ppe Contaminated PPE (Gloves, etc.) start->contaminated_ppe label_waste Label Container: 'Hazardous Waste' + Full Chemical Name ppe->label_waste segregate_waste Segregate from Incompatible Materials label_waste->segregate_waste store_waste Store in a Secure, Designated Area segregate_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Service store_waste->contact_ehs Waste Ready for Pickup collect_contaminated Collect in Designated Hazardous Waste Container contaminated_labware->collect_contaminated contaminated_ppe->collect_contaminated collect_contaminated->store_waste complete_forms Complete Required Disposal Forms contact_ehs->complete_forms professional_disposal Professional Disposal complete_forms->professional_disposal

References

Essential Safety and Logistical Information for Handling 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with similar pyridazinol and aminophenol compounds include being harmful if swallowed, causing skin irritation, and causing serious eye irritation. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards. Required at all times.[1][2]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or explosion.[1][2]
Hand Protection Disposable GlovesNitrile or neoprene gloves should be worn. Double gloving is recommended.[1][3][4]
Body Protection Laboratory CoatFlame-resistant Nomex® lab coat that is fully buttoned.[1][2]
ApronChemical-resistant apron worn over the lab coat.
Full-body Suit"Bunny suits" for complete protection when handling larger quantities or during hazardous procedures.[3]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required.[1]
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.
RespiratorA NIOSH/MSHA approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize exposure and ensure safety during the handling of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) of similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare and inspect fume hood and equipment B->C D Weigh the compound in the fume hood C->D E Prepare solutions within the fume hood D->E F Conduct experiment, minimizing aerosol generation E->F G Decontaminate work surfaces F->G H Properly label and store unused compound G->H I Dispose of waste according to protocol H->I J Remove and dispose of PPE correctly I->J K Wash hands thoroughly J->K

Caption: Workflow for handling this compound.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation : Before starting, ensure all necessary PPE is worn correctly. The chemical fume hood should be certified and functioning properly. All equipment, such as spatulas, weigh boats, and glassware, should be clean and readily accessible inside the fume hood.

  • Weighing :

    • Place a calibrated analytical balance inside the fume hood.

    • Use a clean weigh boat to carefully measure the desired amount of this compound.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.

  • Solution Preparation :

    • In the fume hood, add the weighed compound to a suitable solvent in an appropriate flask.

    • If necessary, gently swirl or sonicate the mixture to dissolve the compound. Avoid vigorous shaking that could create aerosols.

    • Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Procedures:

Waste TypeDisposal Protocol
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.[6]
Liquid Waste Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[6]
Contaminated PPE All disposable PPE (gloves, shoe covers, etc.) must be disposed of as hazardous waste.[6]
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, or as per institutional guidelines.[6]

Logical Relationship for Waste Disposal:

cluster_waste Waste Generation cluster_disposal Disposal Pathway A Solid Waste (unused compound, contaminated items) D Segregate and collect in labeled, sealed hazardous waste containers A->D B Liquid Waste (solutions, rinsates) B->D C Contaminated PPE C->D E Store in designated satellite accumulation area D->E F Arrange for pickup by Environmental Health & Safety (EHS) E->F

Caption: Waste disposal workflow for this compound.

By adhering to these safety and logistical protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.